molecular formula C16H26N2 B022015 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine CAS No. 108157-52-4

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Katalognummer: B022015
CAS-Nummer: 108157-52-4
Molekulargewicht: 246.39 g/mol
InChI-Schlüssel: CARYLRSDNWJCJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, also known as this compound, is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways and underlying mechanisms for producing 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. As a critical intermediate in the synthesis of the oral antidiabetic agent Repaglinide, understanding its efficient and scalable production is of paramount importance to the pharmaceutical industry.[1] This document moves beyond a simple recitation of steps to explore the chemical logic, process optimization, and mechanistic principles that govern this synthesis, tailored for an audience of research, development, and process chemists.

Strategic Analysis: A Retrosynthetic Approach

To logically deconstruct the target molecule, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (IUPAC Name: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine), we can identify two primary bond disconnections that inform the most viable forward-synthetic strategies.

Retrosynthesis cluster_0 Primary Disconnections Target Target Molecule This compound Disconnect_CN C-N Bond (Amine Formation) Target->Disconnect_CN Reductive Amination or Oxime Reduction Ketone Key Ketone Intermediate 1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-one Disconnect_CN->Ketone Ammonia Amine Source (e.g., NH3) Disconnect_CN->Ammonia Disconnect_CC C-C Bond (Carbonyl Addition) Aldehyde Key Aldehyde Intermediate 2-(Piperidin-1-yl)benzaldehyde Disconnect_CC->Aldehyde Grignard Isobutyl Grignard Reagent Disconnect_CC->Grignard Ketone->Disconnect_CC Oxidation Phenylpiperidine Substituted Phenyl Ring (e.g., 2-Fluorobenzaldehyde + Piperidine) Aldehyde->Phenylpiperidine Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of the target amine.

This analysis reveals a convergent strategy:

  • Amine Formation: The primary amine can be installed late-stage via the reduction of an oxime or through direct reductive amination of a ketone precursor.

  • Carbon Framework Construction: The bond between the phenyl ring and the butyl side chain can be formed via a nucleophilic addition, such as a Grignard reaction, onto an aldehyde.

  • Aromatic Core Synthesis: The 2-piperidinophenyl moiety is readily accessible through a nucleophilic aromatic substitution (SNAr) reaction.

Following this logic, a robust multi-step synthesis emerges, beginning from commercially available halogenated benzaldehydes.

The Core Synthesis Pathway: A Mechanistic Deep Dive

A widely reported and industrially relevant synthesis proceeds through several key transformations, each selected for its reliability and efficiency.[1]

Step 1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

The foundational 2-piperidinophenyl scaffold is constructed by reacting a suitable ortho-substituted benzaldehyde with piperidine. 2-Fluorobenzaldehyde is an ideal starting material due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

  • Mechanism: The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing aldehyde group polarizes the ring, making the C1 carbon (ipso-carbon) electrophilic. Piperidine, a potent secondary amine nucleophile, attacks this carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the fluoride leaving group. A weak base, such as potassium carbonate, is employed to neutralize the generated hydrofluoric acid.[2]

Caption: Mechanism of SNAr for piperidine addition.

Step 2: C-C Bond Formation via Grignard Reaction

With the aldehyde in place, the isobutyl side chain is introduced using a Grignard reagent. Isobutylmagnesium bromide adds to the electrophilic carbonyl carbon of 2-(piperidin-1-yl)benzaldehyde.

  • Mechanism: This is a nucleophilic addition reaction. The highly polarized C-Mg bond of the Grignard reagent renders the isobutyl group strongly nucleophilic and basic. It attacks the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the secondary alcohol, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-ol.[3]

  • Critical Consideration: Grignard reactions are notoriously sensitive to protic sources. The entire apparatus must be rigorously dried, and anhydrous ether or THF must be used as the solvent to prevent the Grignard reagent from being quenched by water.[3]

Step 3: Oxidation to the Ketone Intermediate

To prepare for the introduction of the amine, the secondary alcohol is oxidized to the corresponding ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one.

  • Reagent Selection: A variety of oxidizing agents can accomplish this transformation. For laboratory scale, chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective. For industrial applications, milder and less toxic methods such as Swern oxidation (using oxalyl chloride/DMSO) or Dess-Martin periodinane are preferred to avoid heavy metal waste streams.

Step 4 & 5: Amine Installation - A Comparative Analysis

The final and most critical transformation is the conversion of the ketone to the primary amine. Two primary strategies are employed, with significant differences in efficiency and environmental impact.

Strategy A: Oximation Followed by Reduction

This is a well-documented, two-step approach.[1]

  • Oximation: The ketone is condensed with hydroxylamine (NH₂OH) to form an oxime. This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.

  • Reduction: The resulting oxime is then reduced to the primary amine.

    • Traditional Method: A common reagent system is Nickel(II) chloride and sodium borohydride (NiCl₂-NaBH₄). However, this method is fraught with challenges, including the generation of numerous impurities, difficult product isolation (workup), low yields, and significant environmental concerns due to nickel waste.[1]

    • Improved Method: A far superior approach is catalytic hydrogenation . The oxime is reduced using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). This method is environmentally benign ("green"), proceeds with a simple workup, and delivers the final product in excellent yield (up to 95.5%).[1]

Strategy B: Direct Reductive Amination

A more atom-economical and convergent approach is the direct reductive amination of the ketone.

  • Mechanism: This one-pot reaction involves two key events. First, the ketone reacts with an ammonia source to form an imine intermediate in equilibrium. Second, a reducing agent present in the reaction mixture reduces the imine in situ to the final primary amine.[4]

  • Reagent System:

    • Amine Source: A large excess of ammonia (e.g., a saturated solution in methanol) is crucial. This high concentration shifts the equilibrium towards imine formation and minimizes a key side reaction: the newly formed primary amine attacking another molecule of the starting ketone to form a secondary amine byproduct.[4][5]

    • Reducing Agent: Mild reducing agents are required that selectively reduce the imine C=N bond without reducing the starting ketone C=O bond. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[5][6]

Reductive_Amination cluster_0 Step 1: Imine Formation (Equilibrium) cluster_1 Step 2: In-situ Reduction Ketone Ketone R-CO-R' Imine Imine Intermediate R-C(=NH)-R' Ketone->Imine + NH3, - H2O Ammonia Ammonia (NH3) Amine Primary Amine R-CH(NH2)-R' Imine->Amine + [H⁻] ReducingAgent Reducing Agent [H⁻] (e.g., NaBH3CN)

Caption: The two-stage process of direct reductive amination.

Data Summary & Protocol Examples

Table 1: Synthesis Pathway Summary
StepTransformationStarting MaterialKey ReagentsProduct/IntermediateTypical Yield
1 SNAr2-FluorobenzaldehydePiperidine, K₂CO₃, DMF2-(Piperidin-1-yl)benzaldehyde~92%[2]
2 Grignard Addition2-(Piperidin-1-yl)benzaldehydeIsobutylmagnesium bromide, THF1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-olGood to High
3 OxidationSecondary AlcoholPCC or Swern Reagents1-(2-(Piperidin-1-yl)phenyl)-3-methylbutan-1-oneHigh
4 OximationKetone IntermediateHydroxylamine (NH₂OH·HCl)3-Methyl-1-[2-(1-piperidiny)phenyl]-butyl oximeGood
5 ReductionOxime IntermediateH₂, Raney Ni or Pd/CTarget Amine >95% [1]
Alt. Reductive AminationKetone IntermediateNH₃ (excess), NaBH(OAc)₃Target Amine Good to High
Table 2: Comparison of Final Reduction Methods
MethodReagentsAdvantagesDisadvantages
Oxime Reduction (Traditional) NiCl₂-NaBH₄Inexpensive reagentsLow yield, many impurities, difficult workup, environmental concerns (metal waste).[1]
Oxime Reduction (Modern) Catalytic Hydrogenation (H₂/Catalyst)High yield (95.5%), high purity, simple workup, environmentally friendly.[1]Requires specialized hydrogenation equipment (autoclave).
Direct Reductive Amination NH₃, NaBH(OAc)₃Fewer steps (one-pot), high atom economy.Requires large excess of ammonia to prevent side products, reagent cost.[5]

Experimental Protocols (Illustrative Examples)

Protocol 1: Synthesis of 2-(Piperidin-1-yl)benzaldehyde

This protocol is adapted from established procedures.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq., 161 mmol) and anhydrous N,N-Dimethylformamide (DMF) (approx. 8 volumes).

  • Reagent Addition: Add piperidine (1.2 eq., 193 mmol) followed by powdered potassium carbonate (1.2 eq., 193 mmol) to the solution.

  • Reaction: Heat the resulting suspension with vigorous stirring to 130 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and pour it into cold water. Adjust the pH to ~5 using a citric acid solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a red oil (Typical yield: ~92%).[2]

Protocol 2: General Procedure for Direct Reductive Amination

This protocol is a generalized representation based on standard laboratory practices.[6]

  • Setup: In a round-bottom flask, dissolve the ketone, 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one (1.0 eq., 20 mmol), in a suitable solvent such as methanol or ethyl acetate (40 mL).

  • Amine Source: Add a large excess of the ammonia source (e.g., saturate the methanol with ammonia gas or use a commercial solution of 7N NH₃ in MeOH, >10 eq.).

  • Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq., 24 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.

Conclusion

The synthesis of this compound is a well-optimized process that hinges on a sequence of classic organic transformations. While multiple routes exist, the pathway involving SNAr, Grignard addition, oxidation, and a final reduction step is the most established. For the critical amine installation step, catalytic hydrogenation of the oxime intermediate represents a significant improvement over older methods, offering superior yield, purity, and environmental credentials.[1] The direct reductive amination pathway presents a compelling alternative that offers increased efficiency and atom economy, making it an attractive option for process optimization. The choice between these final-step strategies will ultimately depend on available equipment, scale, and specific economic and environmental goals of the drug development program.

References

  • Liu, H., Huang, D., & Zhang, Y. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research. [Link]

  • University of Colorado Boulder. (n.d.). Grignard Reaction. Department of Chemistry & Biochemistry. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75(16), 5470-5477. [Link]

  • Erowid. (n.d.). Reductive Amination Review. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

Sources

Spectroscopic data of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

A Methodological and Predictive Analysis

To the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive framework for the spectroscopic characterization of the novel compound this compound. Due to the absence of this specific molecule in publicly available spectral databases, this document serves as a predictive and methodological blueprint. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and provides detailed protocols for acquiring and interpreting this data.

Structural Overview and Predicted Spectroscopic Highlights

This compound is a tertiary amine featuring a chiral center at the benzylic position. Its structure comprises a phenyl ring substituted with a piperidine group ortho to a 1-amino-3-methylbutyl chain. This combination of an aromatic core, a saturated heterocycle, and a chiral aliphatic side chain suggests a rich and distinct spectroscopic profile.

Predicted Key Spectroscopic Features:

  • ¹H NMR: A complex spectrum with distinct signals for the aromatic protons, the methine proton at the chiral center, and the diastereotopic protons of the piperidine and butyl groups.

  • ¹³C NMR: A predictable number of signals corresponding to the unique carbon environments, with chemical shifts indicative of aromatic, aliphatic, and amine-adjacent carbons.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, and C-N stretching.

  • Mass Spectrometry: A clear molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the butyl chain and the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its connectivity and stereochemistry.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be complex due to the molecule's asymmetry. The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the key protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (4H)7.0 - 7.5Multiplet4H
CH-NH₂ (1H)~4.0 - 4.5Triplet or Doublet of Doublets1H
Piperidine (axial & equatorial, 10H)1.5 - 3.0Multiplets10H
CH₂ (butyl, 2H)1.2 - 1.8Multiplet2H
CH (butyl, 1H)1.0 - 1.5Multiplet1H
CH₃ (butyl, 6H)0.8 - 1.0Doublet6H
NH₂ (2H)1.0 - 3.0 (broad)Singlet (broad)2H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (C-N)145 - 155
Aromatic (C-H)115 - 130
Aromatic (C-C)135 - 145
CH-NH₂50 - 60
Piperidine (CH₂)25 - 55
Butyl (CH₂)35 - 45
Butyl (CH)25 - 35
Butyl (CH₃)20 - 25
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like those in the NH₂ group.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a pulse sequence such as the zg30.

    • Acquire a ¹³C NMR spectrum using a pulse sequence with proton decoupling, like zgpg30.

    • For more detailed structural elucidation, consider 2D NMR experiments like COSY (to identify coupled protons) and HSQC (to correlate protons with their directly attached carbons).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum E->F G Acquire 2D Spectra (COSY, HSQC) F->G H Process Spectra (Fourier Transform, Phasing) G->H I Assign Signals H->I J Structural Elucidation I->J

NMR Data Acquisition and Analysis Workflow

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium, two bands
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (aromatic)1450 - 1600Medium
N-H Bend (primary amine)1550 - 1650Medium
C-N Stretch1000 - 1350Medium
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

IR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal A->C D Acquire Sample Spectrum B->D C->D E Process and Analyze Spectrum D->E

ATR-IR Spectroscopy Workflow

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₆H₂₆N₂) is 246.40 g/mol . Therefore, the molecular ion peak should appear at m/z = 246.

  • Major Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the butylamine side chain is a likely fragmentation pathway.

    • Loss of the butyl group: Fragmentation could lead to the loss of the 3-methylbutyl group.

    • Fragmentation of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in positive ion mode, as the amine groups are readily protonated. The primary ion observed will likely be the [M+H]⁺ ion at m/z = 247.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Dilute Solution B Load into Syringe or Autosampler A->B C Infuse into ESI Source B->C D Optimize Source Parameters C->D E Acquire Full Scan MS D->E F Perform MS/MS on [M+H]+ E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Confirm Structure H->I

ESI-MS Data Acquisition and Analysis Workflow

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

An In-depth Technical Guide to (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (CAS 147769-93-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 147769-93-5, scientifically known as (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This molecule is of significant interest to the pharmaceutical industry, primarily as a known impurity of the anti-diabetic drug, Repaglinide. This document delineates its chemical structure, physicochemical properties, and its relationship with the parent drug. Furthermore, it explores the analytical methodologies for its detection and characterization and discusses its synthesis. While direct pharmacological and toxicological data on this specific impurity are limited, this guide will leverage the known properties of its parent compound, Repaglinide, to infer potential biological relevance and guide future research.

Chemical Identity and Structure

(S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine , also recognized as Repaglinide EP Impurity C, is a chiral molecule belonging to the class of phenethylamines.[1] Its structure features a piperidine ring and a chiral center, which are key determinants of its chemical behavior and potential biological interactions.

Chemical Structure:

Caption: 2D structure of (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 147769-93-5
IUPAC Name (1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine
Synonyms (S)-3-Methyl-1-(2-(1-piperidyl)phenyl)butylamine, Repaglinide EP Impurity C, (αS)-α-(2-Methylpropyl)-2-(1-piperidinyl)benzenemethanamine
Molecular Formula C₁₆H₂₆N₂
Molecular Weight 246.39 g/mol
InChI Key CARYLRSDNWJCJV-HNNXBMFYSA-N
SMILES CC(C)CN

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this specific impurity are not extensively published. However, based on its structure and data from chemical suppliers, the following properties can be summarized.

Table 2: Physicochemical Properties

PropertyValue/Information
Physical State Likely a solid at room temperature
Purity Commercially available with purity ≥97%
Hazard Codes H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long lasting effects)
Storage Recommended to be stored in a dark place under an inert atmosphere at 2-8°C.

Relationship to Repaglinide and Potential Biological Significance

The primary context in which CAS 147769-93-5 is studied is as an impurity of Repaglinide , a short-acting insulin secretagogue used for the treatment of type 2 diabetes.[2] Repaglinide functions by closing ATP-dependent potassium channels in the pancreatic β-cell membrane, which leads to depolarization, calcium influx, and subsequent insulin secretion.[3][4]

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. Regulatory bodies mandate the identification and control of impurities to ensure patient safety.[5] While the metabolites of Repaglinide are reported to not have clinically relevant hypoglycemic effects, the biological activity of synthetic impurities like (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine is not well-documented in publicly available literature.[6]

Given its structural similarity to a key intermediate of Repaglinide, it is plausible that this impurity could have some, albeit likely weak, pharmacological or toxicological effects. Further studies are warranted to fully elucidate its pharmacological profile.

Repaglinide_Relationship Repaglinide Repaglinide (Antidiabetic Drug) ImpurityC (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (CAS 147769-93-5) Repaglinide EP Impurity C ImpurityC->Repaglinide Structural Similarity Synthesis Synthesis Process Synthesis->Repaglinide Synthesis->ImpurityC By-product Degradation Degradation Degradation->ImpurityC Intermediate Key Synthetic Intermediate Intermediate->Synthesis

Sources

An In-depth Technical Guide to (1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine, a key chemical intermediate and a known impurity in the synthesis of the antidiabetic drug, Repaglinide. This document delves into its chemical identity, synthesis, physicochemical properties, and analytical characterization, offering valuable insights for researchers in medicinal chemistry, process development, and quality control.

Chemical Identity and Nomenclature

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a chiral molecule with a piperidine moiety attached to a phenyl ring, which in turn is bonded to a butylamine chain. Its specific stereochemistry is crucial for its role as a precursor in the synthesis of Repaglinide. Due to its prevalence as a related substance in pharmaceutical manufacturing, it is often referred to by various synonyms and identifiers.

Identifier Type Identifier Source
IUPAC Name (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-aminePubChem[1]
CAS Number 147769-93-5PubChem[1]
Molecular Formula C₁₆H₂₆N₂PubChem[1]
Molecular Weight 246.39 g/mol PubChem[1]
Synonym Repaglinide Impurity CFDA Global Substance Registration System[2]
Synonym (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylaminePubChem[1]
Synonym (+)-3-Methyl-1-(2-piperidinophenyl)-1-butylaminePubChem[1]
Synonym BENZENEMETHANAMINE, ALPHA-(2-METHYLPROPYL)-2-(1-PIPERIDINYL)-, (ALPHAS)-PubChem[1]
InChI Key CARYLRSDNWJCJV-HNNXBMFYSA-NPubChem[1]

Physicochemical Properties

Property Value Source
Appearance Off-White SolidAllmpus[3]
Solubility Soluble in Methanol, DMSOAllmpus[3]
Polar Surface Area (PSA) 29.3 ŲPubChem[1]
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem

Synthesis of (1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

The synthesis of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a critical step in the production of Repaglinide. An efficient, one-pot process has been developed to improve yield and reduce costs associated with this key intermediate.[4] The synthesis involves a sequence of nucleophilic substitution, Grignard reaction, reduction, and resolution.[4]

G cluster_synthesis Synthesis Workflow A o-Fluorobenzaldehyde B Grignard Reaction (Isobutylmagnesium bromide) A->B 1. C Oxidation B->C 2. D Piperidine Substitution C->D 3. E Oximation D->E 4. F Reduction (Catalytic Hydrogenation) E->F 5. G Racemic Amine (±)-1 F->G 6. H Resolution (e.g., with N-acetyl-L-glutamic acid) G->H 7. I (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine (S)-(+)-1 H->I 8.

Caption: Generalized synthetic workflow for (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine.

Experimental Protocol: One-Pot Synthesis

The following is a generalized protocol based on the principles of the improved one-pot synthesis.[4][5]

  • Grignard Reaction: To a solution of o-fluorobenzaldehyde in an appropriate solvent (e.g., THF), add isobutylmagnesium bromide dropwise at a controlled temperature. The reaction is monitored until completion.

  • Oxidation: The resulting alcohol from the Grignard reaction is oxidized using a suitable oxidizing agent to the corresponding ketone.

  • Piperidine Substitution: The ketone is then reacted with piperidine under conditions that facilitate nucleophilic aromatic substitution of the fluorine atom.

  • Oximation: The resulting 3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-one is converted to its oxime by reacting with hydroxylamine hydrochloride.

  • Reduction: The oxime is reduced to the racemic amine, (±)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine, via catalytic hydrogenation, which is a more environmentally friendly method compared to reductions using reagents like NiCl₂-NaBH₄.[5]

  • Resolution: The racemic mixture is resolved using a chiral resolving agent, such as N-acetyl-L-glutamic acid, in a suitable solvent system (e.g., acetone:water) to selectively crystallize the desired (S)-enantiomer.[4]

Biological Context: Relationship to Repaglinide

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is primarily of interest due to its role as a key intermediate in the synthesis of Repaglinide, an oral antidiabetic drug.[6] Repaglinide belongs to the meglitinide class of insulin secretagogues and is used to manage type 2 diabetes mellitus.

Mechanism of Action of Repaglinide

Repaglinide lowers blood glucose levels by stimulating the release of insulin from pancreatic β-cells. This action is mediated by the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[7] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

G cluster_moa Repaglinide Mechanism of Action Repaglinide Repaglinide K_ATP ATP-sensitive K+ Channel Repaglinide->K_ATP Binds and closes Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Beta_cell Pancreatic β-cell

Caption: Signaling pathway of Repaglinide's insulinotropic action.

Analytical Characterization

Accurate analytical methods are essential for the quality control of active pharmaceutical ingredients (APIs) and the detection of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Repaglinide and its related compounds.

G cluster_analysis Analytical Workflow Sample Bulk Drug or Formulation Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC_UPLC HPLC/UPLC Analysis Preparation->HPLC_UPLC Detection UV/DAD Detection HPLC_UPLC->Detection Quantification Quantification of Impurity C Detection->Quantification

Caption: General workflow for the analytical characterization of Repaglinide Impurity C.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a composite of established methods for the analysis of Repaglinide and its impurities.[8][9][10]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[9]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The pH of the aqueous phase is often adjusted to be acidic (e.g., pH 3.5).[8] A common mobile phase composition is a 60:40 (v/v) ratio of methanol to buffer.[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is performed at a wavelength where both Repaglinide and its impurities show significant absorbance, for instance, 214 nm or 242 nm.[8]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (bulk drug or powdered tablets).

    • Dissolve the sample in a suitable solvent, such as methanol.

    • Dilute the solution to a known concentration with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject a fixed volume (e.g., 20 µL) of the prepared sample solution into the HPLC system and record the chromatogram.

  • Quantification: The amount of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine (Repaglinide Impurity C) is determined by comparing its peak area to that of a reference standard of known concentration.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of the compound.

  • ¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the confirmation of the molecular structure. The spectra of piperidinophenyl derivatives will show characteristic signals for the aromatic protons, the piperidine ring protons, and the protons of the butylamine chain.[11][12]

  • FT-IR: Used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C-N stretching are expected.[12][13]

The Significance of the Piperidine Moiety in Drug Development

The piperidine ring is a prevalent structural motif in a wide array of pharmaceuticals. Its inclusion in a molecule can significantly influence its physicochemical and pharmacological properties. The piperidine scaffold can enhance a compound's solubility, receptor binding affinity, and metabolic stability, making it a valuable building block in drug design.

Conclusion

(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a compound of significant interest in the pharmaceutical industry, primarily as a key intermediate in the synthesis of Repaglinide. A thorough understanding of its synthesis, physicochemical properties, and analytical characterization is crucial for the efficient and controlled manufacturing of this important antidiabetic drug. The methods and data presented in this guide provide a solid foundation for researchers and professionals working with this compound and its derivatives.

References

  • Kolĺa, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593–597. [Link]

  • Allmpus. (n.d.). Repaglinide EP Impurity C / Repaglinide BP Impurity C / Repaglinide USP RC A. Retrieved from [Link]

  • Prasad, K., Srinivas, K., Alegete, P., & Albaseer, S. S. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Prajapati, D. N., & Patel, C. N. (2011). Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences, 73(4), 451–455. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Novel Stability Indicating Rp-Uplc-Dad Method for Determination of Metformin and Empagliflozin in Bulk and Tablet Dosage Form. Retrieved from [Link]

  • Sree, J. P., & Sankar, D. G. (2015). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. International Journal of Pharmaceutical and Clinical Research, 7(4), 281-286. [Link]

  • Ruzilawati, A. B., Wahab, M. S., & Imran, A. (2007). Method development and validation of repaglinide in human plasma by HPLC and its application to pharmacokinetics study. ResearchGate. [Link]

  • Patil, A. D., Changare, H. V., Rane, S. S., Chaudhari, R. Y., Narkhede, M. T., & Zope, S. D. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. International Journal of Pharmaceutical Research and Applications, 10(4), 33-40. [Link]

  • Zhang, Y., Liu, T., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Semantic Scholar. [Link]

  • CN100445275C - A kind of technique of synthesizing repaglinide. (2008).
  • CN103012319A - Repaglinide intermediate synthesis process improvement. (2013).
  • National Center for Biotechnology Information. (n.d.). Repaglinide. PubChem Compound Database. Retrieved from [Link]

  • Kumar, A., Singh, G., & Kumar, D. (2017). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Avdeef, A., & Tsinman, O. (2008). Ionization, lipophilicity and solubility properties of repaglinide. ResearchGate. [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. [Link]

  • TW201002668A - Preparing method of repaglinide. (2010).
  • Avcı, D., & Atalay, Y. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

  • Basavaraj, K., et al. (2012). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research, 4(3), 259-268. [Link]

  • FDA Global Substance Registration System. (n.d.). 3-METHYL-1-(2-(PIPERIDIN-1-YL)PHENYL)BUTAN-1-AMINE, (1S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. PubChem Compound Database. Retrieved from [Link]

  • PharmaCompass. (n.d.). (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE. Retrieved from [Link]

  • Kurt, M., Yurdakul, Ş., & Yurdakul, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 793–801. [Link]

  • Impactfactor. (n.d.). UPLC Estimation of an Antidiabetic Drug by Method Development and Validation Followed by Stability Indicating Studies. Retrieved from [Link]

  • Rajput, S. J., & Vanjari, K. M. (2006). Validated analytical methods for repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 68(6), 793. [Link]

  • ChemBK. (2024). 3-Methyl-1-butanamine. Retrieved from [Link]

  • NIST. (n.d.). 1-Butanamine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Link]

Sources

A Technical Guide to the Strategic Role of (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine in the Synthesis of Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Repaglinide is a potent, short-acting oral hypoglycemic agent belonging to the meglitinide class, crucial for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the biological activity residing almost exclusively in the (S)-enantiomer.[3][4] The synthesis of this chiral molecule is therefore a significant undertaking in pharmaceutical chemistry. This guide elucidates the pivotal role of a key chiral intermediate, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. This molecule serves as the cornerstone for establishing the correct stereochemistry and incorporating a critical pharmacophoric group. We will dissect the synthesis of this intermediate via distinct methodologies, detail its subsequent condensation to form the Repaglinide backbone, and provide field-proven insights into the causality behind these process choices.

Part 1: Introduction to Repaglinide: A Stereospecific Insulin Secretagogue

Repaglinide, chemically known as (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(1-piperidyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid, effectively lowers postprandial blood glucose levels.[5][6] Its mechanism of action involves the closure of ATP-dependent potassium channels on the surface of pancreatic β-cells.[2][6] This action mimics the physiological mealtime insulin release profile, making it a valuable therapeutic agent.[6]

The molecular structure of Repaglinide contains a single chiral center. Pharmacological studies have definitively shown that the hypoglycemic activity is attributable to the (S)-enantiomer, which is reported to be 25 times more active than its corresponding (R)-enantiomer.[3][4] This stereospecificity mandates a synthetic strategy that can produce the (S)-enantiomer with high enantiomeric purity, making the synthesis and sourcing of the chiral amine intermediate a critical control point in the entire manufacturing process.

Part 2: The Core Intermediate: (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

The strategic importance of (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (CAS: 147769-93-5) cannot be overstated.[7][8] It is the molecular fragment that introduces the crucial stereocenter into the final Repaglinide molecule. Furthermore, it provides the bulky, lipophilic 2-piperidinophenyl group which, along with the isobutyl group, contributes significantly to the molecule's interaction with its binding site on the sulfonylurea receptor (SUR1) of the β-cell.[6] An efficient and stereocontrolled synthesis of this amine is therefore paramount for the economic and scalable production of Repaglinide.

Asymmetric_Synthesis_Workflow A 2-(piperidin-1-yl)benzaldehyde + (R)-tert-butanesulfinamide B Condensation (Formation of Chiral Imine) A->B C N-tert-butanesulfinyl imine B->C D Diastereoselective Addition (Isobutylmagnesium bromide) C->D E Sulfinamide Product D->E F Acidic Cleavage (HCl in Dioxane) E->F G (S)-Amine Intermediate F->G Resolution_Workflow A Racemic (R/S)-Amine B Add Chiral Resolving Agent (e.g., (-)-NAGA) A->B C Diastereomeric Salt Mixture (S-Amine:(-)-Acid) (R-Amine:(-)-Acid) B->C D Selective Crystallization C->D E Insoluble Salt (S-Amine:(-)-Acid) D->E Solid F Mother Liquor (Enriched in R-Amine Salt) D->F Solution G Base Treatment E->G I Racemization & Recycle F->I H Pure (S)-Amine G->H I->A Final_Synthesis cluster_reactants Reactants A (S)-Amine Intermediate C Amide Coupling (Condensation) A->C B 3-Ethoxy-4-ethoxycarbonyl -phenylacetic acid B->C D Repaglinide Ester Precursor C->D E Base Hydrolysis (e.g., NaOH) D->E F Repaglinide E->F

Sources

Chiral properties of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Properties of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Abstract

This technical guide provides a comprehensive examination of the chiral properties, stereoselective synthesis, and analytical characterization of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. This molecule is a critical chiral building block, most notably serving as a key intermediate in the synthesis of Repaglinide, an antidiabetic agent. The narrative emphasizes the profound impact of stereochemistry on pharmacological activity, guiding the reader through the causal relationships in experimental design, from asymmetric synthesis strategies to rigorous methods for determining enantiomeric purity. Detailed protocols for synthesis, chiral High-Performance Liquid Chromatography (HPLC), and Circular Dichroism (CD) spectroscopy are presented, underpinned by authoritative references to ensure scientific integrity. This document is designed to serve as a practical and theoretical resource for professionals engaged in the fields of medicinal chemistry, pharmaceutical development, and quality control.

The Imperative of Chirality in Modern Drug Development

In the realm of pharmacology, chirality is not a subtle academic detail but a pivotal factor governing a drug's efficacy and safety. Biological systems, from enzymes to receptors, are inherently chiral, composed of L-amino acids and D-sugars.[1] This intrinsic "handedness" means they often interact differently with the two enantiomers of a chiral drug. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse or toxic effects.[2][3]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that underscore the necessity of understanding the stereochemistry of new drug candidates.[4] These regulations mandate that the absolute stereochemistry of chiral compounds be established early in development and that enantiomers be characterized separately.[2][4] This regulatory landscape has driven a paradigm shift away from the marketing of racemates towards the development of single-enantiomer drugs, a concept often termed a "chiral switch".[5] (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a prime example of a molecule where control of a single stereocenter is paramount to its function as a precursor for a therapeutically vital compound.

cluster_0 Interaction of Chiral Drug with Biological Receptor R_Enantiomer R-Enantiomer (Distomer) Receptor Chiral Receptor Site R_Enantiomer->Receptor Poor Fit (Inactive / Adverse Effect) S_Enantiomer S-Enantiomer (Eutomer) S_Enantiomer->Receptor Optimal Fit (Therapeutic Effect) cluster_synthesis Asymmetric Synthesis Workflow Aldehyde 2-(Piperidin-1-yl)benzaldehyde Imine Chiral N-Sulfinylimine Intermediate Aldehyde->Imine Auxiliary (R)-tert-Butanesulfinamide (Ellman's Auxiliary) Auxiliary->Imine Condensation Addition Diastereoselective Nucleophilic Addition Imine->Addition Grignard Isobutylmagnesium Bromide (Grignard Reagent) Grignard->Addition Sulfinamide Protected Amine (Major Diastereomer) Addition->Sulfinamide Cleavage Acidic Cleavage (e.g., HCl in MeOH) Sulfinamide->Cleavage Product (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine Cleavage->Product

Figure 2: Workflow for the asymmetric synthesis of the target compound using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis

This protocol is a generalized representation based on established methodologies. [6][7]Researchers must adapt and optimize conditions based on their specific laboratory setup and scale.

  • Imine Formation:

    • To a solution of 2-(piperidin-1-yl)benzaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF or CH₂Cl₂) is added (R)-2-methylpropane-2-sulfinamide (1.05 eq).

    • A dehydrating agent, such as anhydrous CuSO₄ or Ti(OEt)₄, is added.

    • The mixture is stirred at room temperature or gentle heat until analysis (e.g., TLC or ¹H NMR) shows complete conversion to the N-tert-butanesulfinylimine.

    • The reaction is filtered to remove the dehydrating agent, and the solvent is removed under reduced pressure.

  • Diastereoselective Grignard Addition:

    • The crude imine is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -48 °C to -78 °C) under an inert atmosphere (N₂ or Ar).

    • A solution of isobutylmagnesium bromide (approx. 1.5-2.0 eq) in a suitable solvent is added dropwise over a period of time, maintaining the low temperature.

    • The reaction is stirred at this temperature until completion, as monitored by TLC.

  • Quenching and Work-up:

    • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

    • The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Cleavage of the Chiral Auxiliary:

    • The crude sulfinamide product is dissolved in a suitable solvent like methanol (MeOH).

    • A solution of HCl in an alcohol (e.g., 4M HCl in 1,4-dioxane or prepared HCl in MeOH) is added, and the mixture is stirred at room temperature.

    • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with an organic solvent (e.g., diethyl ether) to remove the sulfinic acid byproduct.

    • The aqueous layer is basified with NaOH to a high pH and extracted with an organic solvent (e.g., CH₂Cl₂).

    • The combined organic layers are dried and concentrated to yield the crude (S)-amine, which can be further purified by chromatography if necessary.

Analytical Verification of Chiral Integrity

The synthesis of a chiral molecule is incomplete without a robust analytical framework to verify its stereochemical purity. For (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine, the primary goal is to quantify the enantiomeric excess (% ee), which is a measure of the purity of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.

cluster_analysis Chiral Analysis Workflow Sample Synthesized Amine (Unknown % ee) HPLC Chiral HPLC Analysis Sample->HPLC CD Circular Dichroism Spectroscopy Sample->CD Data_HPLC Chromatogram: Separated Enantiomer Peaks HPLC->Data_HPLC Data_CD CD Spectrum: Measures Differential Absorption of Light CD->Data_CD Result Determination of Enantiomeric Excess (% ee) & Absolute Configuration Data_HPLC->Result Peak Area Integration Data_CD->Result Signal Amplitude Comparison

Figure 3: Integrated workflow for the determination of enantiomeric purity using complementary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. [8]The technique relies on a Chiral Stationary Phase (CSP) that contains a chiral selector capable of forming transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.

For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective. [9][10]The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical. For basic amines, mobile phase additives are essential to achieve good peak shape and resolution. [9]Basic additives like diethylamine (DEA) or ethylenediamine (EDA) compete with the analyte for highly acidic silanol sites on the silica support, preventing peak tailing. Acidic additives like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can form ion pairs with the amine, which can beneficially alter its interaction with the CSP. [11]

Parameter Typical Condition Rationale / Causality
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series, LUX® Cellulose/Amylose) Broadly selective for a wide range of chiral compounds, including primary amines. [9]
Mobile Phase Hexane/Isopropanol or Heptane/Ethanol Normal-phase mode often provides the best selectivity for these types of compounds.
Additives 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) DEA improves peak shape by masking residual silanols. [9]TFA can form ion pairs and modify retention and selectivity.
Flow Rate 0.5 - 1.5 mL/min Optimized for column dimensions and particle size to ensure good efficiency.

| Detection | UV (e.g., at 254 nm) | The phenyl ring provides a strong chromophore for UV detection. |

Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen the analyte on several polysaccharide-based CSPs (e.g., amylose and cellulose-based columns) using a standard mobile phase (e.g., 90:10 Hexane:IPA with 0.1% DEA).

  • Mobile Phase Optimization: For the column showing the best initial separation, systematically vary the ratio of the alcohol modifier (e.g., from 5% to 25% IPA). A lower alcohol percentage generally increases retention and may improve resolution.

  • Additive Optimization: If peak shape is poor or resolution is insufficient, evaluate different additives. Compare the results of a basic additive (DEA) with an acidic one (TFA). The choice can significantly impact selectivity. [11]4. Sample Preparation: Dissolve a small amount of the synthesized amine in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard for comparison to confirm peak identity.

  • Analysis: Inject the sample onto the equilibrated HPLC system. Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a known standard or by injecting an enantiomerically enriched sample.

  • Quantification: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100%

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about a molecule's stereochemistry. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. [12]Enantiomers, being mirror images, will produce CD spectra that are equal in magnitude but opposite in sign (mirror images of each other), while a racemic mixture will be CD-silent. [12][13] This property makes CD an excellent tool for two key applications:

  • Assigning Absolute Configuration: By comparing the experimental CD spectrum of the synthesized sample to a known standard or to a theoretically predicted spectrum, the absolute (S) or (R) configuration can be confirmed.

  • Determining Enantiomeric Purity: The magnitude of the CD signal (ellipticity) is directly proportional to the concentration of the chiral substance and its enantiomeric excess. [13]By creating a calibration curve with samples of known enantiomeric composition, the % ee of an unknown sample can be rapidly determined without requiring physical separation of the enantiomers. [14][15]

Experimental Protocol: % ee Determination by CD
  • Standard Preparation: Prepare a series of calibration standards with known % ee values (e.g., 100% S, 80% S, 60% S, etc.) by accurately mixing stock solutions of the pure (S) and (R) enantiomers. A racemic (0% ee) standard should also be prepared.

  • Sample Preparation: Prepare the synthesized sample at the exact same total concentration as the standards, using the same solvent (e.g., methanol or acetonitrile).

  • Spectral Acquisition: Record the CD spectrum for each standard and the unknown sample over a suitable wavelength range (typically in the UV region, e.g., 200-350 nm).

  • Calibration Curve Construction: Identify a wavelength with a strong CD signal (a Cotton effect maximum or minimum). Plot the measured ellipticity (in millidegrees) at this wavelength versus the known % ee of the standards. The plot should be linear. [13]5. Purity Determination: Measure the ellipticity of the unknown sample at the same wavelength and use the linear regression equation from the calibration curve to calculate its % ee.

Biological Context and Significance

The stringent control over the stereochemistry of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is directly linked to its role as a precursor for the antidiabetic drug Repaglinide. [6][16][17]Repaglinide is a non-sulfonylurea insulin secretagogue that works by closing ATP-dependent potassium channels on the surface of pancreatic β-cells. The pharmacological activity resides predominantly in the (S)-enantiomer of the final drug product. [6]Therefore, starting with an enantiomerically pure intermediate is a critical quality attribute that ensures the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

Furthermore, the structural motif of a chiral amine attached to a substituted phenyl ring is a common pharmacophore. Similar structures have been investigated as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune signaling. [18][19][20][21][22]While this specific molecule is primarily associated with Repaglinide, its chiral properties and synthetic accessibility make its derivatives potential candidates for exploration in other therapeutic areas, reinforcing the importance of a deep understanding of its stereochemical characteristics.

Conclusion

(S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine stands as a testament to the principles of modern pharmaceutical chemistry, where chirality is a central design element. This guide has detailed the critical aspects of its stereochemistry, from the logic of its asymmetric synthesis to the rigorous analytical methods required to confirm its enantiomeric integrity. The protocols and workflows presented herein, grounded in established scientific literature, provide a self-validating system for researchers and developers. By understanding and controlling the chiral properties of this key intermediate, scientists can ensure the quality, efficacy, and safety of the life-saving medicines derived from it.

References

  • The Significance of Chirality in Drug Design and Development. (2011). Bentham Science.
  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
  • The Significance of Chirality in Drug Design and Development. (2011).
  • Role of Chirality in Drugs. (2018). Juniper Publishers.
  • Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. (2020). PubMed.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. (n.d.).
  • HPLC method for enantiomeric separation of chiral amines. (n.d.). Benchchem.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. (n.d.).
  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.).
  • The Determination of Enantiomeric Purity and Absolute Configuration by Vibrational Circular Dichroism Spectroscopy. (n.d.). AIP Publishing.
  • Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023).
  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. (2018).
  • Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. (2023). PubMed.
  • Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. (2020).
  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. (n.d.). RSC Publishing.
  • Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. (2021).
  • Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. (2013).
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). PubMed.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. (2013). Asian Journal of Chemistry.
  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. (2012).
  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2012).
  • (S)-3-Methyl-1-(2-piperidine-1-yl-phenyl)-butylamine. (n.d.). CymitQuimica.
  • 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. (n.d.).
  • (S)-3-METHYL-1-[2-(1-PIPERIDINYL)
  • (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. (n.d.). ChemicalBook.
  • CAS 147769-93-5 | (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine supply. (n.d.). Guidechem.
  • 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate. (n.d.).

Sources

An In-depth Technical Guide to Determining the Solubility of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a key intermediate in the synthesis of the antidiabetic drug Repaglinide.[1] The principles and methodologies detailed herein are designed to ensure scientific integrity, producing reliable and reproducible solubility data crucial for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the behavior of an active pharmaceutical ingredient (API) or its intermediates at every stage of the drug development lifecycle. For this compound, understanding its solubility profile is paramount for optimizing its synthesis, purification, and subsequent reaction steps to form Repaglinide. A comprehensive solubility assessment informs the selection of appropriate solvent systems, which is a critical decision impacting process efficiency, product purity, safety, and environmental footprint.[2][3]

This guide will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and present a detailed, field-proven protocol for the experimental determination of solubility.

Theoretical Framework and Strategic Solvent Selection

The solubility of a compound is governed by the principle of "like dissolves like," where a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.[4] this compound is a molecule possessing both aromatic and aliphatic amine functionalities, which influences its solubility characteristics.[5][6]

Molecular Structure of this compound:

Caption: Chemical structure of this compound.

The presence of the amine groups suggests potential solubility in protic solvents capable of hydrogen bonding. The aromatic ring and the alkyl chain contribute to its nonpolar character, indicating solubility in organic solvents.[7] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines show better solubility in aliphatic solvents.[4]

Rationale for Solvent Selection

A well-designed solubility study should encompass a range of solvents with varying polarities and functionalities. The selection should be guided by safety, environmental impact, and relevance to potential manufacturing processes.[8][9] Based on the structure of the target compound and its role as an intermediate for Repaglinide, which is soluble in ethanol and DMSO, the following solvents are recommended for initial screening.[10][11]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding with the amine groups. Commonly used in pharmaceutical synthesis.[12]
Ketones AcetoneA polar aprotic solvent that can interact with the polar functionalities of the molecule.
Ethers Tetrahydrofuran (THF)A less polar aprotic solvent, useful for assessing solubility in ether-type process solvents.
Esters Ethyl AcetateA moderately polar solvent frequently used in extraction and chromatography.
Aromatic Hydrocarbons TolueneA nonpolar aromatic solvent to assess the solubility contribution of the phenyl group.[4]
Amides Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Highly polar aprotic solvents known for their broad solvency power, often used for poorly soluble compounds.[10]
Halogenated Hydrocarbons Dichloromethane (DCM)A non-protic solvent with moderate polarity, often used in organic synthesis.
Aqueous Systems Purified Water, pH-adjusted BuffersTo determine aqueous solubility, which is critical for understanding environmental fate and potential for aqueous processing steps.[13]

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[14][15] The following protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound into triplicate vials B Add a precise volume of selected solvent A->B C Place vials in a temperature-controlled shaker (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow samples to settle (sedimentation) D->E F Centrifuge to pellet undissolved solids E->F G Withdraw supernatant and filter (optional) F->G H Dilute sample with mobile phase G->H I Analyze by validated HPLC method H->I J Quantify concentration against a calibration curve I->J

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials (in triplicate for each solvent). An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

    • Pipette a precise volume of the selected solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Temperature control is crucial as solubility is temperature-dependent.[16]

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[15][17] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a period to allow for sedimentation of the excess solid.[15]

    • For a more complete separation, centrifuge the vials at a sufficient speed and duration to pellet the undissolved solid.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • If necessary, filter the aliquot through a syringe filter compatible with the solvent to remove any remaining particulates.

    • Accurately dilute the sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the known concentrations.

    • Calculate the concentration of the compound in the saturated solution from the calibration curve, accounting for the dilution factor. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 2: Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Insert Data][Insert Data]
Ethanol[Insert Data][Insert-Data]
Isopropanol[Insert Data][Insert Data]
Acetone[Insert Data][Insert Data]
Tetrahydrofuran (THF)[Insert Data][Insert Data]
Ethyl Acetate[Insert Data][Insert Data]
Toluene[Insert Data][Insert Data]
Dimethylformamide (DMF)[Insert Data][Insert Data]
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data]
Dichloromethane (DCM)[Insert Data][Insert Data]
Purified Water[Insert Data][Insert Data]

The results from this table will provide a comprehensive solubility profile, enabling informed decisions for the subsequent stages of pharmaceutical development. For instance, high solubility in a particular solvent might suggest its suitability for a reaction medium, while moderate solubility in a less volatile solvent could be advantageous for crystallization processes.

Conclusion: Ensuring Trustworthy and Actionable Data

This guide has outlined a robust framework for determining the solubility of this compound. By combining a sound theoretical understanding of solubility with a meticulous and validated experimental protocol, researchers can generate high-quality, reliable data. Such data is indispensable for the efficient and safe development of pharmaceutical processes, ultimately contributing to the quality of the final drug product. Adherence to these principles of scientific integrity ensures that the solubility profile generated is not just a set of numbers, but actionable intelligence for the drug development professional.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • ResearchGate. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]

  • SNS Courseware. (n.d.). Amines and Heterocycles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Organic Chemistry II. (n.d.). Retrieved from [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Scribd. (n.d.). Pharmaceutical Solvents in Product Development. Retrieved from [Link]

  • SNS Courseware. (n.d.). II: AROMATIC AMINES. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of repaglinide in different types oil containing 3.2% span 80. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Methyl-1-butanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical entity of significant interest within pharmaceutical development, notably as a specified impurity of the anti-diabetic drug, Repaglinide.[1][2] Its molecular structure, featuring a chiral center, a butylamine chain, and a piperidino-substituted phenyl group, presents a unique combination of functional groups that dictate its physicochemical properties, including its thermal stability.[1][3] Understanding the thermal behavior of this compound is critical for ensuring the quality, safety, and efficacy of any drug substance or product with which it is associated.

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. The protocols and insights herein are structured to provide a self-validating system for the robust characterization of this molecule's response to thermal stress.

The Critical Role of Thermal Stability in Drug Development

Thermal stability is a cornerstone of pharmaceutical quality.[4] An active pharmaceutical ingredient (API) or its impurities can undergo degradation under the influence of heat, leading to a loss of potency, the formation of toxic byproducts, and alterations in physical properties such as solubility and bioavailability.[5] For this compound, a comprehensive thermal stability profile is essential for:

  • Defining Storage Conditions: Establishing optimal temperature ranges to prevent degradation and ensure shelf-life.[6]

  • Guiding Formulation Development: Selecting compatible excipients and manufacturing processes that will not compromise the compound's integrity.[4][6]

  • Ensuring Regulatory Compliance: Providing robust data to support regulatory submissions and demonstrate control over impurities.[7]

Core Analytical Techniques for Thermal Stability Assessment

Two primary thermoanalytical techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), form the foundation of thermal stability assessment.[6]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, providing critical insights into the physical and energetic properties of the compound.[4][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying mass loss associated with degradation.[10]

Experimental Workflow for Thermal Analysis

The following diagram outlines a logical workflow for the comprehensive thermal analysis of this compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Thermal Screening cluster_2 Phase 3: Forced Degradation & Pathway Elucidation cluster_3 Phase 4: Data Synthesis & Reporting A Sample Procurement & Purity Assessment (e.g., HPLC, NMR) B Initial Visual Inspection (Color, Form) A->B C Differential Scanning Calorimetry (DSC) - Determine Melting Point - Identify Phase Transitions B->C D Thermogravimetric Analysis (TGA) - Determine Onset of Decomposition - Quantify Mass Loss C->D E Forced Degradation Studies (Thermal Stress) D->E F Characterization of Degradants (e.g., LC-MS) E->F G Propose Degradation Pathway F->G I Integrate Forced Degradation Results G->I H Consolidate DSC & TGA Data J Final Thermal Stability Report H->J I->J G cluster_0 Proposed Thermal Degradation cluster_1 Potential Degradation Pathways cluster_2 Resulting Degradants A This compound (Parent Compound) B Dealkylation of Piperidine Ring A->B Heat C Oxidation of Butylamine Side Chain A->C Heat (+O2 if present) D Cleavage of the C-N bond (Butylamine group) A->D Heat E Des-piperidino Impurity B->E F Ketone/Carboxylic Acid Analogs C->F G 2-Piperidinobenzaldehyde D->G

Sources

A Technical Guide to the Discovery, Mechanism, and Synthetic Evolution of a Key Repaglinide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Repaglinide, the first-in-class meglitinide, marked a significant advancement in the management of type 2 diabetes by offering a prandial glucose regulation strategy with a reduced risk of hypoglycemia compared to traditional sulfonylureas. Its rapid onset and short duration of action are direct consequences of its unique chemical structure, which is assembled through a convergent synthesis. This technical guide provides an in-depth exploration of the history, discovery, and mechanism of action of Repaglinide. The core focus is a detailed analysis of the synthetic pathways developed for one of its crucial building blocks: the phenylacetic acid synthon, 3-ethoxy-4-ethoxycarbonylphenylacetic acid . We will examine the causality behind experimental choices in its synthesis, present a detailed laboratory protocol, and visualize key biological and chemical processes to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Rise of Prandial Glucose Regulators

The Therapeutic Gap: Limitations of Sulfonylureas

For decades, sulfonylureas were a cornerstone of oral therapy for type 2 diabetes mellitus (T2DM). Their mechanism involves stimulating insulin secretion from pancreatic β-cells, independent of ambient glucose levels[1]. This glucose-independent action, however, leads to a significant therapeutic drawback: a persistent state of hyperinsulinemia that can result in prolonged and severe hypoglycemia[2][3]. Furthermore, the long duration of action of many sulfonylureas fails to mimic the natural, meal-induced (prandial) spike in insulin, leading to suboptimal control of post-meal blood glucose excursions[2][3]. This created a clear therapeutic need for a new class of insulin secretagogues that could offer more physiological, glucose-dependent insulin release.

The Emergence of Meglitinides: Repaglinide as a First-in-Class Agent

The development of Repaglinide was a direct answer to this need. Invented in 1983 by scientists at Dr Karl Thomae GmbH and later approved by the FDA in 1997, Repaglinide was the first agent in the meglitinide class[4][5]. Research had shown that the non-sulfonylurea benzamido portion of the sulfonylurea glibenclamide could independently stimulate insulin secretion, hinting at a distinct binding site on the β-cell[6]. This insight guided the design of Repaglinide, a carbamoylmethyl benzoic acid derivative[7]. Its pharmacological profile is characterized by a rapid onset and a short duration of action, making it an ideal "prandial glucose regulator"[1][8]. It is taken before meals to control the subsequent rise in blood glucose, and its rapid elimination (half-life of approximately 1 hour) significantly reduces the risk of hypoglycemia between meals or if a meal is skipped[4][9].

Pharmacodynamics: The Mechanism of Action of Repaglinide

Targeting the Pancreatic β-Cell K-ATP Channel

Repaglinide exerts its glucose-lowering effect by modulating the activity of the ATP-dependent potassium channels (K-ATP) on the plasma membrane of pancreatic β-cells[4][8][10]. Although it shares this target with sulfonylureas, Repaglinide binds to a distinct site on the sulfonylurea receptor 1 (SUR1) subunit of the channel[6][11].

A Glucose-Dependent Pathway for Insulin Secretion

The binding of Repaglinide closes the K-ATP channel. This action inhibits the outflow of potassium ions, leading to the depolarization of the β-cell membrane[4][7]. This change in membrane potential triggers the opening of voltage-gated Ca²⁺ channels. The subsequent influx of extracellular calcium ions acts as the critical signal for the exocytosis of insulin-containing granules, releasing insulin into the bloodstream[7][10]. Crucially, this entire process is glucose-dependent; the insulinotropic effect is potent in the presence of elevated glucose but diminishes as glucose levels fall, thereby minimizing the risk of hypoglycemia[1][10].

Repaglinide Mechanism of Action cluster_cell Pancreatic β-Cell GLUT2 GLUT2 Transporter Glycolysis Glycolysis & Metabolism GLUT2->Glycolysis Glucose ATP ↑ ATP Glycolysis->ATP K_channel K-ATP Channel ATP->K_channel Inhibits Depolarization Membrane Depolarization K_channel->Depolarization K⁺ efflux blocked Ca_channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_channel Opens Ca_ion_in ↑ Intracellular Ca²⁺ Ca_channel->Ca_ion_in Ca²⁺ influx Vesicles Insulin Vesicles Ca_ion_in->Vesicles Triggers Exocytosis Secretion Insulin Secretion Vesicles->Secretion Repaglinide Repaglinide Repaglinide->K_channel Binds & Inhibits

Figure 1: Mechanism of Repaglinide-induced insulin secretion.

Retrosynthetic Analysis: Deconstructing Repaglinide

A Convergent Synthetic Strategy

The industrial synthesis of Repaglinide is a classic example of a convergent approach. Instead of building the molecule linearly, two complex fragments, or key intermediates, are synthesized separately and then joined together in the final stages. This strategy is highly efficient as it maximizes yield, simplifies purification, and allows for parallel production workflows[12].

Identification of Key Intermediates

The amide bond at the core of Repaglinide is the logical point for disconnection. This retrosynthetic analysis reveals two primary synthons:

  • The Chiral Amine: (S)-(+)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine. This intermediate contains the molecule's sole chiral center, making its enantiomerically pure synthesis critical for the drug's efficacy[12].

  • The Phenylacetic Acid Synthon: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid. This substituted aromatic acid provides the core benzoic acid moiety responsible for the molecule's interaction with the SUR1 receptor[13][14][15].

The final synthetic step involves a standard amide coupling reaction between these two intermediates, followed by the saponification (hydrolysis) of the ethyl ester to yield the final active pharmaceutical ingredient (API)[12][16].

The Core Synthon: Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

The development of an efficient, scalable, and environmentally conscious synthesis for this key acid intermediate has been the subject of extensive research.

Historical Synthetic Approaches: Challenges and Innovations

Early synthetic routes often started from materials like 2-hydroxy-4-methyl-benzoic acid. One reported method involved a multi-step process including etherification, benzylic bromination with N-bromosuccinimide (NBS), cyanation with sodium cyanide, and finally, hydrolysis to form the desired acid[17]. While effective, this route presented several challenges for large-scale manufacturing, including the use of highly toxic reagents like sodium cyanide and hazardous solvents like carbon tetrachloride[17]. These drawbacks spurred the development of safer and more streamlined alternatives.

A Modern, Scalable Route from 3-Hydroxyphenylacetic Acid

A more recent and industrially viable approach begins with the readily available and less hazardous starting material, 3-hydroxyphenylacetic acid[13][14]. This pathway involves a sequence of high-yielding reactions that are more amenable to scale-up. The key transformations include esterification, formylation, oxidation, a second etherification/esterification, and a final selective hydrolysis.

Synthetic Workflow Start 3-Hydroxyphenylacetic acid Ester1 Ethyl 3-hydroxyphenylacetate Start->Ester1 Esterification (EtOH, H⁺) Formyl Ethyl 4-formyl-3-hydroxyphenylacetate Ester1->Formyl Formylation (Duff Reaction) (HMTA, acid) Oxid Ethyl 4-carboxy-3-hydroxyphenylacetate Formyl->Oxid Oxidation (NaClO₂, H₂O₂) Ether Diethyl 2-ethoxy-4-(carboxymethyl)benzoate Oxid->Ether Etherification & Esterification (EtBr, K₂CO₃) End 3-Ethoxy-4-ethoxycarbonylphenylacetic acid Ether->End Selective Hydrolysis (NaOH)

Figure 2: Synthetic workflow for a key Repaglinide intermediate.
Detailed Experimental Protocol

The following protocol is a representative synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid based on the modern route described above[13][14].

Step 1: Esterification of 3-Hydroxyphenylacetic acid

  • To a solution of 3-hydroxyphenylacetic acid (1.0 eq) in absolute ethanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-hydroxyphenylacetate as an oil.

Causality: The acid-catalyzed Fischer esterification protects the carboxylic acid as an ethyl ester. This prevents it from interfering with subsequent reactions, particularly the base-mediated etherification in a later step.

Step 2: Formylation of Ethyl 3-hydroxyphenylacetate (Duff Reaction)

  • Add ethyl 3-hydroxyphenylacetate (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq) to trifluoroacetic acid (5 vol).

  • Heat the mixture to 90 °C and stir for 8-10 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Hydrolyze the intermediate iminium salt by adding 5 M sulfuric acid and heating at 100 °C for 1 hour.

  • Cool the mixture and extract the product with dichloromethane (3 x 5 vol).

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield ethyl 4-formyl-3-hydroxyphenylacetate.

Causality: The Duff reaction is an effective method for ortho-formylation of phenols. HMTA serves as the formylating agent, directing the aldehyde group to the electron-rich position ortho to the hydroxyl group.

Step 3: Oxidation of the Aldehyde

  • Dissolve ethyl 4-formyl-3-hydroxyphenylacetate (1.0 eq) in a mixture of t-butanol and water (4:1).

  • Add sodium dihydrogen phosphate (1.2 eq) and 30% hydrogen peroxide (2.0 eq).

  • Add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water dropwise, maintaining the temperature below 20 °C.

  • Stir the reaction at room temperature for 3-4 hours.

  • Quench the reaction by adding a solution of sodium sulfite.

  • Acidify the mixture with 2 M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to obtain ethyl 4-carboxy-3-hydroxyphenylacetate.

Causality: The Pinnick oxidation using sodium chlorite is a highly selective method for oxidizing aldehydes to carboxylic acids without affecting the phenol or ester functional groups. Hydrogen peroxide is used as a scavenger for the hypochlorite byproduct.

Step 4 & 5: Etherification and Selective Hydrolysis

  • Dissolve the crude product from Step 3 (1.0 eq) in acetone (10 vol).

  • Add anhydrous potassium carbonate (3.0 eq) and ethyl bromide (2.5 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool, filter off the solids, and concentrate the filtrate to obtain the crude diester.

  • Dissolve the crude diester in a mixture of ethanol and water (3:1).

  • Add sodium hydroxide (1.05 eq) and stir at room temperature for 2-3 hours, monitoring the selective hydrolysis of the phenylacetic acid ester by TLC.

  • Once the reaction is complete, acidify the solution carefully with 1 M HCl to pH 3-4.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-ethoxy-4-ethoxycarbonylphenylacetic acid .

Causality: The Williamson ether synthesis converts the phenol to an ethoxy group. The phenylacetic acid ester is more sterically accessible and electronically activated for hydrolysis than the aromatic benzoate ester, allowing for selective saponification under controlled conditions with a stoichiometric amount of base.

Comparative Analysis of Synthetic Routes

The evolution of the synthesis for this key intermediate highlights a clear progression towards greater industrial applicability, safety, and efficiency.

FeatureEarly Route (e.g., via 2-Hydroxy-4-methyl-benzoic acid)[17]Modern Route (via 3-Hydroxyphenylacetic acid)[13][14]
Starting Material 2-Hydroxy-4-methyl-benzoic acid3-Hydroxyphenylacetic acid
Key Reagents NBS, NaCN, CCl₄HMTA, NaClO₂, K₂CO₃
Safety Profile Utilizes highly toxic (NaCN) and environmentally hazardous (CCl₄) reagents.Employs reagents with a more favorable safety and environmental profile.
Operational Complexity Requires handling of hazardous materials and potentially harsh reaction conditions.Involves more standard and scalable organic transformations.
Overall Yield Variable, often lower due to multiple challenging steps.Generally higher and more reliable.
Industrial Viability Low, due to safety, environmental, and cost concerns.High, designed for process safety and scalability.

Conclusion: From Discovery to Industrial Application

The journey of Repaglinide from its conceptualization as a novel non-sulfonylurea secretagogue to its establishment as a valuable therapeutic agent is a testament to progress in both medicinal chemistry and process development. The story of its key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, encapsulates the challenges and triumphs of modern pharmaceutical manufacturing. Early synthetic routes, while chemically sound, were often impractical for large-scale production. Through continuous innovation, chemists have developed elegant, safer, and more efficient pathways that prioritize scalability and environmental responsibility. This evolution ensures that critical medicines like Repaglinide can be produced reliably and safely, ultimately benefiting the patients who depend on them.

References

  • Current time inform
  • Repaglinide - Wikipedia. Wikipedia. [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [Link]

  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • Repaglinide and Mechanism of Action - Home Health Patient Education. Oases Home Health. [Link]

  • Repaglinide | C27H36N2O4 - PubChem. National Institutes of Health. [Link]

  • New non-sulfonylurea insulin secretagogues - PubMed. PubMed. [Link]

  • Update Oncologic, Endocrine & Metabolic New non-sulfonylurea insulin secretagogues. Springer. [Link]

  • A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid | Semantic Scholar. Semantic Scholar. [Link]

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. CHIMIA. [Link]

  • US7148355B2 - Process for the preparation of repaglinide - Google Patents.
  • CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents.
  • (PDF) A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid - ResearchGate. ResearchGate. [Link]

  • Oral and Injectable (Non-Insulin) Pharmacological Agents for the Treatment of Type 2 Diabetes - Endotext - NCBI. National Center for Biotechnology Information. [Link]

  • View of The origins of type 2 diabetes medications. The British Journal of Diabetes. [Link]

  • TW201002668A - Preparing method of repaglinide - Google Patents.
  • History of current non-insulin medications for diabetes mellitus. Taylor & Francis Online. [Link]

  • CN1865253A - Repaglinide synthesis process - Google Patents.
  • CN102002021A - Novel method for synthesizing repaglinide - Google Patents.
  • A Brief History of the Development of Diabetes Medications. U.S. Pharmacist. [Link]

  • Non-Sulfonylurea Insulin Secretagogues - FPnotebook. FPnotebook.com. [Link]

  • Repaglinide, a new oral antidiabetic agent: a review of recent preclinical studies - PubMed. PubMed. [Link]

  • The Evolution of Diabetes Treatment Through the Ages: From Starvation Diets to Insulin, Incretins, SGLT2-Inhibitors and Beyond - PubMed Central. National Center for Biotechnology Information. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide - ResearchGate. ResearchGate. [Link]

  • Repaglinide chemical structure | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • US6686497B1 - Synthesis of 3-ethoxy-4-ethoxycarbonyl phenyl acetic acid, a key acid synthon of repaglinide - Google Patents.
  • CN101220007A - A kind of method for preparing repaglinide - Google Patents.
  • Repaglinide | chemical compound | Britannica. Britannica. [Link]

  • WO2015135096A1 - Method for synthesizing 3-ethoxy-4-ethoxycarbonyl phenylacetic acid - Google Patents.
  • WO/2015/135096 METHOD FOR SYNTHESIZING 3-ETHOXY-4-ETHOXYCARBONYL PHENYLACETIC ACID - WIPO Patentscope. World Intellectual Property Organization. [Link]

  • 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid intermediates - InfochemsDB. InfochemsDB. [Link]

  • US20040249188A1 - Process for the preparation of 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid. (an intermediate of repaglinide) - Google Patents.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Asymmetric Synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a critical chiral intermediate in the synthesis of Repaglinide, a prominent oral anti-diabetic agent.[1][2][3] The stereochemistry at the C1 position of the butylamine chain is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API). Consequently, a robust and highly stereoselective synthetic protocol is essential for its efficient production. This guide provides a detailed, field-proven methodology for the asymmetric synthesis of this key intermediate, leveraging the well-established and reliable Ellman's auxiliary chemistry.[1] The narrative delves into the causality behind experimental choices, ensuring a thorough understanding of the synthetic strategy.

The cornerstone of this synthesis is the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine. This approach, pioneered by Ellman, offers a predictable and highly efficient means of installing the desired stereocenter.[4][5] The protocol is presented in three key stages:

  • Synthesis of the Aldehyde Precursor: Preparation of 2-(piperidin-1-yl)benzaldehyde.

  • Formation of the Chiral Iminoyl Auxiliary: Condensation of the aldehyde with (R)-tert-butanesulfinamide.

  • Diastereoselective Grignard Addition and Deprotection: The key stereocenter-forming reaction followed by the removal of the chiral auxiliary.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The strategy hinges on the temporary installation of a chiral N-tert-butanesulfinyl group to direct the stereoselective addition of an isobutyl nucleophile.

Synthesis_Overview A 2-Fluorobenzaldehyde C 2-(Piperidin-1-yl)benzaldehyde A->C + Piperidine, K2CO3 B Piperidine B->C E (R,E)-N-(2-(Piperidin-1-yl)benzylidene)-2-methylpropane-2-sulfinamide C->E + (R)-tert-Butanesulfinamide, CuSO4 D (R)-tert-Butanesulfinamide D->E G N-Sulfinyl Amine Adduct E->G + Isobutylmagnesium Bromide F Isobutylmagnesium Bromide F->G H (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine G->H + HCl I HCl I->H Part1_Scheme reactant1 2-Fluorobenzaldehyde product 2-(Piperidin-1-yl)benzaldehyde reactant1->product K2CO3, DMF, 130 °C reactant2 Piperidine reactant2->product Part2_Scheme reactant1 2-(Piperidin-1-yl)benzaldehyde product (R,E)-N-(2-(Piperidin-1-yl)benzylidene)-2-methylpropane-2-sulfinamide reactant1->product CuSO4, THF reactant2 (R)-tert-Butanesulfinamide reactant2->product Part3_Scheme reactant1 (R,E)-N-(2-(Piperidin-1-yl)benzylidene)-2-methylpropane-2-sulfinamide intermediate N-Sulfinyl Amine Adduct reactant1->intermediate 1. THF, -48 °C reactant2 Isobutylmagnesium Bromide reactant2->intermediate product (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine intermediate->product 2. HCl, Methanol reactant3 HCl reactant3->product

Sources

Application Notes and Protocols for the Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a chiral amine adjacent to a substituted phenyl ring, makes it a valuable building block in medicinal chemistry. This application note provides a comprehensive guide for the multi-step synthesis of this compound, with a central focus on a pivotal Grignard reaction. The described synthetic strategy is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

The overall synthetic pathway commences with the synthesis of 2-piperidinobenzaldehyde via a nucleophilic aromatic substitution. This aldehyde then undergoes a Grignard reaction with isobutylmagnesium bromide to form the corresponding secondary alcohol. Subsequent oxidation of the alcohol yields a ketone, which is then converted to the target primary amine through reductive amination.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step sequence as illustrated in the workflow diagram below. This approach allows for the controlled construction of the target molecule from readily available starting materials.

Synthesis_Workflow Start 2-Fluorobenzaldehyde + Piperidine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 2-Piperidinobenzaldehyde Step1->Intermediate1 Step2 Step 2: Grignard Reaction Intermediate1->Step2 Intermediate2 1-(2-Piperidinophenyl)-3- methylbutan-1-ol Step2->Intermediate2 Step3 Step 3: Oxidation Intermediate2->Step3 Intermediate3 1-(2-Piperidinophenyl)-3- methylbutan-1-one Step3->Intermediate3 Step4 Step 4: Reductive Amination Intermediate3->Step4 End 3-Methyl-1-(2-piperidino-phenyl) -1-butylamine Step4->End

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Piperidinobenzaldehyde

The initial step involves the synthesis of the key aldehyde intermediate, 2-piperidinobenzaldehyde, through a nucleophilic aromatic substitution reaction between 2-fluorobenzaldehyde and piperidine. The fluorine atom, being a good leaving group on an activated aromatic ring, is displaced by the nucleophilic piperidine.

Experimental Protocol:
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorobenzaldehyde (1.0 equiv.), piperidine (1.2 equiv.), and anhydrous potassium carbonate (1.5 equiv.) in dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-piperidinobenzaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure aldehyde.

Part 2: Grignard Reaction for the Formation of 1-(2-Piperidinophenyl)-3-methylbutan-1-ol

This is the core step where the carbon skeleton of the target molecule is assembled. The Grignard reagent, isobutylmagnesium bromide, is prepared in situ and then reacted with the previously synthesized 2-piperidinobenzaldehyde. The nucleophilic isobutyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after acidic workup.[1]

Reagents and Materials:
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium turningsMg24.311.2 equiv.Activate before use.
Isobutyl bromideC₄H₉Br137.021.1 equiv.
Anhydrous diethyl ether(C₂H₅)₂O74.12-As solvent.
IodineI₂253.811-2 crystalsTo initiate the reaction.
2-PiperidinobenzaldehydeC₁₂H₁₅NO189.251.0 equiv.From Step 1.
Saturated NH₄Cl solutionNH₄Cl53.49-For quenching.
Experimental Protocol:
  • Grignard Reagent Preparation:

    • Flame-dry all glassware and allow to cool under an inert atmosphere (nitrogen or argon).

    • Place magnesium turnings (1.2 equiv.) in a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of isobutyl bromide (1.1 equiv.) in anhydrous diethyl ether.

    • Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction is initiated when the color of iodine disappears and the ether begins to reflux.[2]

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2-piperidinobenzaldehyde (1.0 equiv.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 1-(2-piperidinophenyl)-3-methylbutan-1-ol, can be purified by column chromatography.

Grignard_Mechanism reagents Isobutylmagnesium bromide (Grignard Reagent) + 2-Piperidinobenzaldehyde transition Nucleophilic Attack reagents->transition intermediate Alkoxide Intermediate transition->intermediate workup Acidic Workup (e.g., NH4Cl(aq)) intermediate->workup product 1-(2-Piperidinophenyl)-3- methylbutan-1-ol (Secondary Alcohol) workup->product

Figure 2: Mechanism of the Grignard reaction.

Part 3: Oxidation of the Secondary Alcohol

The secondary alcohol obtained from the Grignard reaction is oxidized to the corresponding ketone, 1-(2-piperidinophenyl)-3-methylbutan-1-one. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or a Swern oxidation is suitable for this transformation to avoid over-oxidation.[3][4]

Experimental Protocol (Swern Oxidation):
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • Activator Addition: Add a solution of dimethyl sulfoxide (DMSO) (2.7 equiv.) in DCM dropwise to the oxalyl chloride solution.

  • Alcohol Addition: After stirring for 5 minutes, add a solution of 1-(2-piperidinophenyl)-3-methylbutan-1-ol (1.0 equiv.) in DCM dropwise.

  • Base Addition: Stir the mixture for 30 minutes at -78 °C, then add triethylamine (7.0 equiv.) dropwise.

  • Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ketone by column chromatography.

Part 4: Reductive Amination to the Final Product

The final step is the conversion of the ketone to the primary amine, this compound, via reductive amination. The ketone is first reacted with ammonia to form an imine intermediate, which is then reduced in situ to the desired amine.[5]

Experimental Protocol:
  • Reaction Setup: To a solution of 1-(2-piperidinophenyl)-3-methylbutan-1-one (1.0 equiv.) in methanol, add a solution of ammonia in methanol (e.g., 7N).

  • Reducing Agent: Add a suitable reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Raney Nickel or Palladium on carbon). For a laboratory scale, NaBH₄ is often convenient.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction with water and remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or crystallization of a salt form.

Characterization of this compound

The structure of the final product has been confirmed by various spectroscopic methods.[6]

PropertyValue
Molecular FormulaC₁₆H₂₆N₂
Molar Mass246.39 g/mol
Appearance(Expected) Oil or low-melting solid
Spectroscopic Data
IRCharacteristic peaks for N-H and C-N stretching.
¹H NMRSignals corresponding to the aromatic, piperidine, isobutyl, and amine protons.
¹³C NMRSignals for all 16 unique carbon atoms in the molecule.

Conclusion

This application note provides a detailed and reliable multi-step protocol for the synthesis of this compound, with a key Grignard reaction at its core. The described procedures are based on established chemical principles and provide a solid foundation for researchers in the field of synthetic and medicinal chemistry. Careful execution of each step, particularly the anhydrous conditions required for the Grignard reaction, is crucial for achieving a good overall yield of the target compound.

References

  • Bhattacharyya, S. A mild, pyridine-borane-based reductive amination protocol. Tetrahedron Letters1994, 35 (15), 2401–2404.
  • Corey, E. J.; Suggs, J. W. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters1975, 16 (31), 2647–2650.
  • Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322–1325.
  • Mancuso, A. J.; Huang, S.-L.; Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. The Journal of Organic Chemistry1978, 43 (12), 2480–2482.
  • PubChem. (S)-3-Methyl-1-(2-piperidinophenyl)-1-butylamine. National Center for Biotechnology Information. PubChem Compound Database; CID=10514609. Available from: [Link].

  • Reductive Amination. Organic Chemistry Portal. Available from: [Link].

  • Swern Oxidation. Organic Chemistry Portal. Available from: [Link].

  • The Grignard Reaction. Chemistry LibreTexts. Available from: [Link].

  • Wade, L. G. Organic Chemistry, 9th ed.; Pearson, 2017.
  • Zhang, Y.; Huang, D.; Liu, H. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research2011, 233-235, 1530-1533.
  • Synthesis Of Grignard Reagent And Benzaldehyde. Bartleby.com. Available from: [Link].

  • Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. SciSpace. Available from: [Link].

  • Swern Oxidation Procedure. Michigan State University. Available from: [Link].

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. National Institutes of Health. Available from: [Link].

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available from: [Link].

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. National Institutes of Health. Available from: [Link].

  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis Group. Available from: [Link].

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available from: [Link].

Sources

Catalytic hydrogenation of oxime precursor to 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine via Catalytic Hydrogenation of the Oxime Precursor

Introduction: The Significance of a Key Pharmaceutical Intermediate

In the landscape of modern drug development, the synthesis of pure, well-characterized intermediates is a cornerstone of producing safe and effective active pharmaceutical ingredients (APIs). One such critical intermediate is This compound , a direct precursor to Repaglinide, an oral medication used in the management of type 2 diabetes[1]. The final reduction step, converting the corresponding oxime to the primary amine, is a pivotal transformation that dictates the yield and purity of the final product.

Historically, this reduction has been performed using stoichiometric reductants like a nickel chloride-sodium borohydride system, which often leads to challenging workups, significant impurity profiles, and considerable environmental waste[1]. Catalytic hydrogenation presents a more elegant and environmentally benign alternative, utilizing molecular hydrogen as the reducing agent over a heterogeneous catalyst. This approach offers high atom economy, simpler product isolation, and the potential for catalyst recycling, aligning with the principles of green chemistry. A previously reported environmentally friendly catalytic hydrogenation method for this specific transformation achieved a remarkable yield of 95.5%[1].

This document provides a comprehensive technical guide for researchers, chemists, and process development professionals on the catalytic hydrogenation of 3-Methyl-1-(2-piperidino-phenyl)-1-butyl oxime. We will explore the underlying reaction mechanism, detail a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: The Journey from Oxime to Amine

The conversion of an oxime to a primary amine via catalytic hydrogenation is a multi-step reductive process that occurs on the surface of a heterogeneous catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel[2][3]. The overall transformation involves the cleavage of the N-O bond and the saturation of the C=N double bond.

The generally accepted mechanism proceeds through the following key stages[2][3]:

  • Adsorption: Both the oxime substrate and molecular hydrogen (H₂) are adsorbed onto the active sites of the catalyst surface.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, generating reactive atomic hydrogen species bound to the catalyst surface.

  • Reductive Cleavage & Saturation: The reaction can then proceed via two principal pathways, the order of which can be influenced by the choice of catalyst.

    • Pathway A (N-O Cleavage First): The N-O bond is first cleaved by the surface-bound hydrogen atoms to form an imine intermediate. This imine is then rapidly hydrogenated to the final primary amine[3]. Palladium-based catalysts are often believed to favor this pathway[3][4].

    • Pathway B (C=N Reduction First): The C=N double bond is first reduced to form a hydroxylamine intermediate. Subsequent hydrogenolysis of the N-O bond in the hydroxylamine yields the primary amine[5]. Platinum-based catalysts may favor this route[3][4].

Regardless of the precise pathway, complete reduction leads to the desired primary amine. However, incomplete reactions or specific reaction conditions can lead to the formation of hydroxylamines as side products[5][6].

Figure 1: General pathways for the catalytic hydrogenation of an oxime to a primary amine.

Experimental Protocol: Synthesis of this compound

This protocol is designed for laboratory-scale synthesis and emphasizes safety and reproducibility. Palladium on carbon (Pd/C) is chosen as the catalyst due to its high activity, good selectivity, and widespread availability[7][8].

Safety Precautions:
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all glassware is properly secured and checked for defects.

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. It is typically handled as a 50% wet paste with water, which significantly reduces this risk[9]. Used catalyst remains highly active and must be quenched properly before disposal.

  • Pressure: While this protocol uses a hydrogen balloon (approx. 1 atm), any reaction under pressure should be conducted behind a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

Materials and Equipment:
Reagent/MaterialCAS NumberNotes
3-Methyl-1-(2-piperidino-phenyl)-1-butyl oximeN/ASubstrate
Palladium on Carbon (10 wt. %, 50% wet with water)7440-05-3Catalyst
Methanol (MeOH), Anhydrous67-56-1Reaction Solvent
Ethyl Acetate (EtOAc)141-78-6Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-8Aqueous wash
Brine (Saturated NaCl solution)7647-14-5Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6Drying agent
Celite® 545 (Diatomaceous earth)61790-53-2Filtration aid
Hydrogen Gas (high purity)1333-74-0Reducing agent
Nitrogen Gas (high purity)7727-37-9Inert gas
  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, condenser, gas inlet adapter, rubber septa, hydrogen-filled balloon attached to a needle, vacuum/nitrogen manifold, Buchner funnel, and standard laboratory glassware.

Step-by-Step Procedure:

Experimental_Workflow Setup 1. Assemble & Inert Reactor Add_Catalyst 2. Add Pd/C Catalyst Setup->Add_Catalyst Add_Solvent 3. Add Methanol Add_Catalyst->Add_Solvent Add_Substrate 4. Add Oxime Substrate Add_Solvent->Add_Substrate Purge_H2 5. Purge with Hydrogen Add_Substrate->Purge_H2 React 6. Stir at RT (Monitor by TLC/LCMS) Purge_H2->React Purge_N2 7. Purge with Nitrogen React->Purge_N2 Filter 8. Filter through Celite® Purge_N2->Filter Concentrate 9. Concentrate Filtrate Filter->Concentrate Workup 10. Extractive Workup Concentrate->Workup Dry_Isolate 11. Dry & Isolate Product Workup->Dry_Isolate

Figure 2: Workflow for the catalytic hydrogenation of the oxime precursor.

  • Reactor Setup and Inerting:

    • Assemble a three-neck round-bottom flask with a magnetic stir bar, a condenser (with a nitrogen inlet at the top), and two rubber septa.

    • Place the entire setup under a positive pressure of nitrogen and evacuate/backfill with nitrogen three times to ensure an inert atmosphere[10].

  • Addition of Catalyst and Reagents:

    • Under a positive flow of nitrogen, carefully add the 10% Pd/C catalyst (approx. 5-10 mol% relative to the substrate) to the flask.

    • Add anhydrous methanol via cannula or syringe to create a slurry.

    • Dissolve the 3-Methyl-1-(2-piperidino-phenyl)-1-butyl oxime in a minimal amount of methanol and add it to the reaction flask via syringe.

  • Initiating Hydrogenation:

    • Purge the system by evacuating and backfilling with nitrogen one more time.

    • Replace the nitrogen atmosphere with hydrogen by performing a vacuum/hydrogen backfill cycle three times. For the final fill, use a hydrogen-filled balloon attached to a needle inserted through a septum[11].

    • Begin vigorous stirring. A successful reaction is often indicated by an exothermic response and the uptake of hydrogen (the balloon will deflate over time).

  • Reaction Monitoring and Completion:

    • Allow the reaction to stir at room temperature. The reaction time can vary from 2 to 24 hours.

    • Monitor the reaction's progress by periodically taking aliquots. To do this safely, first, replace the hydrogen atmosphere with nitrogen[10]. Then, quickly withdraw a small sample, and re-establish the hydrogen atmosphere.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting oxime. The amine product should be more polar and have a lower Rf value.

    • The reaction is complete when the starting material is no longer detectable.

  • Workup and Purification:

    • Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen[10].

    • Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.

    • Crucially, never allow the catalyst to dry out on the filter paper. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the flask and the pad with additional methanol to ensure all product is collected.

    • Immediately after filtration, quench the catalyst on the Celite® pad with plenty of water to render it non-pyrophoric and dispose of it in a designated waste container[10].

    • Concentrate the methanol filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

    • Assess the purity by NMR and/or LC-MS. If necessary, further purification can be achieved via column chromatography on silica gel.

Data and Expected Results

The following table outlines typical reaction parameters for this synthesis.

ParameterValue / DescriptionRationale / Notes
Substrate Scale 1.0 - 10.0 gProtocol is scalable; adjust solvent volumes and catalyst loading accordingly.
Catalyst 10% Pd/C (50% wet)A highly active and common catalyst for oxime reduction to amines[3][7].
Catalyst Loading 5 - 10 mol %Lower loadings may increase reaction time; higher loadings are often unnecessary.
Solvent Anhydrous MethanolExcellent solvent for both substrate and hydrogen; polar protic solvents often perform well in hydrogenations[12].
Hydrogen Pressure ~1 atm (Balloon)Sufficient for many lab-scale hydrogenations. For faster reaction or scale-up, a Parr shaker at 40-50 psi may be used[9].
Temperature Room Temperature (~20-25 °C)The reaction is typically efficient at ambient temperature. Excessive heat can sometimes suppress Pd/C activity[13].
Reaction Time 2 - 24 hoursHighly dependent on catalyst activity, pressure, and stirring efficiency. Monitor for completion.
Expected Yield >90%Based on literature reports for similar environmentally friendly catalytic hydrogenations of this precursor[1].
Product Appearance Typically an oil or low-melting solid.The final product is a primary amine.

Conclusion

The catalytic hydrogenation of 3-Methyl-1-(2-piperidino-phenyl)-1-butyl oxime is a superior method for the synthesis of its corresponding primary amine, a key intermediate for the API Repaglinide. This process, particularly when using a catalyst like Palladium on Carbon, offers high yields, operational simplicity, and significant environmental advantages over traditional stoichiometric reducing agents. By adhering to the detailed protocol and safety precautions outlined in this guide, researchers and drug development professionals can reliably and efficiently produce this valuable molecule, ensuring a high degree of purity and consistency critical for pharmaceutical applications.

References

  • Mechanism of how oxime is converted to amine. (2025). Filo.[Link]

  • Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. (2022). MDPI.[Link]

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022). Encyclopedia - MDPI.[Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (n.d.). ResearchGate.[Link]

  • Scheme of platinum-catalyzed transformation of carvone oxime under hydrogen atmosphere. (n.d.). ResearchGate.[Link]

  • Steering aldoximes to primary or secondary amines. (2012). RSC Blogs.[Link]

  • Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. (n.d.). UTC Scholar.[Link]

  • (PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021). ResearchGate.[Link]

  • Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2022). PubMed.[Link]

  • Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. (2024). Catalysis Science & Technology (RSC Publishing).[Link]

  • Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. (n.d.). RSC Publishing.[Link]

  • Palladium on carbon. (n.d.). Wikipedia.[Link]

  • Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (n.d.). ScienceDirect.[Link]

  • Hydrogenation SOP. (n.d.). University of Rochester.[Link]

  • Palladium on Carbon (Pd/C). (n.d.). Common Organic Chemistry.[Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.[Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.[Link]

Sources

Application Note: High-Purity Isolation of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the purification of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a key intermediate in the synthesis of the antidiabetic drug Repaglinide.[1] Due to the compound's basicity, standard silica gel chromatography often results in poor separation, significant peak tailing, and potential sample degradation. This guide presents two robust column chromatography protocols designed to overcome these challenges: the use of a triethylamine-modified mobile phase with standard silica gel and the application of an amine-functionalized stationary phase. The methodologies are detailed from thin-layer chromatography (TLC) method development to column packing and elution, ensuring researchers can achieve high purity of the target compound.

Introduction: The Purification Challenge

This compound is a chiral aromatic amine with a molecular weight of 246.39 g/mol .[2][3] Its synthesis can often result in a crude product containing various impurities.[1] The primary challenge in the purification of this and other basic amines lies in the interaction between the lone pair of electrons on the nitrogen atoms and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This strong acid-base interaction can lead to:

  • Irreversible Adsorption: Loss of the target compound on the column.

  • Peak Tailing: Broad, asymmetric peaks that result in poor resolution and cross-contamination of fractions.

  • Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive molecules.

To achieve a successful and efficient purification, these undesirable interactions must be mitigated. This note details two effective strategies to neutralize the acidic silica surface, thereby enabling a high-resolution separation.

Materials and Methods

Reagents and Consumables
MaterialGradeSupplier
Crude this compoundSynthesis GradeIn-house/Commercial
Silica Gel, 60 Å, 40-63 µm (for Protocol 1)Flash ChromatographyVarious
Amine-functionalized Silica Gel (for Protocol 2)Flash ChromatographyVarious
TLC Plates, Silica Gel 60 F254AnalyticalVarious
TLC Plates, Amine-functionalizedAnalyticalVarious
HexaneHPLC GradeVarious
Ethyl AcetateHPLC GradeVarious
DichloromethaneHPLC GradeVarious
MethanolHPLC GradeVarious
Triethylamine (TEA)Reagent GradeVarious
Glass Chromatography Column-Various
Fraction Collection Tubes-Various
Nitrogen Gas, High Purity-Various
Equipment
  • Fume Hood

  • Rotary Evaporator

  • TLC Developing Chambers

  • UV Lamp (254 nm)

  • Glassware (beakers, flasks, funnels)

  • Magnetic Stirrer and Stir Bars

  • Column Chromatography Setup (column, clamps, tubing)

Method Development: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to identify an optimal solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from impurities.

TLC Protocol for Triethylamine-Modified Mobile Phase (for Protocol 1)
  • Prepare Eluents: Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) in varying ratios (e.g., 9:1, 8:2, 7:3). To each eluent, add 1% (v/v) triethylamine (TEA).

  • Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a standard silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing the prepared eluent.

  • Visualization: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Optimization: The ideal solvent system will show the target compound as a well-defined spot with an Rf value between 0.2 and 0.4, and clear separation from other spots.

TLC Protocol for Amine-Functionalized Stationary Phase (for Protocol 2)
  • Prepare Eluents: Prepare a series of mobile phases as described in 3.1, but without the addition of triethylamine.

  • Spotting and Development: Use amine-functionalized TLC plates and follow the same procedure for spotting and development.[2]

  • Visualization and Optimization: Visualize and select the optimal solvent system as described above. The absence of TEA simplifies the work-up of the collected fractions.

Purification Protocol 1: Standard Silica Gel with Triethylamine-Modified Mobile Phase

This protocol is a cost-effective method that utilizes standard silica gel, with the addition of a basic modifier to the mobile phase to suppress the unwanted interactions.

Column Packing
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) from the TLC analysis. The amount of silica should be 50-100 times the weight of the crude sample.

  • Packing: Secure the column in a vertical position in a fume hood. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Equilibration: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed. Open the stopcock and allow the solvent to drain until it is level with the sand. Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 + 1% TEA) through the silica gel.

Sample Loading and Elution
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

  • Loading: Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin the elution with the mobile phase determined from the TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for complex mixtures.

  • Fraction Collection: Collect fractions in appropriately sized tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Post-Purification: Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Purification Protocol 2: Amine-Functionalized Silica Gel

This approach utilizes a stationary phase where the silica surface has been chemically modified with amino groups.[1] This modification creates a basic environment, eliminating the need for a mobile phase modifier and often providing superior separation for basic compounds.[3]

Column Packing

The packing procedure is similar to Protocol 1, using the amine-functionalized silica gel and the optimal mobile phase identified from the amine-functionalized TLC plates (without TEA).

Sample Loading and Elution

The sample loading and elution process is identical to Protocol 1, with the significant advantage that the mobile phase does not contain triethylamine. This simplifies the post-purification work-up, as only the elution solvents need to be evaporated.

Visualization and Workflow Diagrams

Workflow_Purification cluster_Prep Phase 1: Method Development cluster_Protocol1 Protocol 1: Modified Mobile Phase cluster_Protocol2 Protocol 2: Functionalized Stationary Phase TLC_Dev TLC Method Development (Select Optimal Mobile Phase) Pack_Col1 Pack Column with Standard Silica Gel TLC_Dev->Pack_Col1 Option 1 Pack_Col2 Pack Column with Amine-Functionalized Silica TLC_Dev->Pack_Col2 Option 2 Crude_Sample Crude Amine Sample Crude_Sample->TLC_Dev Equil_Col1 Equilibrate with Mobile Phase + 1% TEA Pack_Col1->Equil_Col1 Load_Sample1 Load Sample Equil_Col1->Load_Sample1 Elute_Collect1 Elute and Collect Fractions Load_Sample1->Elute_Collect1 Analyze_Fractions1 Analyze Fractions by TLC Elute_Collect1->Analyze_Fractions1 Combine_Evap1 Combine Pure Fractions & Evaporate (remove TEA) Analyze_Fractions1->Combine_Evap1 Pure_Product Pure this compound Combine_Evap1->Pure_Product Equil_Col2 Equilibrate with Mobile Phase (No TEA) Pack_Col2->Equil_Col2 Load_Sample2 Load Sample Equil_Col2->Load_Sample2 Elute_Collect2 Elute and Collect Fractions Load_Sample2->Elute_Collect2 Analyze_Fractions2 Analyze Fractions by TLC Elute_Collect2->Analyze_Fractions2 Combine_Evap2 Combine Pure Fractions & Evaporate Analyze_Fractions2->Combine_Evap2 Combine_Evap2->Pure_Product

Caption: Workflow for the purification of this compound.

Troubleshooting_Guide start Problem prob1 Poor Separation Overlapping spots on TLC start->prob1 prob2 Compound Won't Elute Rf= 0 start->prob2 prob3 Streaking/Tailing on TLC/Column Asymmetric peaks start->prob3 prob4 Cracked Silica Bed Channels forming in column start->prob4 sol1 Solution - Decrease mobile phase polarity. - Try a different solvent system (e.g., DCM/MeOH). - Ensure proper column packing. prob1->sol1 sol2 Solution - Increase mobile phase polarity. - For Protocol 1, ensure TEA is added. - Check solubility of compound in mobile phase. prob2->sol2 sol3 Solution - For Protocol 1, increase TEA to 1.5-2%. - Switch to Protocol 2 (Amine-functionalized silica). - Do not overload the column. prob3->sol3 sol4 Solution - Pack column more carefully as a uniform slurry. - Avoid letting the column run dry. - Use a less viscous mobile phase if possible. prob4->sol4

Caption: Troubleshooting common issues in amine purification by column chromatography.

Conclusion

The successful purification of basic compounds like this compound by column chromatography is highly dependent on mitigating the acidic nature of the silica gel stationary phase. Both the addition of triethylamine to the mobile phase and the use of amine-functionalized silica are effective strategies. The choice between the two protocols may depend on factors such as cost, availability of materials, and the desired ease of post-purification work-up. By following the detailed method development and purification steps outlined in this application note, researchers can consistently obtain the target compound with high purity, suitable for subsequent use in drug development and other scientific applications.

References

  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396-398, 1311-1314. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Step-by-step synthesis of Repaglinide from 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Detailed Protocol for the Synthesis of Repaglinide

Introduction: The Chemistry of a Prandial Glucose Regulator

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[1][2] Its chemical name is (S)-(+)-2-ethoxy-4-[N-[1-(2-piperidinophenyl)-3-methyl-1-butyl]aminocarbonylmethyl]benzoic acid.[3] It is prescribed for the management of type 2 diabetes mellitus (NIDDM).[2] The therapeutic action of Repaglinide is dependent on the presence of functioning pancreatic beta (β) cells.[1] It stimulates the release of insulin by binding to and closing ATP-dependent potassium channels in the β-cell membrane.[1][4] This channel blockade leads to membrane depolarization and an influx of calcium ions, which in turn induces insulin secretion in a glucose-dependent manner.[1][2]

This application note provides a comprehensive, step-by-step protocol for the synthesis of Repaglinide through a convergent approach. The synthesis involves the condensation of two key intermediates: the chiral amine, (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine, and an activated derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid.[5][6] The methodology detailed herein is designed for researchers, chemists, and professionals in drug development, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a successful and high-yield synthesis.

Overall Synthetic Strategy

The synthesis of Repaglinide from its primary intermediates is achieved via a two-step process:

  • Amide Bond Formation: A nucleophilic acyl substitution reaction where the primary amine of (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine attacks an activated carboxylic acid derivative to form an amide linkage. This results in the formation of the ester precursor of Repaglinide.

  • Saponification (Hydrolysis): A base-mediated hydrolysis of the ester group to yield the final carboxylic acid moiety of the Repaglinide molecule.

This convergent strategy allows for the independent synthesis and purification of complex intermediates, leading to a more efficient and higher-yielding final assembly.[5]

Visualizing the Synthetic Workflow

The following diagram outlines the high-level process flow from starting materials to the final, purified active pharmaceutical ingredient (API).

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Hydrolysis & Purification A Activation of Carboxylic Acid (e.g., with Thionyl Chloride) C Condensation Reaction (Formation of Repaglinide Ester) A->C Activated Intermediate B Amine Solution Preparation (Starting Amine + Base) B->C Nucleophile D Saponification (Base-mediated Hydrolysis) C->D Ester Intermediate E Acidification & Precipitation (Isolation of Crude Repaglinide) D->E F Recrystallization (Purification) E->F G Final Product (High-Purity Repaglinide) F->G

Caption: High-level workflow for the synthesis of Repaglinide.

Detailed Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentMolecular FormulaM.W. ( g/mol )Molar RatioNotes
4-Carboxymethyl-2-ethoxybenzoic acid methyl ester (Intermediate A)C₁₂H₁₄O₅238.241.0The acid/ester starting material.
Thionyl Chloride (SOCl₂)SOCl₂118.97~1.5Acyl chloride reagent. Use with caution.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous solvent for coupling.
(S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (Intermediate B)C₁₆H₂₆N₂246.391.0The key chiral amine intermediate.[7]
Triethylamine (TEA)C₆H₁₅N101.19~1.5Organic base, acid scavenger.
Sodium Hydroxide (NaOH)NaOH40.00~4.0Base for hydrolysis.
Ethanol (95%)C₂H₅OH46.07-Solvent for hydrolysis and recrystallization.
Hydrochloric Acid (HCl)HCl36.46As neededFor acidification and precipitation.
Purified WaterH₂O18.02-For workup and recrystallization.
Step 1: Amide Coupling to Form Repaglinide Methyl Ester

This step involves the formation of an amide bond between the activated carboxylic acid (Intermediate A) and the primary amine (Intermediate B).

Scientific Rationale: The carboxylic acid of Intermediate A is first converted to a more reactive acyl chloride using thionyl chloride. The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the nucleophilic primary amine of Intermediate B. Triethylamine is added as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the starting amine and render it non-reactive.

Protocol:

  • Acyl Chloride Formation:

    • To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-carboxymethyl-2-ethoxybenzoic acid methyl ester (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add thionyl chloride (1.5 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours until the formation of the acyl chloride is complete. This can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amine Coupling:

    • In a separate flask, dissolve (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this amine solution to 0-5 °C.

    • Slowly add the previously prepared acyl chloride solution to the amine solution via a dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.

    • Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Isolation:

    • Upon completion, quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Repaglinide methyl ester. This product is often carried forward to the next step without further purification.

Step 2: Saponification and Purification of Repaglinide

This final step converts the intermediate ester into the active Repaglinide drug molecule.

Scientific Rationale: Saponification is a classic base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the ester's carbonyl carbon. This leads to the cleavage of the ester bond, forming a carboxylate salt and methanol. In the final workup, acidification with HCl protonates the carboxylate salt, causing the neutral, less water-soluble Repaglinide to precipitate out of the aqueous solution.[6]

Protocol:

  • Hydrolysis Reaction:

    • Transfer the crude Repaglinide methyl ester from the previous step into a round-bottom flask.

    • Add a mixture of 95% ethanol and water.[8]

    • Add a 10% aqueous solution of sodium hydroxide (approx. 4.0 eq).[8]

    • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours.[8] Monitor the disappearance of the starting ester by TLC or HPLC.

  • Precipitation and Isolation:

    • Once the hydrolysis is complete, cool the reaction mixture to 15-20 °C.[8]

    • Slowly add a dilute solution of hydrochloric acid dropwise to adjust the pH to approximately 4.0-6.0.[6][8]

    • The product, Repaglinide, will precipitate as a white solid.

    • Continue stirring the suspension in an ice bath for at least 1 hour to ensure complete precipitation.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with purified water to remove any inorganic salts.

  • Purification by Recrystallization:

    • Transfer the crude, wet product to a clean flask.

    • Add a solvent mixture of 95% ethanol and purified water.[8]

    • Heat the mixture to reflux until the solid completely dissolves.

    • Perform a hot filtration to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further to 10-15 °C to induce crystallization.[8]

    • Stir for 1 hour to maximize crystal formation.

    • Collect the purified white crystalline powder of Repaglinide by vacuum filtration.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product should be a white to off-white powder.[1]

Chemical Transformation Diagram

The following diagram illustrates the molecular transformations occurring during the synthesis.

reaction cluster_reactants Reactants cluster_intermediate Step 1 Product cluster_product Step 2 Product Reactant_A Intermediate A (Activated Acyl Chloride) Plus + Reactant_A->Plus Reactant_B Intermediate B ((S)-Amine) Intermediate_Ester Repaglinide Methyl Ester Reactant_B->Intermediate_Ester Condensation (TEA, DCM) Plus->Reactant_B Product Repaglinide (Final API) Intermediate_Ester->Product Saponification (NaOH, EtOH/H₂O)

Caption: Key chemical transformations in the synthesis of Repaglinide.

Conclusion

The described two-step synthetic protocol provides a reliable and efficient pathway for the preparation of Repaglinide from its key chiral amine intermediate. The process relies on fundamental organic reactions, including nucleophilic acyl substitution and saponification. By carefully controlling reaction parameters such as temperature, stoichiometry, and pH, researchers can achieve high yields and purity of the final active pharmaceutical ingredient. This method is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate process optimization.

References

  • PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only.

  • Kolla, N., Elati, C. R., Vankawala, P. J., et al. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA, 60(9), 593-595.

  • Repaglinide | 135062-02-1.

  • Repaglinide.

  • Repaglinide | C27H36N2O4 | CID 65981.

  • A kind of technique of synthesizing repaglinide. CN100445275C.

  • Repaglinide chemical structure.

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate.

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate.

  • Repaglinide synthesis process. CN1865253A.

  • 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)- | C16H26N2 | CID 10514609.

  • Repaglinide synthesis.

  • Repaglinide crystal, preparation method thereof, and solid oral... CN102267959B.

Sources

Application Notes & Protocols: (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine as a Chiral Diamine Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The chiral diamine (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a known intermediate in the synthesis of the drug Repaglinide[1]. To date, its application as a catalyst in asymmetric synthesis has not been explicitly documented in peer-reviewed literature. This guide, therefore, serves as a scientific prospectus, leveraging established principles of asymmetric catalysis to forecast its potential applications based on its structural analogy to well-known chiral 1,2-diamine organocatalysts. The protocols and mechanistic discussions are derived from established methodologies for structurally related catalysts and are intended to serve as a starting point for experimental validation.

Introduction: The Potential of a C1-Symmetric N-Aryl-1,2-Diamine

(S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine represents an intriguing, yet underexplored, chiral scaffold for asymmetric catalysis. Its structure combines several key features that are highly desirable in modern organocatalyst design:

  • Chiral Primary Amine: This functional group is capable of forming transient chiral enamines or iminium ions with carbonyl compounds, a cornerstone of aminocatalysis.

  • Ortho-Tertiary Amine (Piperidine): The piperidine ring acts as a fixed, bulky substituent that can effectively shield one face of the reactive intermediate. Furthermore, the nitrogen atom can function as a Brønsted base, a hydrogen bond acceptor, or a secondary coordinating site in metal-catalyzed reactions.

  • N-Aryl Backbone: The phenyl ring provides a rigid scaffold, locking the relative positions of the primary and tertiary amine groups, which is crucial for predictable stereochemical control.

  • C1-Symmetry: Unlike many C2-symmetric diamines, this molecule's asymmetry can offer unique stereochemical outcomes and substrate compatibility.

Based on these structural attributes, this guide will explore its potential application in two fundamental C-C bond-forming reactions: the asymmetric Michael addition and the asymmetric aldol reaction. Chiral diamines are well-documented to be effective catalysts for these transformations, proceeding through a common mechanistic framework.[2][3][4]

Proposed Application I: Asymmetric Michael Addition of Ketones to Nitroolefins

The conjugate addition of carbon nucleophiles to nitroolefins is a powerful tool for constructing complex molecules bearing 1,4-dicarbonyl or γ-nitro carbonyl motifs. Chiral primary amines, particularly in concert with a secondary or tertiary amine, are highly effective catalysts for rendering this reaction enantioselective.[2][5]

Mechanistic Rationale & Catalytic Cycle

The proposed catalytic cycle leverages the dual functionality of the diamine catalyst. The primary amine reversibly condenses with a ketone (e.g., cyclohexanone) to form a chiral enamine. The tertiary amine of the piperidine ring is believed to play a crucial role in the stereodetermining step. After protonation by an acid co-catalyst, the resulting ammonium ion can form a hydrogen bond with the nitro group of the electrophile, orienting it for a highly stereoselective attack by the enamine.

The bulky piperidino-phenyl group effectively blocks the Re-face of the enamine, forcing the nitroolefin to approach from the less sterically hindered Si-face, leading to the preferential formation of one enantiomer.

Asymmetric Michael Addition Cycle Figure 1: Proposed Catalytic Cycle for Michael Addition cluster_cycle cluster_reactants A Catalyst (Free Amine) B Chiral Enamine Intermediate A->B + Ketone - H₂O C Stereoselective C-C Bond Formation (Transition State) B->C + Nitroolefin + H⁺ (Co-catalyst) D Iminium Ion Intermediate C->D - Nitroalkane Product Anion D->A + H₂O (Hydrolysis) - Ketone - H⁺ Product Michael Adduct D->Product Ketone Ketone Ketone->A Nitroolefin Nitroolefin Nitroolefin->B

Caption: Proposed catalytic cycle for the Michael addition.

Protocol: Enantioselective Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol is adapted from established procedures for similar chiral diamine catalysts.[2][5]

Materials:

  • (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (Catalyst)

  • Benzoic Acid (Co-catalyst)

  • β-Nitrostyrene (Electrophile)

  • Cyclohexanone (Nucleophile, used as solvent and reagent)

  • Dichloromethane (CH₂Cl₂) (for workup)

  • Hydrochloric Acid (1 M aq.)

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.1 mmol, 1.0 equiv.).

  • Add (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (0.01 mmol, 0.1 equiv.) and benzoic acid (0.01 mmol, 0.1 equiv.).

  • Add cyclohexanone (1.0 mL, ~10 mmol), which serves as both the reactant and the solvent.

  • Seal the flask and stir the mixture at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL).

  • Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x 10 mL) to remove the catalyst.

  • Wash with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Expected Performance Data (Based on Analogy)

The performance of chiral 1,2-diamines in this reaction is typically high. The table below presents representative data for the addition of ketones to various nitroolefins catalyzed by analogous systems.

EntryKetoneNitroolefinYield (%)dr (syn/anti)ee (%)
1Cyclohexanoneβ-Nitrostyrene~95>95:5~98
2Acetoneβ-Nitrostyrene~80-~90
3Cyclopentanone4-Chloro-β-nitrostyrene~92>95:5~97
4Cyclohexanone2-Nitro-1-phenylpropene~8890:10~95

Data are representative values from literature reports on analogous C1-symmetric primary-tertiary diamine catalysts and serve as a benchmark for potential validation experiments.

Proposed Application II: Direct Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, which couples a ketone and an aldehyde, is another hallmark transformation of aminocatalysis. Chiral diamines are known to catalyze this reaction with high efficiency and stereoselectivity, operating via a similar enamine-based mechanism.[3][6]

Mechanistic Rationale & Stereochemical Model

Similar to the Michael addition, the catalyst's primary amine forms a chiral enamine with the ketone donor. The protonated tertiary amine is proposed to activate the aldehyde acceptor via hydrogen bonding. This creates a highly organized, chair-like six-membered transition state.

The stereochemistry is dictated by the facial selectivity of the enamine and the orientation of the aldehyde. The bulky piperidino-phenyl group on the catalyst is expected to block one face of the enamine, while the hydrogen bond directs the aldehyde's approach, leading to the formation of the anti-diastereomer with high enantioselectivity.

Asymmetric Aldol Workflow Figure 2: Workflow for the Asymmetric Aldol Reaction cluster_workflow Start 1. Catalyst Activation (Diamine + Acid) Step1 2. Enamine Formation (Catalyst + Ketone) Start->Step1 Step2 3. Aldehyde Activation & Addition (H-Bonding & C-C Formation) Step1->Step2 Step3 4. Hydrolysis (Release Product & Regenerate Catalyst) Step2->Step3 Step3->Start Catalyst Regeneration End 5. Chiral Aldol Product Step3->End

Caption: Key steps in the diamine-catalyzed aldol reaction.

Protocol: Direct Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol is based on well-established methods for direct aldol reactions catalyzed by chiral primary amines.[3][6]

Materials:

  • (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (Catalyst)

  • 4-Nitrobenzaldehyde (Aldehyde)

  • Cyclohexanone (Ketone)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

  • Trifluoroacetic Acid (TFA) (Co-catalyst, optional but often beneficial)

  • Saturated aqueous NH₄Cl

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a vial, dissolve 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv.) in DMSO (1.0 mL).

  • Add cyclohexanone (2.0 mmol, 4.0 equiv.).

  • Add (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (0.05 mmol, 0.1 equiv.). If using a co-catalyst, add TFA (0.05 mmol, 0.1 equiv.).

  • Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or ¹H NMR of an aliquot.

  • Once the reaction is deemed complete, quench by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to yield the aldol adduct.

  • Analyze the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Expected Performance Data (Based on Analogy)

The direct aldol reaction catalyzed by chiral 1,2-diamines typically affords the anti-products with high stereoselectivity, especially with aromatic aldehydes.

EntryKetoneAldehydeYield (%)dr (anti/syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde~99>99:1>99
2Cyclohexanone4-Bromobenzaldehyde~9595:5~98
3Acetone4-Nitrobenzaldehyde~75-~85
4CyclopentanoneBenzaldehyde~9090:10~96

Data are representative values from literature reports on analogous C1-symmetric primary-tertiary diamine catalysts and serve as a benchmark for potential validation experiments.

Conclusion and Future Outlook

While its use as an asymmetric catalyst remains to be experimentally verified, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine possesses all the requisite structural features of a high-performance C1-symmetric diamine organocatalyst. Its rigid N-aryl framework, combined with a chiral primary amine and a bulky ortho-tertiary amine, provides a compelling platform for inducing high stereoselectivity in fundamental organic transformations.

The protocols and mechanistic models presented here for the Michael addition and aldol reaction provide a robust starting point for researchers to explore its catalytic potential. Future work should focus on experimental validation, reaction optimization, and expanding the substrate scope. Furthermore, its potential as a chiral ligand in transition-metal catalysis represents another exciting and unexplored avenue for this promising molecule.

References

  • Alexakis, A., & Bäckvall, J.-E. (Eds.). (2008). Enantioselective Addition of α-Hydroxyketones to Nitroolefins Catalyzed by Chiral Diamine. In Modern Organocatalysis (pp. 1-34). Wiley-VCH. [Link]

  • List, B., Pojarliev, P., & Martin, H. J. (2001). Organocatalytic asymmetric aldol reaction using protonated chiral 1,2-diamines. Organic Letters, 3(16), 2423–2425. [Link]

  • Han, B., & Li, J.-L. (2009). An Efficient Synthesis of Chiral Diamines with Rigid Backbones: Application in Enantioselective Michael Addition of Malonates to Nitroalkenes. Organic Letters, 11(18), 4212–4215. [Link]

  • Shim, J. H., & Kim, Y. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2465. [Link]

  • Wang, W., Li, H., & Wang, J. (2005). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 5(1), 1-4. [Link]

  • PubChem. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Repaglinide Intermediate (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid (CAS: 147769-93-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid is a critical chiral intermediate in the synthesis of Repaglinide, a prominent oral antidiabetic drug for the management of type 2 diabetes. The stereochemistry of this intermediate is paramount, as the hypoglycemic activity of Repaglinide resides primarily in the (S)-enantiomer. Consequently, robust and scalable synthetic routes to enantiomerically pure (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid are of significant interest to the pharmaceutical industry.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this key intermediate. It details a field-proven, multi-step synthesis of the racemic compound followed by an efficient chiral resolution protocol to isolate the desired (S)-enantiomer. The protocols are designed for scalability and incorporate in-process controls and analytical methods to ensure the production of high-purity material suitable for further pharmaceutical manufacturing.

Strategic Overview of the Synthetic Approach

The synthesis of (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid is strategically divided into two main stages:

  • Synthesis of Racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid: This stage focuses on the efficient, high-yield production of the racemic compound from readily available starting materials. The chosen route prioritizes cost-effectiveness and operational simplicity for industrial-scale implementation.

  • Chiral Resolution: This critical step isolates the desired (S)-enantiomer from the racemic mixture using diastereomeric salt crystallization. This classical resolution technique remains a robust and economically viable method for obtaining enantiopure active pharmaceutical ingredients (APIs) and their intermediates.

Part 1: Synthesis of Racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid

This section outlines a robust, multi-step synthesis starting from 4-methylsalicylic acid. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

Racemic Synthesis Workflow cluster_0 Step 1: Etherification and Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis 4-Methylsalicylic_Acid 4-Methylsalicylic Acid Ethyl_2_ethoxy_4_methylbenzoate Ethyl 2-ethoxy-4-methylbenzoate 4-Methylsalicylic_Acid->Ethyl_2_ethoxy_4_methylbenzoate Diethyl sulfate, K2CO3, Toluene, Reflux Ethyl_4_bromomethyl_2_ethoxybenzoate Ethyl 4-(bromomethyl)-2-ethoxybenzoate Ethyl_2_ethoxy_4_methylbenzoate->Ethyl_4_bromomethyl_2_ethoxybenzoate NBS, AIBN, CCl4, Reflux Ethyl_4_cyanomethyl_2_ethoxybenzoate Ethyl 4-(cyanomethyl)-2-ethoxybenzoate Ethyl_4_bromomethyl_2_ethoxybenzoate->Ethyl_4_cyanomethyl_2_ethoxybenzoate NaCN, Phase Transfer Catalyst, CH2Cl2/H2O Racemic_Intermediate Racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid Ethyl_4_cyanomethyl_2_ethoxybenzoate->Racemic_Intermediate Aq. NaOH, Ethanol, Heat

Caption: Workflow for the synthesis of racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-ethoxy-4-methylbenzoate

  • Rationale: This step simultaneously protects the carboxylic acid as an ethyl ester and converts the phenolic hydroxyl group into an ethoxy ether. Diethyl sulfate is a cost-effective and efficient ethylating agent for large-scale production, and potassium carbonate serves as a suitable base. Toluene is chosen as the solvent for its appropriate boiling point for the reaction and its ability to be recovered and recycled.

  • Procedure:

    • To a stirred suspension of 4-methylsalicylic acid (1.0 eq) and potassium carbonate (2.5 eq) in toluene, slowly add diethyl sulfate (2.2 eq).

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 8-10 hours. Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water, followed by a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-ethoxy-4-methylbenzoate as an oil. This material is typically of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 4-(bromomethyl)-2-ethoxybenzoate

  • Rationale: This step involves a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the preferred brominating agent for its selectivity and ease of handling compared to liquid bromine. 2,2'-Azobis(isobutyronitrile) (AIBN) is a standard radical initiator. Carbon tetrachloride is a classic solvent for this reaction, though alternative solvents like cyclohexane can be considered for greener processes.

  • Procedure:

    • Dissolve ethyl 2-ethoxy-4-methylbenzoate (1.0 eq) in carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approximately 77 °C) and maintain for 2-3 hours. The reaction is typically initiated with a heat lamp.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude ethyl 4-(bromomethyl)-2-ethoxybenzoate, which can be used directly in the next step.

Step 3: Synthesis of Ethyl 4-(cyanomethyl)-2-ethoxybenzoate

  • Rationale: This is a nucleophilic substitution reaction where the bromide is displaced by a cyanide group to form a nitrile. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) is crucial for facilitating the reaction between the aqueous sodium cyanide and the organic-soluble benzylic bromide.

  • Procedure:

    • To a solution of ethyl 4-(bromomethyl)-2-ethoxybenzoate (1.0 eq) in dichloromethane, add an aqueous solution of sodium cyanide (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

    • Stir the biphasic mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to give crude ethyl 4-(cyanomethyl)-2-ethoxybenzoate.

Step 4: Synthesis of Racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid

  • Rationale: The final step in the synthesis of the racemic intermediate is the hydrolysis of the nitrile to a carboxylic acid and the ester to a carboxylate, followed by acidification. The use of aqueous sodium hydroxide in ethanol allows for the simultaneous hydrolysis of both functional groups.

  • Procedure:

    • Dissolve the crude ethyl 4-(cyanomethyl)-2-ethoxybenzoate (1.0 eq) in ethanol.

    • Add an aqueous solution of sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Dilute the residue with water and wash with a non-polar organic solvent (e.g., toluene) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer with a mineral acid (e.g., 2N HCl) to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid.

Part 2: Chiral Resolution of Racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid

The separation of the desired (S)-enantiomer is achieved through diastereomeric salt crystallization, a widely used and scalable technique in the pharmaceutical industry.[1]

Chiral Resolution Workflow Diagram

Chiral Resolution Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Liberation of the (S)-Enantiomer Racemic_Intermediate Racemic Intermediate Salt_Formation Diastereomeric Salt Mixture in Solution Racemic_Intermediate->Salt_Formation Chiral_Amine (S)-(-)-1-Phenylethylamine Chiral_Amine->Salt_Formation Crystallization Selective Crystallization Salt_Formation->Crystallization Controlled Cooling Diastereomeric_Salt (S,S)-Diastereomeric Salt (Solid) Crystallization->Diastereomeric_Salt Liberation Acidification Diastereomeric_Salt->Liberation Aq. HCl S_Enantiomer (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid Liberation->S_Enantiomer

Caption: Workflow for the chiral resolution of the racemic intermediate.

Detailed Experimental Protocol
  • Rationale: The racemic acid is reacted with an enantiomerically pure chiral base, (S)-(-)-1-phenylethylamine, to form a mixture of two diastereomeric salts: ((S)-acid)-(S)-amine) and ((R)-acid)-(S)-amine). These diastereomers have different physical properties, including solubility.[2] By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated. Subsequent acidification liberates the desired enantiomerically pure acid.

  • Procedure:

    • Dissolve the racemic 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid (1.0 eq) in a suitable solvent such as ethyl acetate or a mixture of isopropanol and water at an elevated temperature (e.g., 60-70 °C).

    • Slowly add a solution of (S)-(-)-1-phenylethylamine (0.5-0.6 eq) in the same solvent to the hot solution of the racemic acid. The use of a sub-stoichiometric amount of the resolving agent is often optimal for achieving high enantiomeric purity in the crystalline salt.[1]

    • Allow the mixture to cool slowly to room temperature with gentle stirring to induce crystallization of the less soluble diastereomeric salt.

    • Further cool the mixture in an ice bath for a few hours to maximize the yield of the precipitated salt.

    • Filter the crystalline diastereomeric salt and wash with a small amount of the cold crystallization solvent.

    • To liberate the (S)-enantiomer, suspend the diastereomeric salt in water and add a mineral acid (e.g., 2N HCl) until the pH is strongly acidic (pH 1-2).

    • Extract the liberated (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

    • The enantiomeric purity of the product should be determined by chiral HPLC. If necessary, a recrystallization step can be performed to further enhance the enantiomeric excess.

Analytical Characterization

Thorough analytical characterization is essential to ensure the quality and purity of the synthesized intermediate.

High-Performance Liquid Chromatography (HPLC)
  • For Purity Determination (Racemic and Chiral): A standard reverse-phase HPLC method can be used.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm

  • For Enantiomeric Purity Determination: A chiral HPLC method is required. While a specific method for the intermediate is not widely published, a method adapted from the analysis of Repaglinide can be employed and optimized.[3][4]

    • Column: Chiralpak IA or a similar amylose-based stationary phase.[3][4]

    • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (e.g., 80:20:0.2, v/v/v).[3]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 240 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 1.35-1.45 (t, 6H, 2 x -OCH₂CH₃)

    • 3.65 (s, 2H, -CH₂COOH)

    • 4.05-4.15 (q, 2H, -OCH₂CH₃)

    • 4.30-4.40 (q, 2H, -COOCH₂CH₃)

    • 6.85-6.95 (d, 1H, Ar-H)

    • 7.05-7.15 (s, 1H, Ar-H)

    • 7.75-7.85 (d, 1H, Ar-H)

    • 10.0-11.0 (br s, 1H, -COOH)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 14.2, 14.8 (2 x -OCH₂CH₃)

    • 40.5 (-CH₂COOH)

    • 61.0, 61.5 (2 x -OCH₂)

    • 112.1, 114.8, 123.5, 131.8, 132.5, 158.9 (Ar-C)

    • 166.2 (-COOCH₂CH₃)

    • 177.5 (-COOH)

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical YieldPurity (HPLC)
1Ethyl 2-ethoxy-4-methylbenzoate4-Methylsalicylic acidDiethyl sulfate, K₂CO₃>90%>95%
2Ethyl 4-(bromomethyl)-2-ethoxybenzoateEthyl 2-ethoxy-4-methylbenzoateNBS, AIBN>85%(Used crude)
3Ethyl 4-(cyanomethyl)-2-ethoxybenzoateEthyl 4-(bromomethyl)-2-ethoxybenzoateNaCN, Phase Transfer Catalyst>80%(Used crude)
4Racemic IntermediateEthyl 4-(cyanomethyl)-2-ethoxybenzoateNaOH>85%>98%
5(S)-IntermediateRacemic Intermediate(S)-(-)-1-Phenylethylamine35-45%>99% (e.e. >99%)

Conclusion

The presented application note provides a detailed and practical guide for the large-scale synthesis of the key Repaglinide intermediate, (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid. The protocols for the synthesis of the racemic compound and its subsequent chiral resolution are robust, scalable, and utilize readily available reagents, making them suitable for industrial application. The inclusion of detailed analytical methods allows for stringent quality control throughout the manufacturing process, ensuring the final product meets the high standards required for pharmaceutical production. By understanding the rationale behind each synthetic step, researchers and process chemists can effectively implement and optimize this synthesis to meet their specific production needs.

References

  • Haddad, D., Belboukhari, N., Sekkoum, K., Bouanini, M., & Ghouizi, M. (2025). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of the Algerian Chemical Society.
  • Manirul Haque, S. K., Jain, R., Umar, Y., Abu Judeh, A., & Jha, R. R. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. Journal of the Brazilian Chemical Society, 23(5), 839-844.
  • A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based st
  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. (2025).
  • A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. (2012).
  • Substituted phenylacetic acid compounds and process for preparation thereof. (1980).
  • 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). (n.d.).
  • 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid. (2025). ChemicalBook.
  • Method for preparing substituted phenylacetic acid. (2017).
  • 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid d
  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2009).
  • 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | C13H16O5 | CID 10131212. (n.d.). PubChem.
  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (2020). MDPI.
  • Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631. (n.d.). PubChem.
  • Resolution of alpha-(phenoxy)phenylacetic acid derivatives. (2005).
  • Chiral Resolution Screening | Solid State | Onyx Scientific. (n.d.). Onyx Scientific.
  • Organocatalytic Enantioselective Synthesis of Inherently Chiral Calix[5]arenes. (2024). PubMed.

  • Supporting Inform
  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. (2020).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (2017). The Royal Society of Chemistry.
  • Organocatalytic Enantioselective Construction of Axially Chiral Sulfone-Containing Styrenes. (2018).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Catalytic Enantioselective Synthesis of Inherently Chiral Calix[5]arenes via Sequential Povarov Reaction and Aromatizations. (2024). PubMed.

  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Enantioselective alkynylation of isatins and isatin-derived ketimines. (2014). Organic & Biomolecular Chemistry.

Sources

Application Notes and Protocols for the Comprehensive Characterization of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive suite of analytical methodologies for the characterization of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step instructions for chromatographic and spectroscopic analysis. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.

Introduction: The Analytical Imperative

This compound is a chiral molecule whose purity, identity, and stability are critical quality attributes. As an important intermediate, its thorough characterization is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted analytical approach, leveraging orthogonal techniques to build a complete profile of the compound. Our philosophy is that a well-characterized molecule is the foundation of robust drug development. The methods described are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is suitable for regulatory submission.[1][2]

Molecular Structure:

  • IUPAC Name: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

  • Molecular Formula: C₁₆H₂₆N₂

  • Molecular Weight: 246.39 g/mol [3]

Chromatographic Purity and Enantiomeric Separation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, critically, the enantiomeric excess of this compound. Due to the presence of a chiral center at the C1 position of the butylamine chain, separating the enantiomers is a regulatory and pharmacological necessity.

Rationale for Method Selection

A dual-method approach is recommended: a reversed-phase HPLC method for purity assessment (achiral) and a chiral HPLC method for enantiomeric separation.

  • Reversed-Phase HPLC (RP-HPLC): This method is ideal for separating the target molecule from process-related impurities and degradation products. A C18 stationary phase is selected for its versatility in retaining moderately polar to non-polar compounds. The phenyl and piperidine rings provide sufficient hydrophobicity for good retention.

  • Chiral HPLC: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including piperidine derivatives, due to their multiple chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance).[3][4]

The compound lacks a strong UV chromophore, which can present a detection challenge. While low UV (e.g., 210-220 nm) can be used, pre-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity, a crucial factor when quantifying trace impurities.[5] However, for simplicity and to avoid potential side-reactions, the following protocols will focus on direct UV detection, which is often sufficient for analyzing the main component and major impurities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve sample in diluent (e.g., Acetonitrile/Water) Filter Filter through 0.45 µm syringe filter SamplePrep->Filter Injector Autosampler Injection Filter->Injector Inject MobilePhase Prepare & degas mobile phase Column Chromatographic Column (C18 or Chiral) Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification (% Area, Enantiomeric Excess) Chromatogram->Integration Report Generate Report Integration->Report

Caption: General workflow for HPLC analysis.

Protocol 1: Achiral Purity by RP-HPLC

Objective: To quantify the purity of this compound and separate it from potential impurities.

Instrumentation & Consumables:

  • HPLC system with UV/PDA detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Deionized water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a sample stock solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for robust separation of moderately polar compounds.
Mobile Phase Gradient elution (see table below)To ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 215 nmMaximizes absorbance for the phenyl moiety.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010
  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Instrumentation & Consumables:

  • HPLC system with UV/PDA detector

  • Chiral stationary phase column (e.g., polysaccharide-based, such as cellulose or amylose derivatives)

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase, for example: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The exact ratio may require optimization.

    • The addition of a small amount of an amine modifier like DEA is crucial to improve peak shape and prevent tailing by blocking active sites on the stationary phase.

  • Sample Preparation:

    • Prepare a sample stock solution of approximately 1 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

ParameterConditionRationale
Column Polysaccharide-based CSPProven efficacy for separating chiral amines.[4]
Mobile Phase Isocratic (e.g., 90:10:0.1 n-Hexane/IPA/DEA)Normal phase mode often provides better selectivity on polysaccharide CSPs.
Flow Rate 1.0 mL/minStandard for analytical chiral separations.
Column Temp. 25 °CAmbient temperature is a good starting point for chiral method development.
Injection Vol. 10 µLStandard volume.
Detection UV at 215 nmMaximizes absorbance for the phenyl moiety.
  • Data Analysis: Calculate the enantiomeric excess (% ee) using the areas of the two enantiomer peaks: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Volatile Impurities and Residual Solvents: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[6] The high polarity and reactivity of the primary amine in the target molecule can lead to poor peak shape and adsorption on the GC column.[7] Therefore, derivatization is often recommended to improve its chromatographic behavior.

Rationale for Derivatization

Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bonds into less polar N-Si(CH₃)₃ bonds. This increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks.[8]

Protocol 3: GC-MS Analysis of Volatile Impurities

Objective: To identify and quantify volatile impurities and residual solvents.

Instrumentation & Consumables:

  • GC-MS system with an Electron Ionization (EI) source

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • BSTFA with 1% TMCS (derivatizing agent)

  • Pyridine or Acetonitrile (reaction solvent)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1-2 mg of the sample into a GC vial.

    • Add 200 µL of pyridine (or acetonitrile) and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
Column 5% Phenyl-methylpolysiloxaneGeneral-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Injector Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading with the main component.
Oven Program Start at 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 minSeparates volatile solvents from the higher-boiling analyte.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 40-550Covers the mass range of expected solvents and the derivatized analyte.
  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with a reference library (e.g., NIST). The mass spectrum of the derivatized target compound can be used for identity confirmation.

Structural Confirmation and Elucidation: Spectroscopic Methods

Spectroscopic techniques provide orthogonal confirmation of the molecular structure.

Mass Spectrometry (MS)

As performed in the GC-MS protocol, the mass spectrum provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

Expected Fragmentation (EI): Under Electron Ionization, piperidine derivatives typically undergo α-cleavage adjacent to the nitrogen atom.[9] Key expected fragments for this compound would include:

  • Loss of the isobutyl group: Cleavage of the bond between C1 and C2 of the butyl chain.

  • Piperidine ring fragmentation: Characteristic ions from the piperidine moiety.

  • Benzylic cleavage: Fission of the bond between the phenyl ring and the butyl chain.

MS_Fragmentation cluster_mol Molecular Ion [M]+ cluster_frags Key Fragmentation Pathways Molecule [C16H26N2]+• m/z = 246 Frag1 Loss of isobutyl radical (-C4H9•) [M-57]+ Molecule->Frag1 Pathway 1 Frag2 Benzylic cleavage (Piperidinophenyl ion) C11H15N+ Molecule->Frag2 Pathway 2 Frag3 α-cleavage (Isobutylamine ion) C5H12N+ Molecule->Frag3 Pathway 3

Caption: Plausible EI fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10]

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton environment. Key expected regions include:

  • Aromatic Protons: Signals in the ~7.0-7.5 ppm region corresponding to the protons on the phenyl ring.

  • Aliphatic Protons: A complex set of signals in the ~0.8-3.5 ppm region corresponding to the butylamine and piperidine protons. The diastereotopic protons of the CH₂ groups will likely show complex splitting.

  • Amine Protons: A broad signal for the -NH₂ protons, the chemical shift of which is concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.

  • Aromatic Carbons: Signals in the ~120-150 ppm range.

  • Aliphatic Carbons: Signals in the ~10-60 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3400N-H stretch (two bands)Primary Amine (-NH₂)[12]
2960 - 2850C-H stretch (aliphatic)Alkyl groups (butyl, piperidine)
~3050C-H stretch (aromatic)Phenyl ring
1600, 1450C=C stretchAromatic ring
1590 - 1650N-H bendPrimary Amine (-NH₂)
1000 - 1350C-N stretchAmine

Method Validation: Ensuring Trustworthiness

Every analytical protocol developed must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[1][2][13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The analytical characterization of this compound requires a multi-pronged approach. The protocols detailed in this guide, from chromatographic separation to spectroscopic confirmation, provide a robust framework for ensuring the identity, purity, and enantiomeric integrity of this critical pharmaceutical intermediate. By understanding the rationale behind each technique and parameter, scientists can generate high-quality, reliable data that is fit for purpose and stands up to regulatory scrutiny.

References

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed Central. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • IntechOpen. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • PubMed. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]

  • International Journal of Engineering Science and Computing. (2017).
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2025). Principle and Working of Gas Chromatography | GC Principle Explained. Retrieved from [Link]

  • West Virginia University. (n.d.). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospray ionization‐tandem mass spectrometry. Retrieved from [Link]

  • Newcrom. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

  • ScienceOpen. (2021). A Fast and Validated HPLC Method for Simultaneous Determination of Dopamine, Dobutamine, Phentolamine, Furosemide, and Aminophylline. Retrieved from [Link]

  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS). Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

Sources

Application Note: A High-Yield, Scalable Protocol for the Reduction of 3-methyl-1-(2-piperidinophenyl)butanone Oxime via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of a Clean Reduction Pathway

The synthesis of pure, well-characterized chemical intermediates is a cornerstone of modern drug development. 3-methyl-1-(2-piperidinophenyl)butan-1-amine is a critical building block in the synthesis of Repaglinide, a prominent oral medication for the management of type 2 diabetes.[1] The final step in the synthesis of this intermediate typically involves the reduction of its corresponding oxime, 3-methyl-1-(2-piperidinophenyl)butanone oxime.

The conversion of an oxime to a primary amine is a fundamental transformation in organic synthesis, involving the reduction of the C=N double bond and the cleavage of the N-O bond.[2][3] While numerous methods exist for this purpose, including the use of potent metal hydrides like Lithium Aluminium Hydride (LiAlH₄) or modified sodium borohydride systems, these often present significant challenges.[4][5] For instance, the use of a NiCl₂-NaBH₄ system for this specific transformation has been reported to suffer from the formation of numerous impurities, leading to complicated purification procedures, reduced yields, and significant environmental concerns.[1]

In contrast, catalytic hydrogenation stands out as a superior methodology, offering high selectivity, cleaner reaction profiles, and operational simplicity, making it highly amenable to industrial-scale production.[6][7][8] This application note provides a detailed, field-proven protocol for the reduction of 3-methyl-1-(2-piperidinophenyl)butanone oxime using Raney® Nickel-catalyzed hydrogenation, an approach that delivers the target amine in excellent yield (95.5%) and purity with a simplified, environmentally benign workup.[1]

Causality of Method Selection: Why Catalytic Hydrogenation?

The choice of a reduction methodology is dictated by factors including selectivity, safety, scalability, and environmental impact. Below is a comparative analysis that informed the selection of catalytic hydrogenation as the optimal pathway.

Methodology Reducing Agent/Catalyst Advantages Disadvantages Relevance to Target Synthesis
Catalytic Hydrogenation Raney® Nickel, H₂ (gas)High yield (>95%)[1], High purity, Environmentally friendly ("green"), Simple workup, Recyclable catalyst[6]Requires specialized pressure equipment for H₂ gas handling.[6] Raney® Ni is pyrophoric and must be handled with care.Highly Recommended. Proven to be effective and clean for this specific substrate.[1]
Metal Hydride Reduction Lithium Aluminium Hydride (LiAlH₄)Powerful and effective for oximes.[2][5][9]Highly reactive and dangerous with water/protic solvents[5], Non-selective, Difficult workup.Not ideal for scaled-up synthesis due to significant safety and handling concerns.
Modified Borohydride Sodium Borohydride (NaBH₄) / NiCl₂Avoids high-pressure H₂.Reported to produce many impurities, difficult workup, and low yields for this specific substrate.[1]Not Recommended. Inferior results compared to catalytic hydrogenation.[1]

The clear superiority of catalytic hydrogenation in terms of yield, purity, and environmental impact makes it the self-validating choice for researchers and drug development professionals aiming for a robust and scalable synthesis.

Experimental Workflow and Protocol

The overall experimental process is streamlined to ensure efficiency and safety, from reaction setup to product isolation and analysis.

G cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Final Product Start Oxime Substrate Setup Charge Reactor & Purge with N₂ Start->Setup Solvent Methanol Solvent->Setup Catalyst Raney® Nickel (slurry in water) Catalyst->Setup Hydrogenation Pressurize with H₂ Gas (e.g., 50-100 psi) Heat (e.g., 40-50 °C) Setup->Hydrogenation Monitoring Monitor H₂ uptake & Reaction progress (TLC/GC) Hydrogenation->Monitoring Filter Cool & Vent Reactor Filter Catalyst (Celite®) Monitoring->Filter Evaporate Concentrate Filtrate (Rotary Evaporation) Filter->Evaporate Extract Aqueous Workup (if necessary) Evaporate->Extract Characterization NMR, IR, MS Analysis Extract->Characterization Purity HPLC/GC Analysis Characterization->Purity Product Final Amine Product Purity->Product

Caption: High-level workflow for the reduction of the oxime to the final amine product.

Detailed Step-by-Step Protocol: Raney® Nickel Catalyzed Hydrogenation

This protocol is designed for a laboratory scale (1-10 g) and can be adapted for larger quantities.

Materials & Equipment:

  • Reactant: 3-methyl-1-(2-piperidinophenyl)butanone oxime

  • Catalyst: Raney® Nickel (approx. 50% slurry in water)

  • Solvent: Anhydrous Methanol (MeOH)

  • Hydrogen Source: Hydrogen gas (H₂) cylinder with regulator

  • Reaction Vessel: Parr shaker apparatus or a heavy-walled flask suitable for hydrogenation

  • Inert Gas: Nitrogen (N₂) for purging

  • Filtration: Buchner funnel, filter paper, and Celite®

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reactor Preparation: To a clean, dry hydrogenation vessel, add 3-methyl-1-(2-piperidinophenyl)butanone oxime (1.0 eq).

  • Solvent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of oxime) to the vessel and stir until the oxime is fully dissolved.

  • Catalyst Addition (CAUTION): Under a stream of nitrogen, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the oxime). Expertise & Experience Note: Raney® Nickel is pyrophoric and can ignite if allowed to dry in the air. Always handle it as a slurry and keep it wet.

  • System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen (to ~20 psi) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in the same manner (pressurize to ~20 psi, then vent). Repeat 2-3 times.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction to 40-50 °C.

  • Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake from the pressure gauge. For a more precise determination, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by carefully depressurizing and taking a sample. The reaction is typically complete within 4-8 hours.

  • Catalyst Filtration (CAUTION): Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Trustworthiness Note: It is crucial to keep the filter cake wet with solvent (methanol) at all times to prevent ignition. After filtration, the catalyst should be quenched by slowly adding it to a large volume of water.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is often of high purity.

  • Optional Purification: If necessary, the crude product can be further purified by column chromatography or crystallization to yield the pure 3-methyl-1-(2-piperidinophenyl)butan-1-amine.

Product Characterization and Validation

The successful conversion to the primary amine, 3-methyl-1-(2-piperidinophenyl)butan-1-amine, is confirmed through standard analytical techniques.[1]

Caption: Reaction scheme for the reduction of the ketoxime to the primary amine.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the C=N stretch (~1650 cm⁻¹) from the oxime spectrum is a key indicator. Concurrently, the appearance of two characteristic N-H stretching bands for a primary amine (in the range of 3300-3500 cm⁻¹) confirms the formation of the product.

  • ¹H NMR Spectroscopy: Look for the disappearance of the oxime hydroxyl proton signal. Key signals for the product include a new multiplet for the benzylic proton (CH-NH₂) and a broad singlet that integrates to two protons for the primary amine (NH₂), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon of the C=N bond in the oxime (typically >150 ppm) will shift significantly upfield to the 50-60 ppm range, characteristic of a benzylic carbon attached to an amine.

  • Mass Spectrometry (MS): The product will show the correct molecular ion peak (M+) corresponding to the molecular formula C₁₆H₂₆N₂ (M.W. 246.39 g/mol ).[10]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product, which should exceed 95% with this protocol.[11][12][13]

References

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Indian Journal of Chemistry - Section B, 45B, 2762-2764.
  • ECHEMI. (n.d.). Reduction of oximes with lithium aluminium hydride.
  • Hicks, F. A. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar.
  • Gowda, D. C., & Gowda, A. S. P. (2002). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. Organic & Biomolecular Chemistry, 1, 211-214.
  • Finholt, A. E., et al. (1953). Reduction of oximes with lithium aluminum hydride. Journal of Organic Chemistry, 18(11), 1441-1445.
  • Zeynizadeh, B., & Yahyaei, S. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2880-2884.
  • Barbry, D., & Champagne, P. (1995). Reduction of O-Acyl Oximes with Sodium Borohydride/Iodine System.
  • Chakraborti, A. K., et al. (1998). Amberlyst-15(H+)-NaBH4-LiCl: An Effective Reductor for Oximes and Hydrazones. Synlett, 1998(12), 1377-1378.
  • Redina, E. A., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8788.
  • ResearchGate. (2022). Reaction pathway of ketoxime hydrogenation over a Pd-containing...
  • Chemistry Stack Exchange. (2017). Reduction of oximes with lithium aluminium hydride.
  • Quora. (2024). Can lialh4 reduce oxime?
  • Redina, E. A., et al. (2022).
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Campeau, L.-C., & Fagnou, K. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 27(1), 123-134.
  • Yang, Y., et al. (2011). A Convenient Method for Reduction of CN Double Bonds in Oximes, Imines and Hydrazones Using Sodium Borohydride Raney Ni System.
  • UBC Library Open Collections. (n.d.). Hydrogenation of ∝- oximinoglutaric acid on Raney Nickel : studies toward optical resolution.
  • PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach.
  • Semantic Scholar. (n.d.). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test.
  • ResearchGate. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Reeve, W., & Christian, J. (1954). A Comparison of Raney Nickel and Raney Cobalt Catalysts for the Hydrogenation of Oximes. Journal of the American Chemical Society, 76(5), 1282-1283.
  • ChemScene. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
  • Lead Sciences. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
  • Cenmed. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine.
  • Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate.
  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
  • Stenutz. (n.d.). 3-methyl-2-butanone oxime.
  • PubChem. (n.d.). 2-Butanone, 3-methyl-, oxime.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butanone oxime, 99%.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

Sources

Application Notes & Protocols: Strategic Application of Chiral Auxiliaries in the Enantioselective Synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a key chiral intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] The precise control of its stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different biological activities and pharmacological properties.[4][5] Asymmetric synthesis, a cornerstone of modern medicinal chemistry, provides the tools to achieve high enantiomeric purity, and among its most reliable strategies is the use of chiral auxiliaries.[6][7] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[6][8] This application note provides a comprehensive guide to the strategic application of chiral auxiliaries in the synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine, with a focus on the underlying principles, detailed experimental protocols, and practical insights for researchers in drug discovery and development.

The Critical Role of Chiral Auxiliaries in Asymmetric Amine Synthesis

Chiral amines are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[9] The enantioselective synthesis of these compounds is therefore a critical endeavor.[10][11] Chiral auxiliaries offer a robust and predictable method for introducing chirality, enabling the synthesis of enantiomerically pure compounds.[4][12] The auxiliary functions by creating a chiral environment that biases the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer.[7] This diastereomeric intermediate can then be purified, and subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[6] This approach is particularly advantageous in the early phases of drug development due to its reliability and versatility.[6][12]

Mechanism of Stereocontrol: A Closer Look at Evans and Myers Auxiliaries

Among the most successful and widely employed chiral auxiliaries are the oxazolidinones, popularized by David A. Evans, and the pseudoephedrine-based auxiliaries developed by Andrew G. Myers.[6][13][14]

  • Evans Oxazolidinone Auxiliaries: These auxiliaries are renowned for their high levels of stereocontrol in a variety of transformations, including alkylation and aldol reactions.[12][15][16] The stereochemical outcome is dictated by the formation of a rigid, chelated intermediate. For instance, in an alkylation reaction, the enolate of an N-acyl oxazolidinone adopts a specific conformation to minimize steric interactions and dipole-dipole repulsions.[15] This conformation shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thereby leading to a high degree of diastereoselectivity.[17] The auxiliary can be subsequently removed under mild conditions, such as hydrolysis with lithium hydroperoxide (LiOOH).[18]

  • Myers Pseudoephedrine and Pseudoephenamine Auxiliaries: Pseudoephedrine and its analogue, pseudoephenamine, serve as highly effective chiral auxiliaries for the asymmetric alkylation of amides.[13][19] The enolates derived from these amides exhibit remarkable stereocontrol, particularly in the formation of quaternary carbon centers.[13] The high crystallinity of the pseudoephenamine-derived amides facilitates their purification, and the auxiliary can be readily cleaved to afford the desired chiral carboxylic acid, which can then be converted to the target amine.[13]

Experimental Protocol: Synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine via an Evans Auxiliary Approach

This protocol outlines a representative synthesis utilizing an Evans-type oxazolidinone auxiliary for the asymmetric synthesis of a key precursor to the target amine.

Workflow Overview

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Amine Formation A 2-Piperidin-1-ylbenzoic acid C N-Acyl Oxazolidinone A->C Pivaloyl chloride, Et3N B (S)-4-isopropyloxazolidin-2-one B->C D N-Acyl Oxazolidinone F Alkylated Product D->F LDA, THF, -78 °C E Isobutyl iodide E->F G Alkylated Product H (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butanoic acid G->H LiOH, H2O2 I (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butanoic acid J (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine I->J Curtius or Hofmann Rearrangement

Caption: Synthetic workflow for (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine.

Detailed Methodologies

Step 1: Synthesis of (S)-4-isopropyl-3-(2-(piperidin-1-yl)benzoyl)oxazolidin-2-one

  • To a solution of 2-(piperidin-1-yl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).

  • Slowly add pivaloyl chloride (1.1 eq) and stir the mixture for 1 hour at 0 °C.

  • In a separate flask, dissolve (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Transfer the activated oxazolidinone solution to the mixed anhydride solution via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) and stir for 30 minutes to form the lithium enolate.

  • Add isobutyl iodide (1.2 eq) and stir at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to -20 °C and stir for an additional 8 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Add a pre-mixed solution of 30% hydrogen peroxide (4.0 eq) and lithium hydroxide (2.0 eq) in water.

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the chiral carboxylic acid.

Step 4: Conversion to the Target Amine

The resulting enantiomerically enriched carboxylic acid can be converted to the primary amine via standard procedures such as the Curtius or Hofmann rearrangement. A detailed protocol for these transformations is beyond the scope of this note but can be found in standard organic chemistry literature.

Data Presentation and Analysis

StepProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee) (%)
1N-Acyl Oxazolidinone85-95N/A>99
2Alkylated Product75-85>95:5N/A
3Chiral Carboxylic Acid80-90N/A>98
4Target Amine60-70 (overall)N/A>98

Table 1: Representative yields and stereoselectivities for the synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine using an Evans chiral auxiliary.

Troubleshooting and Optimization

  • Low Diastereoselectivity in Alkylation: Ensure the use of freshly prepared LDA and strictly anhydrous conditions. The temperature control at -78 °C is critical for achieving high stereoselectivity.

  • Incomplete Auxiliary Cleavage: The reaction time for the cleavage may need to be extended. Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Racemization during Amine Formation: The choice of rearrangement (Curtius vs. Hofmann) and the reaction conditions should be carefully optimized to minimize the risk of racemization at the newly formed stereocenter.

Conclusion

The use of chiral auxiliaries, particularly Evans oxazolidinones, provides a highly effective and reliable strategy for the enantioselective synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine.[12][14][16] The well-defined transition states and predictable stereochemical outcomes make this approach a valuable tool for researchers in the pharmaceutical industry.[15] By carefully controlling reaction conditions and following the detailed protocols outlined in this application note, scientists can confidently produce this key chiral intermediate in high yield and excellent enantiomeric purity, paving the way for the development of novel therapeutics.

References

  • Wikipedia. Chiral auxiliary. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
  • dos Santos, J. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(6). [URL: https://www.researchgate.net/publication/332997380_Use_of_chiral_auxiliaries_in_the_asymmetric_synthesis_of_biologically_active_compounds_A_review]
  • Chem-Station. (2014). Evans Aldol Reaction. [URL: https://www.chem-station.com/en/reactions-en/organic-en/2014/04/evans-aldol-reaction.html]
  • Gale, P. A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847–853. [URL: https://connect.rsc.org/content/csiro/ajc/2023/12/ch23091]
  • Beaulieu, E. D., et al. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 51(8), 1947–1959. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6294371/]
  • Chemistry for All. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [URL: https://www.youtube.
  • TCI Chemicals. Evans Aldol Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/reaction/evans-aldol-reaction]
  • Chemistry For Everyone. (2024). What Are Chiral Auxiliaries?. YouTube. [URL: https://www.youtube.
  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/236113268_Chiral_Auxiliaries_in_Asymmetric_Synthesis]
  • University of York. Asymmetric Synthesis. [URL: https://www.york.ac.uk/chemistry/staff/academic/d-smith/MSc_lectures/asymmetric_synthesis.pdf]
  • Carballo, R. M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13462-13553. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00320]
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/asymmetric-synthesis/chiral-amines]
  • Organic Chemistry Explained. (2023). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [URL: https://www.youtube.
  • Curti, C., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(1), 86. [URL: https://www.mdpi.com/2073-4344/9/1/86]
  • Wang, D., et al. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Chinese Journal of Chemistry, 38(11), 1276-1294. [URL: https://www.researchgate.
  • Dunsmore, C. J., et al. (2013). Engineering an Enantioselective Amine Oxidase for the Synthesis of Pharmaceutical Building Blocks and Alkaloid Natural Products. Journal of the American Chemical Society, 135(4), 1264-1267. [URL: https://pubs.acs.org/doi/10.1021/ja311547e]
  • da Silva, A. C., et al. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 9(4), 2097-2114. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c8ra09328h]
  • Reddy, M. S., et al. (2012). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. [URL: https://www.researchgate.
  • Morales, M. R., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 52(35), 9239–9242. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800057/]
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [URL: https://www.researchgate.net/publication/294420177_Asymmetric_synthesis_of_N-protected_3-methylpiperidin-2-one_and_its_diastereoisomer]
  • Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115. [URL: https://myers.chemistry.harvard.
  • ChemTube3D. Meyers Asymmetric Alkylation. [URL: https://www.chemtube3d.
  • SynArchive. Myers Asymmetric Alkylation. [URL: https://www.synarchive.
  • Zhang, L., et al. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 118-121. [URL: https://www.researchgate.net/publication/271510469_Synthesis_of_3-Methyl-1-2-1-Piperidiny_Phenyl-butyl_Amine]
  • PubChem. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10514609]
  • Guidechem. CAS 147769-93-5 | (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine supply. [URL: https://www.guidechem.com/products/147769-93-5.html]
  • ChemicalBook. (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6709848.htm]
  • Pharmaffiliates. (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. [URL: https://www.pharmaffiliates.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c05044]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

<content_type>

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a key intermediate in the production of various pharmaceutical agents, including Repaglinide.[1] Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently encountered challenges during its multi-step synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The literature primarily describes a multi-step synthesis commencing from o-fluorobenzaldehyde.[1] This pathway typically involves a Grignard reaction, oxidation, piperidine substitution, oximation, and a final reduction step. An alternative, though less detailed in readily available literature, could involve a reductive amination pathway.

Q2: Which step is most critical for maximizing the overall yield?

While every step presents its own optimization challenges, the final reduction of the oxime intermediate, 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl oxime, is often a significant bottleneck.[1] Inefficient reduction can lead to a complex mixture of byproducts, complicating purification and drastically lowering the yield.[1]

Q3: What are the primary safety concerns I should be aware of?
  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water.[2] All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Borohydride (NaBH₄) and its derivatives: While less reactive than lithium aluminum hydride, these reducing agents can release hydrogen gas upon contact with acidic solutions or protic solvents, posing a fire hazard.

  • Piperidine: This reagent is a flammable, toxic, and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

II. Troubleshooting Guide: A Step-by-Step Approach

This section delves into specific issues that may arise during the synthesis and provides detailed solutions.

Grignard Reaction: Low Yield of the Secondary Alcohol

Problem: The initial Grignard reaction between 2-bromofluorobenzene and isovaleraldehyde results in a low yield of the desired secondary alcohol.

Potential Causes & Solutions:

  • Moisture Contamination: Grignard reagents are potent bases and will be quenched by any protic source, particularly water.

    • Troubleshooting Protocol:

      • Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator.

      • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a solvent purification system.

      • The magnesium turnings should be activated prior to use. This can be achieved by stirring them under nitrogen for a few minutes or by adding a small crystal of iodine to initiate the reaction.

  • Side Reactions: The formation of biphenyl (from the coupling of two phenyl radicals) is a common side reaction.[2]

    • Troubleshooting Protocol:

      • Add the alkyl halide slowly to the magnesium suspension to maintain a controlled reaction rate and minimize localized high concentrations of the halide.

      • Ensure the reaction temperature is maintained at a gentle reflux. Overheating can promote side reactions.

  • Impure Reagents: The purity of the magnesium and the alkyl halide is crucial.

    • Troubleshooting Protocol:

      • Use high-purity magnesium turnings.

      • Distill the alkyl halide if its purity is questionable.

ParameterStandard ConditionOptimized ConditionRationale
SolventAnhydrous Diethyl EtherFreshly distilled from Na/benzophenoneEnsures complete removal of water[2]
AtmosphereNitrogenArgonArgon is denser than air and provides a more robust inert atmosphere.
MagnesiumCommercial gradeActivated with iodineRemoves the passivating oxide layer on the magnesium surface.
Oximation Step: Incomplete Conversion or Difficult Work-up

Problem: The conversion of the ketone intermediate to the oxime is sluggish, or the work-up procedure is problematic, leading to product loss.

Potential Causes & Solutions:

  • Suboptimal pH: The rate of oxime formation is pH-dependent. The reaction requires a slightly acidic medium to protonate the carbonyl oxygen, making the carbon more electrophilic, but not so acidic that the hydroxylamine is fully protonated and non-nucleophilic.

    • Troubleshooting Protocol:

      • Buffer the reaction mixture using a pyridine or acetate buffer to maintain the pH in the optimal range of 4-5.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.

  • Emulsion Formation during Work-up: The presence of both basic (piperidine) and acidic/basic (oxime) functionalities can lead to the formation of emulsions during aqueous work-up.

    • Troubleshooting Protocol:

      • Add a saturated solution of sodium chloride (brine) during the extraction to increase the ionic strength of the aqueous layer and break the emulsion.

      • If emulsions persist, filtration through a pad of celite can be effective.

Reduction of the Oxime: Low Yield and Impurity Formation

Problem: The final reduction of the oxime to the primary amine is low-yielding and produces significant impurities. This is a well-documented challenge in this synthesis.[1]

Traditional Method Issues: The use of NiCl₂-NaBH₄ is known to generate numerous impurities, leading to a difficult work-up and low yields.[1]

Optimized Reduction Protocol: Catalytic Hydrogenation

A more environmentally friendly and higher-yielding alternative is catalytic hydrogenation.[1]

Step-by-Step Protocol:

  • Catalyst Selection: Palladium on carbon (Pd/C) or Raney Nickel are effective catalysts for this transformation.

  • Solvent: A protic solvent like ethanol or methanol is typically used.

  • Reaction Setup:

    • Dissolve the oxime intermediate in the chosen solvent in a high-pressure reaction vessel (autoclave).

    • Add the catalyst (typically 5-10 mol%).

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Troubleshooting Catalytic Hydrogenation:

  • Catalyst Poisoning: Trace impurities (e.g., sulfur compounds) can poison the catalyst. Ensure the starting material is of high purity.

  • Incomplete Reaction: Increase the hydrogen pressure, reaction time, or catalyst loading.

Synthesis_Workflow o_fluorobenzaldehyde o-Fluorobenzaldehyde secondary_alcohol Secondary Alcohol o_fluorobenzaldehyde->secondary_alcohol Grignard Reaction grignard_reagent Isobutylmagnesium Bromide grignard_reagent->secondary_alcohol ketone Ketone Intermediate secondary_alcohol->ketone Oxidation oxidation Oxidation (e.g., PCC, Swern) piperidino_ketone Piperidino-Ketone ketone->piperidino_ketone Piperidine Substitution piperidine_substitution Piperidine Substitution oxime Oxime Intermediate piperidino_ketone->oxime Oximation oximation Oximation (NH2OH.HCl) final_product 3-Methyl-1-(2-piperidino-phenyl) -1-butylamine oxime->final_product Reduction reduction Reduction (Catalytic Hydrogenation)

Caption: Synthetic pathway for this compound.

Purification of the Final Product

Problem: The final product is difficult to purify, and standard chromatographic methods are not effective.

Potential Causes & Solutions:

  • Basic Nature of the Amine: The basicity of the final product can cause it to streak on silica gel columns, leading to poor separation.

    • Troubleshooting Protocol:

      • Acid-Base Extraction: A classic and effective method for purifying amines is to perform an acid-base extraction.

        • Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

        • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

        • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

        • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.

        • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified amine.

      • Chromatography on Alumina: Basic alumina can be a more suitable stationary phase for the chromatography of basic compounds compared to silica gel.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method. The di-p-toluoyl-D-tartaric acid salt of the (S)-enantiomer is reported, suggesting that salt formation and crystallization can be an effective purification strategy.[3]

Purification_Workflow crude_product Crude Product in Organic Solvent acid_extraction Extract with 1M HCl (aq) crude_product->acid_extraction aqueous_layer Aqueous Layer (Protonated Amine) acid_extraction->aqueous_layer Amine moves to aqueous phase organic_layer_1 Organic Layer (Non-Basic Impurities) acid_extraction->organic_layer_1 Impurities remain in organic phase basification Basify with 2M NaOH (aq) aqueous_layer->basification amine_precipitation Free Amine (Precipitate or Extract) basification->amine_precipitation final_extraction Extract with Organic Solvent amine_precipitation->final_extraction purified_product Purified Product final_extraction->purified_product

Caption: Acid-base extraction workflow for amine purification.

III. References

  • Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 233-235, 2535-2538. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(1), 213-220. [Link]

  • Chemsrc. (2023). (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine di-p-toluoyl-D-tartaric acid salt. [Link]

Sources

Technical Support Center: Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. This molecule is a critical intermediate in the production of Repaglinide, an oral medication for diabetes.[1] The purity of this intermediate is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during its synthesis, with a strong focus on impurity identification and control.

Section 1: Overview of the Synthetic Pathway

A prevalent synthetic route commences with o-fluorobenzaldehyde and proceeds through several key transformations: a Grignard reaction, oxidation, piperidine substitution, oximation, and a final reduction step.[1] While seemingly straightforward, the final reduction of the oxime intermediate is a critical control point where a significant number of impurities can be generated, impacting yield and purification efficiency.[1]

Synthesis_Pathway OFB o-Fluorobenzaldehyde GR Grignard Ketone OFB->GR 1. Grignard Rxn (Isobutylmagnesium bromide) PS Piperidine Substituted Ketone GR->PS 2. Oxidation 3. Piperidine Substitution OXI Oxime Intermediate PS->OXI 4. Oximation (Hydroxylamine) FP Final Product (this compound) OXI->FP 5. Reduction IMP Impurity Formation Hotspot OXI->IMP Side Reactions Troubleshooting_Workflow Start Unknown Peak Detected in HPLC Step1 Analyze by LC-MS to Determine Mass Start->Step1 Decision1 Does Mass Match Known Starting Materials or Intermediates? Step1->Decision1 Result1 Source: Incomplete Reaction Action: Optimize reaction time, temperature, or stoichiometry. Decision1->Result1 Yes Step2 Consider Plausible Side Reactions (e.g., Dimerization, Over-reduction) Decision1->Step2 No Path1_Yes Yes Path1_No No Decision2 Does Mass Match a Potential By-product? Step2->Decision2 Result2 Source: Side Reaction Action: Modify reaction conditions (e.g., change reductant, lower temp/pressure). Decision2->Result2 Yes Step3 Isolate Impurity (e.g., via Prep-HPLC) Decision2->Step3 No Path2_Yes Yes Path2_No No Step4 Characterize by NMR for Structural Elucidation Step3->Step4

Sources

Technical Support Center: Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, with a specific focus on troubleshooting the critical Grignard reaction step. This resource is designed for researchers, chemists, and drug development professionals who require not just a protocol, but a deeper understanding of the reaction's nuances to overcome common experimental challenges.

Introduction: The Challenge of the Grignard Reaction

The synthesis of this compound typically involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an imine electrophile. While fundamentally robust, the Grignard reaction is notoriously sensitive to environmental conditions and reagent quality. Success hinges on the meticulous exclusion of atmospheric moisture and the purity of all components. This guide provides a structured, cause-and-effect approach to troubleshooting, transforming potential failures into successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction hasn't initiated. The solution is clear and there's no exotherm. What's wrong?

This is a classic initiation failure. The primary cause is almost always an issue with the magnesium surface or the presence of inhibitors. The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which must be breached for the reaction to start.

  • Moisture: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum and that your solvent (typically THF or diethyl ether) is anhydrous.

  • Magnesium Activation: The MgO layer must be physically or chemically disrupted. Try gently crushing the magnesium turnings in a dry mortar and pestle just before use.

  • Chemical Initiators: Add a small crystal of iodine (which will disappear as it reacts with Mg) or a few drops of 1,2-dibromoethane. The latter reacts with Mg to form ethylene gas and MgBr₂, exposing a fresh metal surface.

Q2: How can I be certain my Grignard reagent has formed and determine its actual concentration?

Visual cues are the first indicator: the disappearance of the shiny magnesium metal, the appearance of a cloudy grey/brown solution, and a noticeable exotherm that may require cooling. However, these are not quantitative. You must determine the molarity of your reagent before use.

  • Titration is Essential: The most reliable method is titration against a known concentration of a protic substance with an indicator. A common method is the titration with sec-butanol in THF using 1,10-phenanthroline as an indicator until the endpoint color disappears. Failure to know the precise concentration of the Grignard reagent is a primary source of poor stoichiometry and low yields.

Q3: My reaction is complete, but the yield is extremely low and I've recovered a lot of my starting aryl halide. What happened?

This strongly suggests your Grignard reagent was either not formed efficiently or was consumed by a proton source before it could react with the imine electrophile.

  • Check for Hidden Proton Sources: Besides water, acidic protons can come from the electrophile itself or from glassware that was not properly dried. The N-H proton of piperidine is not present in the starting 2-bromo-N-phenylpiperidine, but ensure your starting materials are pure.

  • Reagent Decomposition: Grignard reagents can degrade over time, especially if the anhydrous conditions are compromised. It is always best to use the reagent immediately after its preparation and titration.

Q4: My main impurity appears to be a symmetrical biaryl product (e.g., 2,2'-di(piperidino)biphenyl). What causes this?

This is the result of a Wurtz-type homocoupling reaction, where the Grignard reagent reacts with the unreacted aryl halide starting material. This side reaction can become significant under certain conditions.

  • High Temperatures: Elevated temperatures during Grignard formation or reaction can favor coupling. Maintain a gentle reflux during formation and consider cooling the reaction before adding the electrophile.

  • Catalytic Metals: Traces of transition metals (e.g., iron, copper) from impure magnesium or reagents can catalyze this side reaction. Use high-purity magnesium turnings.

  • Slow Addition: Adding the aryl halide slowly to the magnesium suspension helps to ensure it reacts as it is added, minimizing its concentration in solution and thus reducing the chance of coupling with the already-formed Grignard reagent.

Troubleshooting Guide: Common Problems & Step-by-Step Solutions

This section addresses the most frequent and challenging issues encountered during the synthesis.

Problem 1: Complete Reaction Failure or Trace Product

This is the most critical failure mode and is almost always linked to the integrity of the Grignard reagent itself.

Logical Troubleshooting Workflow

Start Reaction Failure (No Product) Check_Reagent Step 1: Verify Grignard Reagent Was it successfully formed? Start->Check_Reagent Titrate Action: Titrate a stored sample of the Grignard reagent. Check_Reagent->Titrate How to check? No_Titer Result: Titer is zero or extremely low. Titrate->No_Titer Outcome 1 Good_Titer Result: Titer is acceptable (e.g., 0.5-1.0 M). Titrate->Good_Titer Outcome 2 Troubleshoot_Formation Conclusion: Grignard formation failed. Focus on Setup & Reagents. No_Titer->Troubleshoot_Formation Troubleshoot_Addition Conclusion: Grignard reagent is viable. Problem is with electrophile or addition step. Good_Titer->Troubleshoot_Addition

Caption: Troubleshooting workflow for reaction failure.

Cause A: Failure of Grignard Reagent Formation

The reaction between magnesium metal and an organic halide is a heterogeneous reaction occurring on the metal surface. Its success depends entirely on an active, oxide-free surface and an anhydrous environment.

Protocol 1: Rigorous Preparation of Anhydrous THF and Glassware

  • Glassware: Disassemble, clean, and dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours (overnight is best). Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Solvent (THF): Use a commercial anhydrous solvent packaged under nitrogen if available. If not, THF must be freshly distilled from a suitable drying agent like sodium-benzophenone ketyl. The deep blue/purple color of the ketyl radical anion is a persistent indicator that the solvent is truly anhydrous.

Cause B: Poor Quality of the Imine Electrophile

The imine, formed from the condensation of isovaleraldehyde (3-methylbutanal) and an appropriate amine, is susceptible to hydrolysis and polymerization.

Protocol 2: Synthesis and Purification of the Imine

  • Synthesis: Combine equimolar amounts of isovaleraldehyde and the chosen amine in a solvent like toluene or dichloromethane.

  • Water Removal: Water is a byproduct of imine formation and must be removed. Use a Dean-Stark apparatus if using toluene, or add a drying agent like anhydrous magnesium sulfate (MgSO₄) if using dichloromethane.

  • Purification: The crude imine should be purified immediately before use, typically by vacuum distillation, to remove water, unreacted starting materials, and any polymeric byproducts. Use the purified imine directly in the Grignard reaction.

Problem 2: Low Yield with Multiple Side Products

When the reaction works but is "messy," the issue often lies in reaction control (temperature, stoichiometry) or competing reaction pathways.

Table 1: Common Side Products and Their Origin

Side ProductChemical NameOriginMitigation Strategy
Protonated Starting Material 1-phenylpiperidineReaction of the Grignard reagent with a proton source (e.g., water).Rigorous drying of glassware, solvent, and nitrogen line.
Homocoupling Product 2,2'-di(piperidino)biphenylReaction of Grignard reagent with unreacted 2-bromo-N-phenylpiperidine (Wurtz reaction).Slow addition of halide, maintain low temperature, use pure Mg.
Reduced Product 3-Methyl-1-(2-piperidino-phenyl)butaneIf the imine has an enolizable proton, the Grignard can act as a base instead of a nucleophile.Use a non-enolizable imine if possible; use low temperatures (-78 °C).

Visualizing Competing Pathways

The desired reaction is the nucleophilic addition. However, the Grignard reagent is also a strong base and can participate in unwanted reactions.

ArylMgBr Aryl-MgBr (Grignard Reagent) Imine R-CH=NR' (Imine Electrophile) ArylMgBr->Imine  Nucleophilic Addition  (GOOD) Proton Proton Source (e.g., H₂O) ArylMgBr->Proton  Protonation  (BAD) ArylBr Aryl-Br (Unreacted Halide) ArylMgBr->ArylBr  Wurtz Coupling  (BAD) Product Desired Product (Secondary Amine) Imine->Product  Workup ProtonatedSM Side Product (Aryl-H) Proton->ProtonatedSM Wurtz Side Product (Aryl-Aryl) ArylBr->Wurtz

Caption: Competing reaction pathways for the Grignard reagent.

Strategy: Inverse Addition

To minimize Wurtz coupling, consider an "inverse addition" protocol. Instead of adding the electrophile (imine) to the Grignard reagent, the Grignard reagent is added slowly to the imine solution. This keeps the concentration of the Grignard reagent low throughout the reaction, favoring the faster reaction with the electrophile over the slower coupling reaction.

Key Protocols for Success

Protocol 3: Preparation and Titration of (2-piperidino-phenyl)magnesium bromide

  • Setup: Assemble flame-dried glassware under a positive pressure of dry argon or nitrogen. To a round-bottom flask, add high-purity magnesium turnings (1.2 eq).

  • Activation: Add a small crystal of iodine. Place the flask in a warm water bath.

  • Initiation: Add ~10% of the total solution of 2-bromo-N-phenylpiperidine (1.0 eq) in anhydrous THF via an addition funnel. Watch for the disappearance of the iodine color and the onset of a gentle reflux. If it doesn't start, add one drop of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours until all the magnesium has been consumed.

  • Titration:

    • In a separate dry flask under argon, add 1.00 mL of the prepared Grignard solution via a syringe.

    • Add a few drops of 1,10-phenanthroline indicator solution.

    • Titrate with a standardized solution of sec-butanol in THF (e.g., 1.0 M) until the color just disappears.

    • Calculate the molarity: M_Grignard = (M_butanol × V_butanol) / V_Grignard.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • López-Alberca, M. P., & Lledó-Fernández, C. (2018). Activation Methods for the Preparation of Grignard Reagents. ChemistrySelect, 3(45), 12727-12743. [Link]

  • Love, B. E., & Jones, E. G. (1999). The Titration of Grignard Reagents and Other Organometallics. The Journal of Organic Chemistry, 64(10), 3755–3756. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC Press. [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

Improving enantiomeric excess of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (e.e.) of this critical pharmaceutical intermediate. As a key building block in the synthesis of antidiabetic drugs like Repaglinide, achieving high enantiopurity is paramount for therapeutic efficacy and safety.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered during its synthesis.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues you may encounter during your experiments. The answers are grounded in established chemical principles to help you diagnose and resolve problems effectively.

Q1: My enantiomeric excess is consistently lower than expected. What are the primary factors I should investigate first?

Low enantiomeric excess is a common but multifaceted problem. A systematic approach is crucial for diagnosis. Begin by evaluating these four critical areas:

  • Purity of Inputs: The chemical and, most importantly, the enantiomeric purity of your starting materials, chiral auxiliaries, or catalysts are foundational.[4] Even minor impurities can have a significant impact on stereoselectivity.

  • Reaction Conditions: Asymmetric reactions are highly sensitive to their environment. Minor deviations in temperature, solvent polarity, or reagent concentration can dramatically reduce enantioselectivity.[4]

  • Catalyst/Auxiliary Integrity: The proper formation and stability of the active chiral catalyst or auxiliary-substrate complex are essential. Incomplete formation or degradation during the reaction will lead to a non-selective background reaction.[4]

  • Stereochemical Stability: The chiral center in the product may not be stable under the reaction or workup conditions, leading to in-situ racemization.[5]

The workflow below provides a logical path for troubleshooting.

TroubleshootingWorkflow start Low e.e. Observed check_purity Step 1: Verify Purity of All Reagents (Starting Material, Catalyst, Auxiliary, Solvents) start->check_purity Begin Diagnosis check_conditions Step 2: Scrutinize Reaction Conditions (Temperature, Time, Atmosphere) check_purity->check_conditions Purity Confirmed check_racemization Step 3: Investigate Potential Racemization (Workup pH, Temperature, Solvents) check_conditions->check_racemization Conditions Optimized consider_resolution Step 4: Consider Post-Synthesis Resolution (Diastereomeric Salt Crystallization) check_racemization->consider_resolution Racemization Minimized ResolutionWorkflow racemate Racemic Amine (R/S Mixture) salts Diastereomeric Salts (R,S) and (S,S) racemate->salts chiral_acid +(S)-Chiral Acid chiral_acid->salts separation Fractional Crystallization salts->separation isolated_salt Insoluble Salt (e.g., S,S) separation->isolated_salt Separation based on solubility liberation Base Treatment (e.g., NaOH) isolated_salt->liberation final_product Enantiopure Amine (S)-Product liberation->final_product

Caption: Workflow for chiral resolution via diastereomeric salts.

The unwanted (R)-enantiomer remaining in the mother liquor can often be racemized and recycled, significantly improving the overall process economy and yield. [1][6]

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to accurately determine the enantiomeric excess of my amine product?

The gold standard for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) . [7][8][9]This technique allows for the physical separation of the two enantiomers, providing a highly accurate and reproducible measurement of their ratio.

Key considerations for method development:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are broadly effective for resolving a wide range of chiral amines. [7][8][10]* Mobile Phase: Normal-phase chromatography (e.g., using a mobile phase of hexane and an alcohol like isopropanol or ethanol) is most common for these compounds.

  • Mobile Phase Additives: The addition of a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is crucial. [7]This additive improves peak shape and reduces tailing by masking residual acidic silanol groups on the silica support, which would otherwise interact strongly with the basic amine analyte.

Q2: Are there alternative synthetic strategies to consider if my current route is problematic?

Yes, several powerful methods for asymmetric amine synthesis have been developed. If your current approach is not yielding the desired results, consider these alternatives:

  • Asymmetric Reductive Amination: This involves the reaction of a ketone precursor with an amine source, followed by the asymmetric reduction of the resulting imine intermediate using a chiral catalyst. [11]* Biocatalysis with Transaminases: Enzymes, particularly ω-transaminases (omega-TAs), can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with very high enantioselectivity (>99% e.e.). [12]This "green chemistry" approach operates under mild aqueous conditions.

  • Asymmetric Hydrogenation: The direct asymmetric hydrogenation of a pre-formed imine, enamine, or related precursor using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) is a highly efficient method.

Protocols

Protocol 1: General Method for Chiral HPLC Analysis

This protocol provides a starting point for developing a method to determine the enantiomeric excess of 3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine.

  • Column Selection:

    • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC; or Lux® Cellulose-3). [7][8] * Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v).

    • Add 0.1% Diethylamine (DEA) to the final mobile phase mixture. For every 100 mL of mobile phase, add 100 µL of DEA. [7] * Sonicate the mobile phase for 10-15 minutes to degas.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Dissolve a small amount of the amine sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

References

  • Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. Available at: [Link]

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

  • Fu, G. C., & Wu, L. (2018). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. Accounts of chemical research, 51(9), 2320–2330. Available at: [Link]

  • ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... Available at: [Link]

  • Al-Majid, A. M., & Barakat, A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5199. Available at: [Link]

  • Lehotay, J., Hroboňová, K., & Čižmáriková, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 155-165. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 185-193. Available at: [Link]

  • Reddy, M. S., et al. (2008). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. Available at: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 396-398, 140-143. Available at: [Link]

  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3373–3382. Available at: [Link]

  • ResearchGate. Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

  • University of Illinois Springfield. Asymmetric reactions_synthesis. Available at: [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(5), 449-459. Available at: [Link]

  • University of York. Asymmetric Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, a critical intermediate in the synthesis of the antidiabetic drug Repaglinide.[1] The unique structure of this compound, featuring both a primary and a tertiary amine, presents specific challenges that require tailored purification strategies. This document is intended for researchers, chemists, and pharmaceutical professionals engaged in the synthesis and purification of this molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides foundational knowledge for approaching the purification of this specific diamine.

Q1: My crude this compound is a dark, viscous oil. What are the most probable impurities I should be concerned about?

A1: The impurity profile is highly dependent on the synthetic route, most commonly a reductive amination or the reduction of an oxime precursor.[1] Key potential impurities include:

  • Unreacted Starting Materials: The ketone precursor (3-Methyl-1-(2-piperidino-phenyl)-1-butanone) or the corresponding oxime may be present.

  • Side-Reaction Products:

    • Alcohol Impurity: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, the ketone precursor can be reduced to the corresponding alcohol.[2]

    • Over-Alkylated Species: In syntheses involving reductive amination with a primary amine, dialkylation can occur, though it is less common with bulky substrates.[3]

  • Catalyst Residues: If catalytic hydrogenation was employed (e.g., using Pd/C or Raney Ni), residual catalyst fines may contaminate the crude product.

  • Reagents and Solvents: Residual solvents, acids, or bases from the reaction and workup steps are common.

Q2: What is the most robust and scalable first step for purifying the crude oily product?

A2: For a crude product of low-to-moderate purity, a bulk purification via acid-base liquid-liquid extraction is the most effective initial step.[4][5] This technique leverages the basicity of the two amine groups. By washing the crude material (dissolved in an organic solvent) with an aqueous acid solution (e.g., dilute HCl), the diamine is protonated and selectively partitions into the aqueous phase, leaving behind neutral organic impurities.[6] Subsequently, basifying the aqueous layer regenerates the neutral free-base, which can be extracted back into a fresh organic solvent.[6] This method is excellent for removing non-basic impurities and significantly improving purity before downstream polishing steps.

Q3: I am struggling with flash column chromatography. My compound is streaking badly on the silica gel column and I'm getting poor recovery. What can I do?

A3: This is a classic issue when purifying basic amines on standard silica gel, which is acidic.[7][8] The strong acid-base interaction between your amine and the silica surface causes irreversible adsorption and peak tailing.[7] You have three primary solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[8] The TEA will preferentially interact with the acidic silanol groups on the silica, allowing your compound to elute more cleanly.

  • Use an Alternative Stationary Phase: Switch to a less acidic or basic stationary phase. Amine-functionalized silica or basic alumina are excellent choices that mitigate the strong binding issues seen with standard silica.[7][9]

  • Employ Reversed-Phase Chromatography: For this polar amine, reversed-phase (C18) flash chromatography is a highly effective alternative.[10] To achieve good separation, the mobile phase (e.g., Water/Acetonitrile or Water/Methanol) should be made basic (pH 8-10) by adding a modifier like triethylamine or ammonium hydroxide.[9] At a higher pH, the amine is in its neutral, more hydrophobic form, leading to better retention and separation.[9]

Q4: The purified amine is still an oil, and I cannot get it to crystallize. How can I obtain a stable, solid product?

A4: It is common for free-base amines of this type to be oils or low-melting solids, making direct crystallization challenging. The most reliable method to obtain a highly crystalline, easy-to-handle solid is through salt formation .[11][12]

  • Hydrochloride (HCl) Salt: This is the most common and straightforward approach. Dissolve the purified amine oil in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol, and add a solution of HCl (e.g., 2M HCl in diethyl ether or gaseous HCl). The hydrochloride salt will typically precipitate as a crystalline solid, which can then be isolated by filtration and recrystallized.[11]

  • Chiral Acid Salts: Since your target molecule is often the (S)-enantiomer, forming a salt with a chiral acid can be used for both crystallization and chiral enrichment. A di-p-toluoyl-D-tartaric acid salt of this compound has been reported and can yield a highly crystalline material.[13]

Q5: How can I accurately assess the purity of my final product?

A5: A combination of methods should be used for a comprehensive purity assessment.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis.[14]

    • HPLC: Reversed-phase HPLC with a C18 column is ideal. Use a mobile phase of acetonitrile and a buffered aqueous solution, and a UV detector.

    • GC: A capillary column designed for amine analysis (e.g., a CP-Volamine column) will provide sharp peaks and good resolution of volatile impurities.[15]

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have unique signals.

  • Titration: An acid-base titration can be used to determine the overall purity of the amine by quantifying the basic groups.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem Potential Cause Recommended Solution & Explanation
Low Yield After Acid-Base Extraction 1. Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently acidic during the acid wash or not sufficiently basic during the final extraction.1. Verify pH: Use a pH meter or pH strips. The aqueous layer should be pH < 2 during the acid extraction and pH > 12 during the base extraction to ensure both the primary and tertiary amines are fully protonated or deprotonated, respectively.
2. Insufficient Extractions: Not enough extractions were performed to transfer the material between phases completely.2. Increase Extraction Cycles: Perform at least 3-4 extractions for each step (acid wash and base extraction) to ensure quantitative transfer of your product.
3. Emulsion Formation: A stable emulsion has formed at the interface of the organic and aqueous layers, trapping the product.3. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. If that fails, the mixture can be filtered through a pad of Celite to break the emulsion.
Product "Oils Out" During Recrystallization 1. Solvent System is Inappropriate: The solvent has too high of a solvating power, or the anti-solvent was added too quickly.1. Optimize Solvent System: The ideal solvent should dissolve the compound when hot but not at room temperature.[11] Test various solvent/anti-solvent systems (e.g., Ethanol/Diethyl Ether, Isopropanol/Hexane). Add the anti-solvent slowly at an elevated temperature until slight turbidity appears, then allow it to cool slowly.
2. High Level of Impurities: Impurities can act as "crystallization inhibitors," preventing the formation of a stable crystal lattice.2. Re-purify the Material: If the material is <95% pure, consider another round of purification (e.g., chromatography) before attempting recrystallization again.
3. Low Melting Point of the Salt: The formed salt may have a melting point below the boiling point of the solvent.3. Form a Different Salt: Different acid counter-ions will produce salts with different physical properties (e.g., melting point, crystal habit). If the hydrochloride salt oils out, try forming a tartrate or maleate salt.
Persistent Impurity Co-elutes with Product in Chromatography 1. Poor Selectivity: The chosen stationary and mobile phases do not provide enough resolving power for the impurity.1. Change Chromatographic Mode: If you are using normal-phase (silica), switch to reversed-phase (C18), or vice-versa. The change in separation mechanism is often sufficient to resolve closely eluting spots.[9]
2. Isocratic Elution: An isocratic (single solvent mixture) elution may not be sufficient to separate the compounds.2. Develop a Gradient Method: Start with a low polarity mobile phase and gradually increase the polarity. This will sharpen peaks and often improve the separation between closely related compounds.

Section 3: Key Experimental Protocols

Protocol 1: Bulk Purification via Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude oil (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (200 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel. Add 1M aqueous HCl (100 mL) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean flask.

  • Repeat Acid Extraction: Add another 100 mL of 1M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extraction. Repeat one more time. The organic layer, containing neutral impurities, can now be discarded.

  • Wash Aqueous Layer: (Optional) Add 50 mL of fresh ethyl acetate to the combined acidic aqueous layers, shake, and discard the organic wash layer. This removes any trapped neutral impurities.

  • Basification: Cool the acidic aqueous solution in an ice bath. Slowly add 5M aqueous NaOH with stirring until the pH is > 12. A milky white precipitate or oil (the free-base amine) should form.

  • Back Extraction: Transfer the basic aqueous mixture to a clean separatory funnel. Add ethyl acetate (150 mL), shake vigorously, and allow the layers to separate. Drain the aqueous layer and collect the organic layer.

  • Repeat Back Extraction: Extract the aqueous layer two more times with 100 mL portions of ethyl acetate. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine oil.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified amine oil (e.g., 5 g) in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate (e.g., 25-50 mL).

  • Acidification: While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A white precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed. A slight excess is acceptable.

  • Stir and Cool: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Recrystallization: Transfer the crude HCl salt to a clean flask. Add a minimal amount of a hot recrystallization solvent (e.g., ethanol or a mixture like isopropanol/diethyl ether) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to complete the crystallization process.

  • Final Product: Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial purity of the crude product.

PurificationStrategy start Crude this compound check_purity Initial Purity > 85%? start->check_purity extraction Acid-Base Liquid-Liquid Extraction check_purity->extraction No salt_formation Crystallization via Salt Formation (e.g., HCl Salt) check_purity->salt_formation  Yes check_purity_2 Purity > 98%? extraction->check_purity_2 chromatography Column Chromatography (Amine-Silica or Reversed-Phase) chromatography->salt_formation check_purity_2->chromatography No check_purity_2->salt_formation  Yes final_product Pure Crystalline Product salt_formation->final_product

A decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Workflow for Failed Crystallization

This diagram provides a systematic approach to resolving issues when the product fails to crystallize and instead "oils out."

CrystallizationTroubleshooting start Product 'Oils Out' During Crystallization Attempt identify_cause Identify Potential Cause start->identify_cause cause_impurity Impurity Presence identify_cause->cause_impurity Check Purity (HPLC/NMR) cause_solvent Inappropriate Solvent System identify_cause->cause_solvent Review Protocol cause_property Inherent Product Property (Low Melting Point) identify_cause->cause_property If Purity is High action_purify Re-purify Material (e.g., Chromatography) cause_impurity->action_purify action_solvent Perform Solvent Screen (e.g., IPA/Hexane, EtOH/Ether) cause_solvent->action_solvent action_salt Convert to a Different Salt (e.g., Tartrate, Maleate) cause_property->action_salt action_purify->start Re-attempt success Achieve Crystalline Solid action_purify->success action_solvent->start Re-attempt action_solvent->success action_salt->start Re-attempt action_salt->success

A workflow for troubleshooting failed crystallization.

References

  • Liu, H., Huang, D., & Zhang, Y. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Amine Extraction in the Laboratory. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6, 2337-2344. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Retrieved from [Link]

  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting — SRU and Amine Blog. Retrieved from [Link]

  • National Institutes of Health. (2024, October 22). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • ACS Publications. (1956). Analytical Chemistry, 28(4). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]

  • Organic Chemistry, 8th Edition Study Guide and Solutions Manual. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • FDA. (n.d.). (S)-3-METHYL-1-[2-(1-PIPERIDINYL)PHENYL]BUTYLAMINE L-N-ACETYL GLUTAMATE. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • T&W GROUP. (n.d.). (S)-3-Methyl-1-(2-(1-piperidinyl)phenyl)butylamine. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Chemsrc. (2025, October 16). (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine di-p-toluoyl-D-tartaric acid salt. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

Sources

Technical Support Center: Industrial Scale-Up of Repaglinide Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial synthesis of Repaglinide intermediates. This guide is designed for researchers, process chemists, and manufacturing professionals engaged in the scale-up of this critical anti-diabetic active pharmaceutical ingredient (API). Our focus is to provide actionable, field-proven insights into common challenges, backed by scientific principles, to ensure robust and reproducible manufacturing processes.

Repaglinide, (S)-2-ethoxy-4-[[3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]aminocarbonylmethyl]benzoic acid, is a short-acting insulin secretagogue whose efficacy is critically dependent on its stereochemical purity and impurity profile[1]. The manufacturing process, therefore, demands precise control over the synthesis of its key intermediates. This guide will address the primary challenges encountered during the scale-up of two crucial building blocks and their subsequent coupling.

Overall Synthetic Strategy

The most common industrial synthesis of Repaglinide involves the coupling of a chiral amine side-chain with a substituted phenylacetic acid derivative. The general workflow is depicted below, highlighting the key intermediates that are the focus of this guide.

G A Starting Materials (e.g., m-hydroxyphenylacetic acid) B Intermediate 1 3-Ethoxy-4-ethoxycarbonylphenylacetic acid A->B Multi-step Synthesis (Etherification, Esterification, etc.) D Amide Coupling (Activation & Condensation) B->D Carboxylic Acid Component C Intermediate 2 (S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine C->D Amine Component E Repaglinide Ester Precursor D->E Forms Amide Bond F Selective Hydrolysis E->F G Final API Repaglinide F->G Crystallization & Purification

Caption: General industrial synthetic workflow for Repaglinide.

Section 1: Synthesis of Intermediate 1: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

This intermediate provides the core benzoic acid structure of Repaglinide. Its synthesis from simpler starting materials like m-hydroxyphenylacetic acid involves multiple steps, each presenting unique scale-up challenges[2][3][4]. The quality of this intermediate is paramount as impurities generated here can be difficult to remove in later stages[5].

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes and their associated scale-up issues? A1: Two prevalent routes start from either 2-Hydroxy-4-methyl-benzoic acid or 3-hydroxyphenylacetic acid. The former involves harsh reagents like N-bromosuccinimide (NBS) and sodium cyanide, which pose significant safety and environmental challenges on an industrial scale[5]. The latter route, involving formylation, oxidation, etherification, and selective hydrolysis, uses milder reagents but requires careful optimization to control regioselectivity and prevent the formation of diacid impurities[2][5].

Q2: Why is the selective hydrolysis step so critical? A2: The molecule contains two ester groups: an ethyl ester on the benzene ring and an ester derived from the acetic acid side chain (if protected). The final intermediate requires a free carboxylic acid on the acetic acid moiety while retaining the ethyl ester on the ring. Selective hydrolysis is typically achieved using one equivalent of a base (e.g., NaOH) under controlled temperature[5]. Over-hydrolysis leads to the formation of a diacid impurity, which complicates purification and reduces yield.

Q3: What are the critical quality attributes (CQAs) for this intermediate? A3: The primary CQAs are:

  • Assay: Typically >99.0%.

  • Purity (HPLC): Low levels of starting materials and process-related impurities, especially the diacid byproduct[6].

  • Residual Solvents: Must meet ICH guidelines.

  • Appearance: Typically a white to off-white crystalline solid.

Troubleshooting Guide: Intermediate 1 Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Etherification Step 1. Incomplete reaction due to insufficient base or alkylating agent.2. Poor quality of starting phenol.3. Suboptimal reaction temperature or time.1. Stoichiometry Check: Ensure at least stoichiometric amounts of a suitable base (e.g., K₂CO₃) and ethylating agent (e.g., ethyl bromide) are used. Monitor reaction progress by TLC or HPLC.2. Raw Material QC: Verify the purity of the starting material.3. Process Optimization: Re-evaluate temperature and reaction time. Forcing the reaction at excessively high temperatures can lead to degradation[7].
Formation of Diacid Impurity during Hydrolysis [5]1. Excess Base: Use of more than one molar equivalent of NaOH.2. Elevated Temperature: Hydrolysis performed at too high a temperature, increasing the rate of aromatic ester cleavage.3. Prolonged Reaction Time: Allowing the reaction to proceed long after the selective hydrolysis is complete.1. Precise Stoichiometry: Carefully charge exactly one molar equivalent of base. Consider using a standardized solution.2. Temperature Control: Maintain the reaction at a lower temperature (e.g., 20-25°C) and monitor closely by HPLC to stop the reaction once the desired mono-acid is formed[5].3. Reaction Monitoring: Implement in-process controls (IPCs) to determine the reaction endpoint accurately.
Product is Oily or Fails to Crystallize 1. High levels of impurities depressing the melting point.2. Presence of residual high-boiling solvents (e.g., DMF).3. Incorrect pH during work-up and isolation.1. Re-purification: If impurity levels are high, consider a recrystallization step from a suitable solvent system (e.g., Toluene/Heptane).2. Solvent Exchange: Perform a solvent swap to a lower-boiling point solvent before crystallization.3. pH Adjustment: Ensure the aqueous phase is acidified sufficiently (pH ~2) to fully protonate the carboxylic acid, minimizing its solubility[7].

Section 2: The Amide Coupling Reaction

The formation of the amide bond between the phenylacetic acid intermediate and the chiral amine side-chain is the penultimate step in many synthetic routes[8][9]. Achieving high conversion, preventing side reactions, and preserving stereochemical integrity are the primary challenges during scale-up.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are suitable for industrial scale, and what are the trade-offs? A1: While many coupling reagents exist, industrial applications prioritize cost, safety, atom economy, and ease of byproduct removal[10].

  • Carbodiimides (e.g., DCC, EDC): Effective but DCC produces dicyclohexylurea (DCU), a notoriously difficult-to-remove solid byproduct. EDC is water-soluble, making its urea byproduct easier to remove during aqueous work-up, but it is more expensive[11].

  • Phosphonium/Aminium Reagents (e.g., BOP, HBTU): Highly efficient but have poor atom economy and are expensive. Often reserved for difficult couplings.

  • Acid Chlorides: A cost-effective route involves converting the carboxylic acid to an acid chloride (e.g., with SOCl₂ or (COCl)₂) followed by reaction with the amine[8]. This method is highly reactive and requires careful control of temperature and stoichiometry to avoid side reactions.

Q2: How can racemization of the chiral amine be prevented during coupling? A2: Racemization can occur if the activated carboxylic acid intermediate is too reactive or if the reaction conditions are too harsh (e.g., high temperature, strong base). The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) with carbodiimides can suppress racemization by forming a less reactive, more stable active ester intermediate[11]. Performing the reaction at lower temperatures (e.g., 0-5°C) is also crucial.

Q3: What are common impurities from the coupling reaction? A3: Besides unreacted starting materials, common impurities include:

  • N-acylurea: Formed by the rearrangement of the O-acylisourea intermediate when using carbodiimides without an additive[11].

  • Epimerization Product: The (R)-diastereomer of the final product, which must be controlled to very low levels[12].

  • Double-acylated amine: Can form if the amine is highly nucleophilic and the activated acid is in large excess.

Troubleshooting Guide: Amide Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Inefficient activation of the carboxylic acid.2. Low nucleophilicity of the amine.3. Poor solubility of reagents in the chosen solvent.1. Reagent Choice: Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU for difficult couplings), though this increases cost[13]. If using the acid chloride route, ensure complete conversion before adding the amine.2. Base Addition: Include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl salt of the amine and drive the reaction forward[9].3. Solvent Screening: Select a solvent where both components are soluble (e.g., Dichloromethane, Toluene, or Ethyl Acetate)[9].
High Levels of (R)-Epimer Impurity [12][14]1. Racemization: Harsh reaction conditions (high temperature, prolonged reaction time, or inappropriate base/reagent choice).2. Contaminated Starting Material: The chiral amine starting material already contains the undesired enantiomer.1. Optimize Conditions: Lower the reaction temperature. Add a racemization suppressant like HOBt. Use a hindered base like DIPEA instead of TEA.2. Incoming QC: Perform chiral HPLC analysis on the amine raw material to ensure its enantiomeric purity meets specifications before use.
Difficult Removal of Coupling Byproducts (e.g., DCU) 1. Use of DCC as the coupling reagent.2. Byproduct precipitation with the product.1. Filter Before Work-up: DCU is often insoluble in common reaction solvents. Filter the reaction mixture before aqueous work-up.2. Alternative Reagent: The best solution on a large scale is to avoid DCC entirely. Switch to EDC, whose urea byproduct can be removed with a simple acid wash[10].

Section 3: Final Hydrolysis and Crystallization

The final steps involve the hydrolysis of the ester precursor to yield the Repaglinide free acid, followed by crystallization to isolate the API in its desired polymorphic form with high purity[15][16].

Troubleshooting Guide: Final Steps
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Final Hydrolysis 1. Insufficient base or water for hydrolysis.2. Steric hindrance around the ester group.3. Low reaction temperature leading to slow kinetics.1. Stoichiometry: Ensure a sufficient excess of base (e.g., NaOH in an alcohol/water mixture) is used.2. Elevate Temperature: Gently heat the reaction (e.g., to reflux) to increase the reaction rate, with HPLC monitoring to track completion[16].
Final API Fails Purity Specifications 1. Incomplete removal of process impurities from previous steps.2. Degradation of the product during hydrolysis or work-up (e.g., at high temperatures or extreme pH).1. Recrystallization: Develop a robust recrystallization protocol. A solvent/anti-solvent system (e.g., Ethanol/Water) is commonly used for Repaglinide[16].2. Charcoal Treatment: If color impurities are present, a charcoal treatment of the solution before crystallization can be effective.3. Controlled Work-up: Neutralize the reaction mixture to the isoelectric point of Repaglinide carefully to maximize precipitation and minimize impurity carryover.
Incorrect Polymorphic Form Obtained [15][17]1. Crystallization Conditions: The final crystal form is highly dependent on the solvent system, cooling rate, agitation, and seeding protocol.2. Impurity Profile: Certain impurities can inhibit the formation of the desired polymorph or promote another.1. Strict Process Control: Once a crystallization protocol is validated, it must be followed precisely. This includes cooling profiles, agitation speed, and seeding strategy (if any).2. Solvent System: The choice of solvent is critical. Different solvents or solvent mixtures can yield different forms. Ensure solvent quality is consistent.3. Characterization: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the correct polymorphic form is consistently produced.

Appendix A: General Troubleshooting Workflow

When encountering a deviation in the manufacturing process, a systematic approach is essential for efficient problem resolution.

G A Deviation Identified (e.g., Low Yield, OOS Impurity) B Quarantine Batch & Gather Data A->B C Analyze Batch Records (Raw Materials, IPCs, Process Parameters) B->C D Formulate Hypothesis (e.g., 'Impurity X from Raw Material Y') C->D E Lab-Scale Investigation (Test Hypothesis) D->E F Hypothesis Confirmed? E->F F->C  No, Re-evaluate G Implement Corrective and Preventive Action (CAPA) F->G  Yes H Monitor Future Batches G->H

Sources

Optimizing reaction conditions for catalytic hydrogenation of the oxime precursor

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimizing Catalytic Hydrogenation of Oximes

Welcome to the technical support center for the catalytic hydrogenation of oxime precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing conditions to achieve your desired primary amine products with high yield and selectivity.

This resource is structured to address the most common challenges encountered in the lab, offering detailed troubleshooting guides and a comprehensive FAQ section. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established scientific principles.

Section 1: Understanding the Reaction Landscape

Catalytic hydrogenation is a cornerstone of organic synthesis, providing a straightforward route to amines from readily available oximes.[1][2][3] This method is advantageous due to the use of molecular hydrogen as a benign reducing agent and the ability to steer the reaction towards either primary amines or intermediate hydroxylamines.[1][2][3] However, the seemingly simple reduction of a C=N double bond and cleavage of an N-O bond is a nuanced process, influenced by a network of competing reactions.

The choice of catalyst, solvent, additives, and reaction conditions can dramatically alter the product distribution. Key challenges include preventing the formation of secondary amines, avoiding the accumulation of hydroxylamine intermediates, and ensuring complete conversion of the starting material.[3][4]

The Reaction Network: Primary Amines and Key Intermediates

The hydrogenation of an oxime to a primary amine is not a single-step process. It involves a series of intermediates, and understanding this pathway is crucial for troubleshooting.

Reaction_Network Oxime Oxime (R₂C=NOH) Hydroxylamine Hydroxylamine (R₂CH-NHOH) Oxime->Hydroxylamine C=N Reduction (Pt-catalyzed) Imine Imine (R₂C=NH) Oxime->Imine N-O Cleavage (Pd-catalyzed) Ketone Ketone/Aldehyde (R₂C=O) (via Hydrolysis) Oxime->Ketone Hydrolysis PrimaryAmine Primary Amine (R₂CH-NH₂) Hydroxylamine->PrimaryAmine N-O Cleavage Imine->PrimaryAmine C=N Reduction SecondaryAmine Secondary Amine ((R₂CH)₂NH) PrimaryAmine->SecondaryAmine + Imine Intermediate - NH₃

Caption: Reaction network for oxime hydrogenation.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a systematic approach to identifying the root cause and implementing a solution.

Issue 1: Low Conversion or Stalled Reaction

Q: My oxime hydrogenation has stalled, and I'm observing a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?

A: Low conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or substrate stability.

Troubleshooting Workflow:

Low_Conversion_Troubleshooting Start Low Conversion Observed CheckCatalyst 1. Evaluate Catalyst Activity Start->CheckCatalyst CheckConditions 2. Assess Reaction Conditions CheckCatalyst->CheckConditions If catalyst is active SolutionCatalyst Increase catalyst loading. Use fresh/more active catalyst (e.g., fresh Raney Ni). CheckCatalyst->SolutionCatalyst CheckSubstrate 3. Verify Substrate Quality CheckConditions->CheckSubstrate If conditions are optimal SolutionConditions Increase H₂ pressure. Increase temperature (monitor for side reactions). Ensure adequate agitation. CheckConditions->SolutionConditions SolutionSubstrate Purify starting oxime. Ensure anhydrous conditions to prevent hydrolysis. CheckSubstrate->SolutionSubstrate

Sources

Work-up procedure for Grignard reaction in 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine: A Troubleshooting Guide

Document ID: GRS-TSG-4487-02

Last Updated: January 12, 2026

Introduction

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, often employs a Grignard reaction as a crucial C-C bond-forming step.[1] While the Grignard addition itself is a powerful and well-established transformation, the subsequent work-up procedure is fraught with potential challenges that can significantly impact yield and purity. This is particularly true when the target molecule, like in this case, is a basic amine.

This technical guide provides a comprehensive, question-and-answer-based approach to troubleshooting common issues encountered during the work-up phase of this specific synthesis. It is designed for researchers, chemists, and drug development professionals to navigate and resolve experimental hurdles effectively.

Reaction Overview

The core reaction involves the nucleophilic addition of an isobutylmagnesium halide Grignard reagent to a 2-piperidinobenzaldehyde derivative. The resulting magnesium alkoxide intermediate is then protonated during the work-up to yield the target secondary alcohol, which is subsequently converted to the final amine product in later steps. This guide focuses exclusively on the critical work-up of the initial Grignard addition product.

Grignard Reaction Scheme cluster_intermediate Intermediate aldehyde 2-Piperidinobenzaldehyde alkoxide Magnesium Alkoxide Adduct aldehyde->alkoxide 1) Grignard Addition     (Anhydrous Ether/THF) grignard Isobutylmagnesium Bromide grignard->alkoxide product 3-Methyl-1-(2-piperidino-phenyl) -1-butanol alkoxide->product 2) Aqueous Work-up     (e.g., aq. NH₄Cl) salts Magnesium Salts (MgX₂/Mg(OH)X) alkoxide->salts

Caption: Overall Grignard reaction scheme.

Troubleshooting & FAQs
Q1: Why is my final yield extremely low or non-existent after the work-up?

Possible Causes & Scientific Explanation:

Low yields are often traced back to premature quenching of the highly basic Grignard reagent before or during its reaction with the aldehyde. Grignard reagents are powerful bases and will react with any available acidic protons, including water, alcohols, or even the N-H protons of primary or secondary amines.[2][3][4]

  • Atmospheric Moisture: The most common culprit is the presence of water in the reaction setup. Glassware that has not been properly flame-dried or anhydrous solvents with high water content will rapidly destroy the Grignard reagent, converting it to isobutane.[2][5]

  • Acidic Protons on Substrate: While the starting material, 2-piperidinobenzaldehyde, lacks acidic protons, impurities or alternative substrates with acidic functionalities can consume the Grignard reagent.

  • Improper Quenching Technique: Adding the quenching solution too rapidly can cause an uncontrolled exotherm, leading to side reactions and degradation of the desired product.

Recommended Protocol & Solution:

  • Strict Anhydrous Conditions: Ensure all glassware is rigorously flame-dried under vacuum or in a hot oven and cooled under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents like diethyl ether or THF.[2][5]

  • Controlled Reagent Addition: Add the Grignard reagent to the aldehyde solution at a controlled temperature (e.g., 0 °C) to manage the initial exothermic reaction.

  • Titration of Grignard Reagent: Before starting the synthesis, determine the exact concentration of your Grignard reagent by titration.[2] This ensures you are using the correct stoichiometric amount, as concentrations can vary significantly between batches.

Q2: I've observed a thick, unmanageable emulsion during the aqueous extraction. How can I break it and prevent it in the future?

Possible Causes & Scientific Explanation:

Emulsion formation is a frequent issue during the work-up of Grignard reactions, primarily due to the precipitation of fine, gelatinous magnesium hydroxide salts (Mg(OH)₂) or basic magnesium halides (Mg(OH)X). These fine solids stabilize the oil-in-water interface, preventing the organic and aqueous layers from separating cleanly. The basic nature of the final amine product can also act as a surfactant, exacerbating the problem.

Recommended Protocol & Solution:

The key is to keep the magnesium salts soluble in the aqueous phase. This is best achieved by using a weakly acidic quenching agent that can buffer the solution and form soluble magnesium complexes.

  • Use Saturated Aqueous Ammonium Chloride (NH₄Cl): This is the reagent of choice for quenching Grignard reactions, especially those yielding acid-sensitive products like tertiary alcohols.[6][7] NH₄Cl is a weak proton source that effectively protonates the alkoxide intermediate without being strongly acidic, which could cause side reactions.[6][8] It also helps to keep magnesium salts dissolved in the aqueous layer.[6]

  • Slow, Cold Quenching: Cool the reaction mixture in an ice bath (0 °C) and add the saturated NH₄Cl solution slowly, dropwise, with vigorous stirring. This controls the exotherm and promotes the formation of more easily managed salt precipitates if they do form.

  • To Break an Existing Emulsion:

    • Add a small amount of a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • If the emulsion persists, gentle filtration through a pad of Celite® can help remove the fine magnesium salts that are stabilizing it.

    • In some cases, carefully adding dilute HCl can dissolve the magnesium salts, but this must be done with caution to avoid protonating the desired amine product, which would pull it into the aqueous layer.

Workup_Workflow start Grignard Reaction Mixture (Alkoxide in Ether/THF) cool Cool to 0 °C (Ice Bath) start->cool quench Slowly Add Saturated Aqueous NH₄Cl Solution cool->quench stir Stir until Quenching is Complete quench->stir sep_funnel Transfer to Separatory Funnel stir->sep_funnel extract Extract with Organic Solvent (e.g., Ethyl Acetate) sep_funnel->extract emulsion Emulsion Forms? extract->emulsion wash Wash Organic Layer with Brine dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter product Crude Product filter->product emulsion->wash No break_emulsion Add Brine or Filter through Celite® emulsion->break_emulsion Yes break_emulsion->wash

Caption: Recommended work-up and extraction workflow.

Q3: My product is basic. How do I properly extract it and separate it from non-basic impurities?

Possible Causes & Scientific Explanation:

The basicity of the target amine (pKa is likely >9) allows for a powerful purification technique: acid-base extraction. However, incorrect pH management can lead to product loss, either by leaving it in the wrong layer or by failing to separate it from impurities.

Recommended Protocol & Solution:

This procedure, often called an "acid wash," is highly effective for purifying amines.[9]

  • Initial Extraction: After the initial quench and separation, dissolve the crude organic layer in a suitable solvent like ethyl acetate or diethyl ether.

  • Acid Extraction: Extract the organic layer with a dilute aqueous acid, such as 1-2 M HCl. The basic amine will be protonated to form an ammonium salt (R-NH₂⁺ Cl⁻), which is water-soluble. This will pull the desired product from the organic layer into the aqueous layer. Non-basic impurities (like biphenyl from Wurtz coupling) will remain in the organic layer, which can now be discarded.[9]

  • Wash the Aqueous Layer: Wash the acidic aqueous layer once with fresh ether or ethyl acetate to remove any remaining non-basic impurities that may have been carried over.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2-4 M NaOH or KOH, with stirring until the pH is strongly basic (pH > 12).[9] This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.

  • Final Extraction: Extract this basic aqueous solution multiple times with a fresh organic solvent (e.g., 3x with dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like anhydrous K₂CO₃, which is basic and won't react with the amine), filter, and concentrate to yield the purified amine.

Step pH of Aqueous Phase Location of Amine Product Location of Non-Basic Impurities
1. Acid Extraction Acidic (pH ~1-2)Aqueous Layer (as R-NH₂⁺)Organic Layer
2. Basification Basic (pH > 12)Aqueous Layer (as R-NH₂)(Already Discarded)
3. Final Extraction Basic (pH > 12)Organic Layer(Already Discarded)
Caption: Summary of Acid-Base Extraction for Amine Purification.
Q4: I'm seeing a significant amount of a non-polar byproduct that co-elutes with my product on silica gel. What is it and how can I avoid it?

Possible Causes & Scientific Explanation:

A common byproduct in Grignard reactions, especially during reagent formation, is a homocoupling product from a Wurtz-type reaction. In this case, two isobutyl groups would couple to form 2,5-dimethylhexane. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X).

R-MgX + R-X → R-R + MgX₂

This side reaction is more prevalent if the concentration of the alkyl halide is high locally, which can happen during a rapid addition of the halide to the magnesium turnings.[10]

Preventative Measures:

  • Slow Addition of Alkyl Halide: During the formation of the Grignard reagent, add the isobutyl bromide dropwise to the activated magnesium turnings at a rate that maintains a gentle reflux. This keeps the instantaneous concentration of the alkyl halide low, minimizing the Wurtz coupling side reaction.[10]

  • Good Stirring: Ensure efficient stirring to quickly disperse the added alkyl halide and bring it to the surface of the magnesium.

  • Purification: The acid-base extraction described in Q3 is highly effective at separating the basic amine product from the non-polar hydrocarbon byproduct.

References
  • What is the role of ammonium chloride in the workup of a Grignard reaction? (2019). Chemistry Stack Exchange. Available at: [Link]

  • During the Grignard reaction, why is it better to use ammonium chloride with hydrochloric acid rather than concentrated sulfuric acid? (2025). Brainly. Available at: [Link]

  • How much ammonium chloride to quench a grignard? (2024). Reddit r/OrganicChemistry. Available at: [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021). eGrove, University of Mississippi. Available at: [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (n.d.). ResearchGate. Available at: [Link]

  • Grignard byproducts following quenching. (2018). Reddit r/chemhelp. Available at: [Link]

  • Grignard reagent and NH4Cl. (2024). YouTube. Available at: [Link]

  • Reaction of Grignard reagent with primary amines. (2018). Chemistry Stack Exchange. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit r/Chempros. Available at: [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Available at: [Link]

  • How do Grignard reagents react with amine? (2017). Quora. Available at: [Link]

  • Synthesis Problems Involving Grignard Reagents. (2016). Master Organic Chemistry. Available at: [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Grignard Reaction (Worksheet Solutions Walkthrough). (2021). YouTube. Available at: [Link]

  • Question about Grignard reaction. (2021). Sciencemadness.org. Available at: [Link]

  • How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (2023). Reddit r/chemistry. Available at: [Link]

  • Amines - preparation and separation. (n.d.). Raghunathpur College. Available at: [Link]

  • Process for recovering magnesium salts from Grignard reaction wastewater. (n.d.). Google Patents.
  • General Preparation of Amines by Oxidative Coupling of Amidocuprates. (2025). ResearchGate. Available at: [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides. (n.d.). DiVA portal. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Available at: [Link]

  • Grignard Synthesis of Triphenylmethanol. (n.d.). Winthrop University. Available at: [Link]

  • 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. (n.d.). PubChem. Available at: [Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. (2025). ResearchGate. Available at: [Link]

  • The Grignard Reaction. (n.d.). Winthrop University. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chiral amine of significant interest in the pharmaceutical industry, notably as a key intermediate or a specified impurity in the synthesis of antidiabetic drugs like Repaglinide.[1][2] The stringent purity requirements for active pharmaceutical ingredients (APIs) and their intermediates necessitate robust, reliable, and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment, offering the precision and sensitivity required to meet regulatory standards.[3]

This guide provides an in-depth comparison of HPLC-based methodologies for the comprehensive purity analysis of this compound. We will explore the development of a stability-indicating reversed-phase method for quantifying process-related impurities and degradation products, and a comparative chiral HPLC method for assessing enantiomeric purity. The discussion is grounded in established scientific principles and regulatory expectations, explaining the causality behind each experimental choice to provide a self-validating analytical framework.[4][5]

Analyte Physicochemical Properties: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's properties.

  • Structure and Functionality: this compound (C₁₆H₂₆N₂) has a molecular weight of approximately 246.39 g/mol .[1][6][7] Its structure features a phenyl ring (a chromophore suitable for UV detection), a basic primary amine, and a basic tertiary amine (piperidine ring). It also contains a stereocenter at the benzylic position, making it a chiral molecule.[1][6]

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile and sparingly soluble in water.[6]

  • pKa: The presence of two amine groups dictates its basic nature. The primary amine and the piperidine amine will have distinct pKa values, making the molecule's overall charge highly dependent on pH. This is a critical parameter for developing a reversed-phase HPLC method.

  • UV Absorbance: The phenyl ring provides UV absorbance, which is essential for detection. A UV scan would likely show a maximum absorbance (λ_max) in the range of 210-260 nm, typical for substituted benzene rings.

Methodology Comparison: Achiral vs. Chiral Purity

A complete purity profile requires two orthogonal approaches: an achiral method to quantify any impurities other than the enantiomer, and a chiral method to determine the enantiomeric excess.

Method 1: Stability-Indicating Reversed-Phase HPLC (RP-HPLC)

This method is designed to be the primary workhorse for routine quality control, capable of separating the main compound from its potential process impurities and degradation products.

Rationale Behind Experimental Choices (Expertise & Experience):

  • Column Selection: A C18 (octadecylsilane) column is the standard choice for moderately hydrophobic compounds like this analyte. To mitigate peak tailing, which is common with basic amines due to their interaction with residual acidic silanols on the silica surface, a modern, high-purity, end-capped C18 column is essential.

  • Mobile Phase: A buffered mobile phase is non-negotiable for achieving reproducible results with ionizable compounds.

    • pH Control: By setting the mobile phase pH to an acidic value (e.g., pH 2.5-3.5), both the primary and tertiary amine groups will be fully protonated. This ensures a single, stable ionic form of the analyte, leading to sharp, symmetrical peaks. This acidic pH also protonates residual silanols on the stationary phase, further reducing undesirable secondary interactions.

    • Buffer Choice: A phosphate or formate buffer is suitable and compatible with UV detection.

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has lower viscosity, resulting in lower backpressure. A gradient elution (increasing the percentage of acetonitrile over time) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • Detector: A UV detector set at a suitable wavelength (e.g., 220 nm) will provide high sensitivity for the aromatic ring in the analyte. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across the peak, which is a key component of method validation.[8]

Forced Degradation: Ensuring a Stability-Indicating Method

To validate that the method can separate the analyte from its degradation products, forced degradation studies are performed as mandated by ICH guidelines.[9][10] The compound is subjected to stress conditions to induce degradation. The resulting solutions are then analyzed to ensure that all degradation peaks are baseline-resolved from the main analyte peak.

  • Acid/Base Hydrolysis: Exposure to HCl and NaOH solutions.

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂).

  • Thermal Stress: Heating the sample in solid and solution states.

  • Photolytic Stress: Exposing the sample to UV and visible light.

The successful separation of degradants confirms the method is "stability-indicating," a crucial requirement for pharmaceutical analysis.[11][12]

Method 2: Chiral HPLC for Enantiomeric Purity

Since the (S)-enantiomer is specified as a Repaglinide impurity, controlling the enantiomeric purity is critical.[1] A standard achiral C18 column cannot distinguish between enantiomers. A specialized Chiral Stationary Phase (CSP) is required.

Rationale Behind Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated or immobilized on a silica support, are highly effective for separating a wide range of chiral pharmaceuticals, including amines.[13][14] Columns like Chiralpak® or Lux® series would be excellent starting points for method development.[13]

  • Mobile Phase: Chiral separations are often achieved in either normal-phase (e.g., hexane/ethanol) or polar-organic modes (e.g., acetonitrile/methanol). Small amounts of an acidic or basic additive (like diethylamine or trifluoroacetic acid) are often used to improve peak shape and resolution by interacting with the analyte and the CSP.[15]

  • Detector: UV detection is used, identical to the achiral method.

Alternative Technology: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a modern evolution of HPLC that uses columns packed with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. The developed RP-HPLC method could be readily transferred to a UPLC system for a high-throughput environment, reducing solvent consumption and increasing laboratory efficiency.

Data Presentation and Performance Comparison

The following tables summarize the proposed methods and their expected performance characteristics, based on established validation guidelines.[4][16]

Table 1: Comparison of Analytical Methodologies

ParameterMethod 1: RP-HPLC (Achiral Purity)Method 2: Chiral HPLC (Enantiomeric Purity)Alternative: RP-UPLC (Achiral Purity)
Objective Quantify impurities and degradantsQuantify the unwanted enantiomerHigh-throughput impurity quantification
Column C18, 250 x 4.6 mm, 5 µmImmobilized Polysaccharide CSP, 250 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µm
Mobile Phase Gradient: Acetonitrile & 20mM Phosphate Buffer (pH 3.0)Isocratic: Hexane/Ethanol with 0.1% DiethylamineGradient: Acetonitrile & 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Typical Run Time 20-30 minutes15-25 minutes3-5 minutes
System Pressure Low-Medium (~1500 psi)Low-Medium (~1200 psi)High (~9000 psi)
Key Advantage Robust, stability-indicatingSeparates enantiomersSpeed, sensitivity, low solvent use

Table 2: Typical Validation Parameters and Acceptance Criteria (ICH Q2(R1))

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy % Recovery between 98.0% and 102.0% for assay; 80.0% - 120.0% for impurities.
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) Typically 0.05% of the nominal concentration with acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (pH, flow rate, etc.).

Visualizing the Workflow and Analyte

Diagrams help clarify complex processes and chemical structures.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation Analyte Analyte Characterization (pKa, logP, UV Scan) Screening Initial Screening (Column, Mobile Phase) Analyte->Screening Regulatory Define Requirements (ICH/USP Guidelines) Regulatory->Screening Optimization Optimization (Gradient, pH, Temp) Screening->Optimization Fine-tune Forced_Deg Forced Degradation (Stress Studies) Optimization->Forced_Deg Specificity Demonstrate Specificity & Stability-Indicating Power Forced_Deg->Specificity Validation Method Validation (ICH Q2(R1) Parameters) Specificity->Validation Method is Suitable SOP Standard Operating Procedure (SOP) Validation->SOP QC Routine QC Use SOP->QC

Caption: A typical workflow for developing a validated HPLC method.

Caption: Analyte structure and potential sites for forced degradation.

Detailed Experimental Protocol: RP-HPLC for Achiral Purity

This protocol provides a step-by-step guide for performing the analysis.

1. Materials and Equipment

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound.

  • Acetonitrile (HPLC grade).

  • Monobasic Potassium Phosphate (KH₂PO₄).

  • Phosphoric Acid (H₃PO₄).

  • Water (HPLC grade).

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA at 220 nm.

3. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using diluted phosphoric acid. Filter through a 0.45 µm filter.

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

4. System Suitability Test (SST)

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 1.0%.[16]

    • The tailing factor for the main peak must be ≤ 2.0.

    • The theoretical plates for the main peak must be ≥ 2000.

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test.

  • Once SST passes, inject a blank (Diluent), followed by the Standard Solution, and then the Sample Solution(s).

  • Integrate the chromatograms and calculate the percentage of each impurity using the area percent method or against a qualified impurity standard if available.

Conclusion

The purity analysis of this compound requires a multi-faceted approach. A robust, stability-indicating RP-HPLC method is essential for quantifying process-related impurities and ensuring the stability of the compound. This method, built on a sound understanding of the analyte's physicochemical properties, provides the specificity and reliability demanded by regulatory bodies. Furthermore, due to the chiral nature of the molecule, an orthogonal chiral HPLC method is indispensable for controlling enantiomeric purity. For laboratories focused on high-throughput analysis, transitioning the validated achiral method to a UPLC platform offers substantial gains in speed and efficiency without compromising data quality. By employing these well-defined and scientifically justified methods, researchers and drug developers can confidently ensure the purity, safety, and quality of this critical pharmaceutical intermediate.

References

  • PubChem. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-, N-acetyl-L-glutamate. National Center for Biotechnology Information. [Link]

  • Huynh-Ba, K. HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Gopireddy, V. S. R., & Gogineni, S. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. [Link]

  • de Souza, S. V. C., & de Almeida, M. V. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]

  • Diplomata Comercial. High-purity amines in pharmaceuticals: Key Insights and Applications.[Link]

  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]

  • PubChem. 3-Methyl-N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

  • Miyake, Y., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Pharmaceuticals. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. [Link]

  • Patel, Y., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • JENSEN, A. D. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • R Discovery. Forced Degradation Studies Research Articles.[Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Phenomenex. Chiral HPLC Separations.[Link]

  • Wang, C., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Klick, S., et al. (2005). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kozma, E., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry. [Link]

  • Sykova, G., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Chirality. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

  • Gajewska, M., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl Amine. Advanced Materials Research. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyrilamine.[Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Repaglinide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the oral antidiabetic agent Repaglinide, the purity and quality of its synthetic intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Rigorous analytical method validation for these intermediates is not merely a regulatory requirement but a cornerstone of robust drug development. This guide provides an in-depth comparison of validated analytical methods for two key intermediates in the Repaglinide synthesis pathway, offering insights into the experimental rationale and presenting comparative data to aid researchers in selecting and implementing the most suitable analytical strategies.

The Critical Role of Intermediate Analysis in Repaglinide Synthesis

The convergent synthesis of Repaglinide typically involves the coupling of two primary intermediates. The control of impurities and stereochemistry in these precursors is essential to prevent the formation of difficult-to-remove impurities in the final drug substance. This guide will focus on the analytical method validation for:

  • Intermediate A: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

  • Intermediate B: 3-ethoxy-4-ethoxycarbonylphenylacetic acid

The chemical structures of Repaglinide and its key intermediates are pivotal to understanding the analytical challenges.

Repaglinide Synthesis Pathway cluster_intermediates Key Intermediates cluster_api Active Pharmaceutical Ingredient Intermediate A (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine Repaglinide Repaglinide Intermediate A->Repaglinide Coupling Reaction Intermediate B 3-ethoxy-4-ethoxycarbonylphenylacetic acid Intermediate B->Repaglinide Coupling Reaction

Caption: Convergent synthesis of Repaglinide from key intermediates.

Comparative Analysis of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the assessment of both intermediates due to its high resolution, sensitivity, and specificity. Spectroscopic methods, while crucial for structural elucidation, are generally used in a complementary role for routine quality control.

High-Performance Liquid Chromatography (HPLC)

The choice of HPLC method parameters is dictated by the physicochemical properties of the intermediates. Intermediate A, being a chiral amine, requires methods that can assess both its purity and enantiomeric excess. Intermediate B, an acidic compound, is more amenable to standard reversed-phase HPLC conditions.

Table 1: Comparison of Validated HPLC Methods for Repaglinide Intermediates

ParameterHPLC Method for Intermediate AHPLC Method for Intermediate BRationale for Method Selection
Column Chiral Stationary Phase (e.g., Chiralpak AD-H)C18 (e.g., 250 x 4.6 mm, 5 µm)A chiral column is essential for the enantiomeric separation of Intermediate A. A standard C18 column provides excellent resolution for the acidic Intermediate B.
Mobile Phase n-hexane: 2-propanol with a basic modifier (e.g., 0.1% diethylamine)Acetonitrile:Phosphate buffer (pH 3.0)Normal phase chromatography is often superior for chiral separations. The basic modifier improves peak shape for the amine. Reversed-phase chromatography with an acidic buffer is ideal for the acidic nature of Intermediate B.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rates provide a balance between analysis time and resolution.
Detection UV at 228 nmUV at 225 nmBoth intermediates possess chromophores that allow for sensitive UV detection at these wavelengths.

Experimental Protocols and Validation Data

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3]

Validation of HPLC Method for Intermediate A (Chiral Purity)

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine.

Experimental Workflow:

HPLC Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameters Standard_Prep Prepare standard solutions of Intermediate A (both enantiomers) HPLC_System Chiral HPLC System (Chiralpak AD-H column) Standard_Prep->HPLC_System Sample_Prep Prepare sample solution of Intermediate A Sample_Prep->HPLC_System Specificity Specificity HPLC_System->Specificity Inject blank, standards, and sample Linearity Linearity & Range HPLC_System->Linearity Inject series of concentrations Accuracy Accuracy HPLC_System->Accuracy Spike sample with known amount of impurity Precision Precision (Repeatability & Intermediate) HPLC_System->Precision Multiple injections of the same sample LOD_LOQ LOD & LOQ HPLC_System->LOD_LOQ Inject decreasing concentrations Robustness Robustness HPLC_System->Robustness Vary chromatographic conditions Method_Params Mobile Phase: n-hexane:2-propanol Flow Rate: 1.0 mL/min Detection: UV at 228 nm

Caption: Workflow for the validation of the chiral HPLC method.

Validation Data Summary:

Table 2: Validation Parameters for Chiral HPLC Method of Intermediate A

Validation ParameterAcceptance CriteriaTypical Results
Specificity Resolution between enantiomers > 2.0Resolution > 4.0, demonstrating excellent separation.[4]
Linearity (for the S-isomer) Correlation coefficient (r²) ≥ 0.999r² > 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0%Recoveries between 99.0% and 101.0%.
Precision (Repeatability) RSD ≤ 2.0%RSD < 1.5% for multiple injections.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3:1Determined to be at a level suitable for detecting trace enantiomeric impurity.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10:1Quantifiable at levels required by regulatory standards.
Robustness No significant change in results with minor variations in method parametersThe method is robust to small changes in mobile phase composition and flow rate.
Validation of HPLC Method for Intermediate B (Assay and Purity)

Objective: To develop and validate a reversed-phase HPLC method for the assay and purity determination of 3-ethoxy-4-ethoxycarbonylphenylacetic acid.

Experimental Workflow:

RP_HPLC_Validation_Workflow cluster_prep_B Sample Preparation cluster_analysis_B Chromatographic Analysis cluster_validation_B Validation Parameters Standard_Prep_B Prepare standard solution of Intermediate B HPLC_System_B Reversed-Phase HPLC System (C18 column) Standard_Prep_B->HPLC_System_B Sample_Prep_B Prepare sample solution of Intermediate B Sample_Prep_B->HPLC_System_B Specificity_B Specificity HPLC_System_B->Specificity_B Inject blank, standard, and sample Linearity_B Linearity & Range HPLC_System_B->Linearity_B Inject series of concentrations Accuracy_B Accuracy HPLC_System_B->Accuracy_B Spike sample with known impurities Precision_B Precision (Repeatability & Intermediate) HPLC_System_B->Precision_B Multiple injections of the same sample LOD_LOQ_B LOD & LOQ HPLC_System_B->LOD_LOQ_B Inject decreasing concentrations Robustness_B Robustness HPLC_System_B->Robustness_B Vary chromatographic conditions Method_Params_B Mobile Phase: ACN:Buffer (pH 3.0) Flow Rate: 1.0 mL/min Detection: UV at 225 nm

Sources

A Comparative Guide to the Synthetic Routes of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine

Author: BenchChem Technical Support Team. Date: January 2026

(S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a crucial chiral intermediate in the synthesis of Repaglinide, a prominent oral medication for the management of type II non-insulin-dependent diabetes mellitus. The stereochemistry of this amine is paramount to the therapeutic efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this intermediate is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of various synthetic strategies, offering insights into their respective advantages and limitations, supported by experimental data.

Introduction to Synthetic Challenges

The synthesis of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine presents two primary challenges: the construction of the carbon skeleton and the stereoselective introduction of the amine group at the benzylic position. The key to a successful synthesis lies in achieving high enantiomeric purity in a cost-effective and scalable manner. This guide will explore three distinct approaches to address these challenges:

  • Asymmetric Synthesis via Chiral Auxiliary: This strategy employs a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, leading directly to the desired enantiomer.

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers.

  • Racemic Synthesis with Resolution and Racemization: An improvement on the classical resolution approach, this method involves the racemization and recycling of the undesired enantiomer, thereby enhancing the overall yield and atom economy.

Route 1: Asymmetric Synthesis using a Chiral Sulfinamide Auxiliary

This elegant approach introduces stereochemistry early in the synthesis through the use of a chiral auxiliary, specifically Ellman's reagent (tert-butanesulfinamide). This method relies on the diastereoselective addition of an organometallic reagent to a chiral N-tert-butanesulfinyl imine.[1]

Synthetic Workflow

The synthesis commences with the condensation of 2-(piperidin-1-yl)benzaldehyde with (R)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent key step involves the diastereoselective addition of an isobutyl Grignard reagent to this imine. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the Grignard reagent to the opposite face, thereby establishing the desired (S)-stereocenter. The final step involves the acidic hydrolysis of the sulfinamide auxiliary to yield the target amine.

Asymmetric Synthesis Workflow start 2-(piperidin-1-yl)benzaldehyde + (R)-tert-butanesulfinamide step1 Condensation start->step1 intermediate1 N-tert-butanesulfinyl imine step1->intermediate1 step2 Diastereoselective Grignard Addition (Isobutylmagnesium bromide) intermediate1->step2 intermediate2 Sulfinamide Adduct step2->intermediate2 step3 Acidic Hydrolysis intermediate2->step3 end_product (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine step3->end_product

Caption: Workflow for the asymmetric synthesis using a chiral sulfinamide auxiliary.

Key Experimental Considerations and Rationale
  • Choice of Chiral Auxiliary: (R)-tert-butanesulfinamide is chosen due to its robustness, high diastereoselectivity in additions to the corresponding imines, and the ease of removal of the auxiliary under acidic conditions.

  • Grignard Reagent: The use of isobutylmagnesium bromide as the organometallic reagent is straightforward for introducing the isobutyl group. The diastereoselectivity of the addition is typically high, leading to a product with high enantiomeric excess.

  • Solvent and Temperature: The Grignard addition is typically performed in an ethereal solvent like THF at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.

Performance Data
ParameterValue/Observation
Overall Yield Moderate to Good
Enantiomeric Excess Generally high (>95% e.e.)
Scalability Potentially scalable, though the cost of the chiral auxiliary may be a factor.
Key Advantage Direct formation of the desired enantiomer, avoiding a resolution step.
Key Disadvantage Requires a stoichiometric amount of the chiral auxiliary, which can be expensive.

Route 2: Racemic Synthesis followed by Chiral Resolution

This approach represents a more traditional and often industrially viable method. It involves the initial synthesis of the racemic amine, which is then resolved into its constituent enantiomers using a chiral resolving agent.

Synthetic Workflow

A common starting material for this route is o-fluorobenzaldehyde.[2] The synthesis proceeds through a series of standard organic transformations:

  • Grignard Reaction: o-Fluorobenzaldehyde reacts with isobutylmagnesium bromide to form the corresponding secondary alcohol.

  • Oxidation: The alcohol is oxidized to the ketone, 1-(2-fluorophenyl)-3-methylbutan-1-one.

  • Nucleophilic Aromatic Substitution: The fluorine atom is displaced by piperidine to yield 1-(2-(piperidin-1-yl)phenyl)-3-methylbutan-1-one.

  • Oximation: The ketone is converted to its oxime derivative.

  • Reduction: The oxime is reduced to the racemic amine, 3-methyl-1-(2-(piperidin-1-yl)phenyl)butylamine.

  • Chiral Resolution: The racemic amine is treated with a chiral acid (e.g., L-tartaric acid) to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. The desired diastereomeric salt is then treated with a base to liberate the enantiomerically pure (S)-amine.

Racemic Synthesis and Resolution Workflow start o-Fluorobenzaldehyde step1 Grignard Reaction start->step1 intermediate1 Secondary Alcohol step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Ketone step2->intermediate2 step3 Piperidine Substitution intermediate2->step3 intermediate3 Piperidinyl Ketone step3->intermediate3 step4 Oximation intermediate3->step4 intermediate4 Oxime step4->intermediate4 step5 Reduction intermediate4->step5 racemate Racemic Amine step5->racemate step6 Chiral Resolution (e.g., L-tartaric acid) racemate->step6 enantiomers Diastereomeric Salts step6->enantiomers step7 Fractional Crystallization enantiomers->step7 desired_salt Desired Diastereomeric Salt step7->desired_salt step8 Basification desired_salt->step8 end_product (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine step8->end_product

Caption: Workflow for the racemic synthesis followed by chiral resolution.

Key Experimental Considerations and Rationale
  • Reduction of the Oxime: While various reducing agents can be used, catalytic hydrogenation is reported to be a more environmentally friendly and higher-yielding method compared to reagents like NiCl2-NaBH4, which can lead to impurities and difficult workups.[2]

  • Choice of Resolving Agent: The selection of the chiral resolving agent is critical for efficient separation. The ideal agent forms well-defined crystalline salts with one of the enantiomers.

  • Optimization of Crystallization: The conditions for fractional crystallization (solvent, temperature, cooling rate) must be carefully optimized to achieve high diastereomeric purity.

Performance Data
ParameterValue/Observation
Overall Yield Theoretically limited to a maximum of 50% for the desired enantiomer without recycling of the undesired one.
Enantiomeric Excess Can be very high (>99% e.e.) after successful resolution.
Scalability Generally highly scalable and often used in industrial production.
Key Advantage Utilizes relatively inexpensive starting materials and reagents.
Key Disadvantage The theoretical maximum yield for the desired enantiomer is 50%, leading to significant waste of the other enantiomer.

Route 3: Improved Process with Resolution and Racemization

To overcome the inherent 50% yield limitation of classical resolution, an improved process has been developed that incorporates the racemization of the undesired (R)-enantiomer.[3] This allows the "wrong" enantiomer to be converted back into the racemate and re-subjected to the resolution process, significantly improving the overall yield and economic viability of the synthesis.

Synthetic Workflow

The initial steps of this process are similar to the racemic synthesis described in Route 2, involving nucleophilic substitution, a Grignard reaction, and reduction to obtain the racemic amine. The key innovation lies in the handling of the undesired enantiomer after the resolution step.

Resolution and Racemization Workflow cluster_main Main Synthesis cluster_recycle Recycle Loop racemate Racemic Amine resolution Chiral Resolution racemate->resolution s_enantiomer (S)-Enantiomer (Product) resolution->s_enantiomer Desired r_enantiomer (R)-Enantiomer (Undesired) resolution->r_enantiomer Undesired racemization Racemization r_enantiomer->racemization racemization->racemate Recycle

Caption: Conceptual workflow illustrating the recycling of the undesired enantiomer via racemization.

Key Experimental Considerations and Rationale
  • Racemization Conditions: The development of an efficient racemization protocol for the undesired (R)-enantiomer is the core of this improved process. This typically involves heating the amine in the presence of a catalyst that can facilitate the reversible cleavage and formation of the C-N bond at the stereocenter.

  • Telescoped Process: To improve efficiency on a large scale, the steps of nucleophilic substitution, Grignard reaction, reduction, and resolution can be "telescoped," meaning they are performed in sequence in the same reactor without isolation of the intermediates. This reduces waste and handling time.[3]

Performance Data
ParameterValue/Observation
Overall Yield Can be significantly higher than 60% with respect to the (S)-isomer due to the recycling of the (R)-enantiomer.[3]
Enantiomeric Excess High (>99% e.e.) following the resolution step.
Scalability Highly suitable for large-scale industrial production.
Key Advantage Overcomes the 50% yield limitation of classical resolution, making it more cost-effective and sustainable.
Key Disadvantage Requires the development and optimization of an efficient racemization step.

Comparative Summary

FeatureRoute 1: Asymmetric SynthesisRoute 2: Racemic Synthesis & ResolutionRoute 3: Resolution & Racemization
Stereocontrol Diastereoselective addition directed by a chiral auxiliary.Separation of enantiomers via diastereomeric salts.Separation of enantiomers with recycling of the undesired one.
Starting Materials 2-(piperidin-1-yl)benzaldehyde, (R)-tert-butanesulfinamide.o-Fluorobenzaldehyde.Similar to Route 2.
Key Reagents Grignard reagent, chiral auxiliary.Grignard reagent, oxidizing agent, resolving agent.Resolving agent, racemization catalyst.
Theoretical Yield High.Max. 50% for the desired enantiomer.Potentially approaching 100%.
Industrial Viability Moderate, dependent on auxiliary cost.High, a well-established method.Very high, economically advantageous.
Waste Generation Stoichiometric chiral auxiliary waste.The undesired enantiomer is typically discarded.Minimized waste through recycling.

Conclusion

The choice of a synthetic route to (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine is a balance of factors including cost, scalability, efficiency, and environmental impact.

  • The asymmetric synthesis using a chiral auxiliary offers an elegant and direct approach to the desired enantiomer with high stereoselectivity. However, the cost and stoichiometric use of the chiral auxiliary may be a limiting factor for large-scale production.

  • The racemic synthesis followed by chiral resolution is a robust and well-understood method that is often employed in industrial settings. Its main drawback is the inherent loss of at least 50% of the material as the undesired enantiomer.

  • The improved process involving resolution and racemization of the undesired enantiomer represents the most economically and environmentally sound approach for large-scale manufacturing. By recycling the (R)-enantiomer, this method significantly enhances the overall yield and reduces waste, making it a highly attractive strategy for the commercial production of Repaglinide.

For academic research or small-scale synthesis where the cost of the chiral auxiliary is not prohibitive, the asymmetric route provides a rapid and efficient entry to the target molecule. For industrial-scale production, the resolution and racemization strategy is likely the most advantageous due to its high overall yield and cost-effectiveness.

References

  • Studies on Diastereofacial Selectivity of a Chiral tert-Butanesulfinimines for the Preparation of (S)-3-Methyl-1-(2-piperidin-1-yl-phenyl)butylamine for the Synthesis of Repaglinide. ResearchGate. Available at: [Link]

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. ResearchGate. Available at: [Link]

  • Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Available at: [Link]

Sources

Comparative analysis of reducing agents for 3-methyl-1-(2-piperidinophenyl)butanone oxime

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reduction of 3-methyl-1-(2-piperidinophenyl)butanone oxime

The synthesis of 3-methyl-1-(2-piperidinophenyl)butan-1-amine is a critical step in the production of Repaglinide, a widely recognized oral medication for diabetes.[1] The primary route to this key intermediate involves the reduction of its precursor, 3-methyl-1-(2-piperidinophenyl)butanone oxime. The choice of reducing agent for this transformation is paramount, directly influencing reaction efficiency, product purity, scalability, and overall process safety.

This guide provides an in-depth comparative analysis of three distinct classes of reducing agents for this specific conversion. We will move beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights to guide researchers in making informed decisions. Our analysis is grounded in experimental data and established chemical literature, providing a self-validating framework for protocol selection and optimization.

Lithium Aluminum Hydride (LiAlH₄): The Brute-Force Approach

Lithium aluminum hydride (LAH) is a powerful, non-selective nucleophilic reducing agent capable of reducing a wide array of functional groups, including oximes.[2][3] Its high reactivity makes it a go-to reagent for difficult reductions, but this power comes with significant handling challenges.

Mechanism of Action

The reduction of an oxime with LiAlH₄ is a two-stage process involving both the reduction of the carbon-nitrogen double bond (C=N) and the reductive cleavage of the nitrogen-oxygen (N-O) single bond.[4][5] The aluminum in LAH is a potent oxophile (has a strong affinity for oxygen), which facilitates the cleavage of the N-O bond.[4][5]

The process can be visualized as follows:

  • Hydride Attack: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbon of the C=N double bond.

  • Coordination and Cleavage: The oxygen of the hydroxylamine intermediate coordinates to the aluminum species. A subsequent intramolecular hydride transfer or attack by another LAH molecule leads to the cleavage of the N-O bond.

  • Work-up: The resulting aluminum-amine complexes are hydrolyzed during an aqueous work-up to liberate the final primary amine.

G cluster_main LiAlH₄ Reduction Workflow start 3-methyl-1-(2-piperidinophenyl) butanone oxime reagent LiAlH₄ in Anhydrous THF, 0°C to RT start->reagent 1. Add Oxime to LAH intermediate Aluminum-Amine Complex Intermediate reagent->intermediate 2. Reaction quench Careful Quenching (e.g., Fieser method) intermediate->quench 3. Work-up product 3-methyl-1-(2-piperidinophenyl) butan-1-amine quench->product G cluster_main Catalytic Hydrogenation Workflow start Oxime + Solvent (e.g., Glacial Acetic Acid) catalyst Add Catalyst (e.g., Raney Ni or Pd/C) start->catalyst reaction Pressurize with H₂ Gas (e.g., 50-70 bar) Stir at RT catalyst->reaction filtration Filter Catalyst reaction->filtration Reaction Complete workup Neutralization & Extraction filtration->workup product High-Purity Amine workup->product G cluster_main Decision Logic for Reducing Agent Selection q1 Need for High Yield & Purity? q2 High-Pressure Equipment Available? q1->q2 Yes r2 Modified NaBH₄ System (e.g., NaBH₄/ZrCl₄) q1->r2 No (Optimization needed) q3 Strict Safety Protocol (Inert Atm.) Feasible? q2->q3 No r1 Catalytic Hydrogenation (Raney Ni, Pd/C) q2->r1 Yes q3->r2 No r3 LiAlH₄ q3->r3 Yes

Sources

Enantiomeric excess determination of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine by NMR

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enantiomeric Excess Determination of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of ensuring a drug candidate's safety and efficacy. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The subject of this guide, (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine, a key chiral amine, necessitates rigorous stereochemical quality control.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for determining the enantiomeric excess (ee) of this amine. We will delve into the underlying principles, provide detailed experimental protocols with causal explanations, and objectively compare the NMR approach with established chromatographic alternatives, supported by experimental data paradigms.

The Principle: Resolving the Indistinguishable

In an achiral environment, enantiomers are spectroscopically identical. Standard NMR, therefore, cannot differentiate between them. The core principle of NMR-based ee determination is to introduce a chiral auxiliary that interacts with the enantiomeric analyte to create diastereomers. These diastereomers have distinct physical properties and, crucially, non-equivalent NMR spectra.[1][2] The relative integration of the resolved signals for each diastereomer provides a direct and accurate measure of the enantiomeric excess. This is primarily achieved through two strategies:

  • Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently bond to the analyte. For a primary amine like our target molecule, a CDA such as α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride) reacts to form a stable pair of diastereomeric amides.[3][4][5] The rigid covalent bond often leads to significant differences in the chemical shifts of protons near the newly formed stereocenter, allowing for clear resolution and integration.

  • Chiral Solvating Agents (CSAs): Unlike CDAs, CSAs form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or π-π stacking.[2] Reagents like enantiopure 1,1'-bi-2-naphthol (BINOL) can create a chiral solvent cage around the amine.[6][7] While this interaction is temporary, it is often sufficient to induce small but measurable chemical shift non-equivalence (Δδ) in the NMR spectrum, enabling ee determination without chemical modification of the analyte.[6][8]

Experimental Protocol: ee Determination of (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine using Mosher's Acid (CDA)

This protocol details the use of (R)-Mosher's acid chloride as a chiral derivatizing agent.

Causality Behind Experimental Choices:

  • Why Mosher's Acid? Mosher's acid is a classic and reliable CDA for primary amines and alcohols for several reasons.[3][9] The resulting amide is stable, preventing racemization under the analytical conditions.[4] Furthermore, the presence of the trifluoromethyl (-CF3) group provides a sensitive probe for ¹⁹F NMR, which is often simpler to interpret due to a wider chemical shift range and the absence of background signals.[5] The phenyl group on the reagent creates a strong anisotropic effect, leading to significant chemical shift differences in the ¹H NMR spectrum of the resulting diastereomers.[10]

  • Why an Anhydrous Solvent? Mosher's acid chloride is highly reactive towards water. The use of an anhydrous solvent (like CDCl₃) and a non-nucleophilic base (like pyridine) is critical to prevent hydrolysis of the reagent, which would consume it and introduce impurities.

Detailed Step-by-Step Methodology

Materials:

  • (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) (1.2 equivalents)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • High-quality 5 mm NMR tubes

  • Standard laboratory glassware (micropipettes, vials)

Procedure:

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5.0 mg of the (S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butylamine sample in 0.6 mL of anhydrous CDCl₃.

  • Addition of Base: Add a small drop (approx. 5-10 µL) of anhydrous pyridine to the solution. Pyridine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Derivatization: Add approximately 1.2 molar equivalents of (R)-MTPA-Cl to the solution. Gently swirl the vial to mix the reagents.

  • Reaction: Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid and can be monitored for completion by thin-layer chromatography (TLC) if necessary.

  • NMR Analysis: Transfer the entire reaction mixture directly into an NMR tube. There is often no need for purification before analysis, which is a significant advantage of this method.

  • Data Acquisition: Acquire ¹H NMR and/or ¹⁹F NMR spectra. For ¹H NMR, ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Processing and Calculation:

    • Identify a well-resolved signal corresponding to a proton (or the -CF₃ group in ¹⁹F NMR) in the two diastereomers. Protons close to the chiral center, such as the methine proton (CH-N), are ideal candidates.

    • Carefully integrate the signals corresponding to the major diastereomer (from the (S)-amine) and the minor diastereomer (from the (R)-amine impurity).

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Visualization of the Experimental Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Dissolve Amine (5mg) in 0.6 mL Anhydrous CDCl3 B Add Anhydrous Pyridine (5-10 µL) A->B C Add (R)-MTPA-Cl (1.2 eq.) B->C D React at RT (15-30 min) C->D E Transfer to NMR Tube D->E F Acquire 1H / 19F NMR Spectra E->F G Integrate Diastereomer Signals F->G H Calculate Enantiomeric Excess (ee) G->H

Caption: Workflow for ee determination using Mosher's acid.

Comparative Analysis of Analytical Methods

While NMR offers a rapid and powerful tool, it is essential to understand its performance relative to other established techniques like chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for enantiomeric purity analysis.[11] It involves separating enantiomers on a chiral stationary phase (CSP), where differential interactions lead to different retention times.[12] Its high accuracy and sensitivity are major advantages, but method development can be time-consuming and requires a specific, often costly, chiral column.[13]

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase.[] This results in faster separations and a significant reduction in organic solvent consumption, making it a "greener" technique.[15] SFC often provides unique selectivity compared to HPLC and is particularly effective for preparative scale separations.[16][17]

Quantitative Data Summary
FeatureNMR with Chiral AuxiliaryChiral HPLCChiral SFC
Principle Diastereomer formationDifferential interaction with CSPDifferential interaction with CSP
Analysis Speed Very Fast (< 1 hour including reaction)Moderate to Slow (15-60 min per run)Fast (5-20 min per run)
Method Development Minimal; screen a few agentsCan be extensive and complexModerate; often faster than HPLC
Solvent Consumption Very Low (< 1 mL per sample)HighLow (primarily CO₂)
Instrumentation Standard NMR SpectrometerSpecialized HPLC with Chiral ColumnSpecialized SFC system
Information Provided ee; Absolute configuration (with CDA)ee only (typically)ee only (typically)
Destructive? No (sample can be recovered)YesYes
Logical Framework for Method Selection

G Start Need to Determine Enantiomeric Excess Q1 Is an NMR Spectrometer Available? Start->Q1 Q2 Is a Validated HPLC/SFC Method Already Available? Q1->Q2 No Q3 Is Rapid Screening of Multiple Samples a Priority? Q1->Q3 Yes Q4 Is Green Chemistry/ Solvent Reduction a Priority? Q2->Q4 No HPLC Use Validated Chiral HPLC Method Q2->HPLC Yes Q3->Q2 No NMR Use NMR with Chiral Auxiliary (CDA/CSA) Q3->NMR Yes SFC Use Chiral SFC Q4->SFC Yes Develop Develop Chiral HPLC/SFC Method Q4->Develop No

Sources

A Comparative Guide to Reference Standards for Impurities in Repaglinide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of the antidiabetic drug Repaglinide, a meticulous approach to impurity profiling is paramount to ensure the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of reference standards for impurities encountered during Repaglinide synthesis, supported by experimental data and protocols. Our objective is to equip researchers and drug development professionals with the necessary information to make informed decisions in selecting and utilizing these critical reagents.

Understanding the Landscape of Repaglinide Impurities

Impurities in Repaglinide can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the drug substance itself. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established monographs that specify certain known impurities that must be monitored and controlled within defined limits. Beyond these pharmacopeial impurities, process-related impurities, which are unique to a specific synthetic route, also require careful characterization and control.

The accurate identification and quantification of these impurities are critically dependent on the availability and quality of well-characterized reference standards. These standards serve as the benchmark against which impurities in a test sample of Repaglinide are compared.

Key Pharmacopeial and Process-Related Impurities of Repaglinide

Several impurities of Repaglinide have been identified and characterized. The European Pharmacopoeia lists several, including Impurities A, B, C, D, and E.[1][2][3] In addition to these, various process-related impurities have been reported in the scientific literature.[4][5] A comprehensive impurity profiling strategy must consider both pharmacopeial and process-related impurities.

Below is a summary of some of the key impurities associated with Repaglinide synthesis:

  • Repaglinide Impurity A: 4-Carboxymethyl-2-ethoxy-benzoic acid.[5]

  • Repaglinide Impurity B: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid.[1][6]

  • Repaglinide Impurity C: (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butanamine.[3][7]

  • Repaglinide Impurity D: (S)-Repaglinide Ethyl Ester.[7][8]

  • Repaglinide Impurity E: The (R)-enantiomer of Repaglinide.[2][7][9]

  • Process-Related Impurities: Various other impurities can arise from the specific synthetic route employed. For instance, a study identified seven novel impurities in Repaglinide bulk drug batches.[4]

Comparative Analysis of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical step in the analytical workflow. Several reputable suppliers offer a range of Repaglinide impurities. The following table provides a comparison of available reference standards for some of the key impurities.

Impurity NamePharmacopeial DesignationCAS NumberAvailable From (Example Suppliers)
Repaglinide Impurity AEP Impurity A220438-80-2Veeprho, Pharmaffiliates, Chemicea
Repaglinide Impurity BEP Impurity B, USP Related Compound B99469-99-5Veeprho, Pharmaffiliates, Chemicea
Repaglinide Impurity CEP Impurity C147769-93-5Veeprho, Pharmaffiliates, Chemicea
Repaglinide Impurity DEP Impurity D147770-06-7Pharmaffiliates, SynZeal, Veeprho
Repaglinide Impurity EEP Impurity E, USP Related Compound E147852-26-4Pharmaffiliates, LGC Standards, SynZeal
Repaglinide Related Compound CUSP Related Compound C1803084-79-8Veeprho, Sigma-Aldrich

Note: This table is not exhaustive and represents a snapshot of available standards. Researchers should always verify the product specifications and availability with the respective suppliers.

Experimental Protocol for Impurity Profiling of Repaglinide by HPLC

A robust and validated analytical method is essential for the accurate determination of impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[5][10] The following is a detailed, step-by-step methodology for the impurity profiling of Repaglinide.

1. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Repaglinide reference standard and each impurity reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Repaglinide bulk drug sample in the diluent to a specified concentration.

2. Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving adequate separation of the main component (Repaglinide) from its impurities.

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for the non-polar to moderately polar compounds involved.
Mobile Phase A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium formate buffer) and an organic modifier (e.g., acetonitrile).[11]The specific gradient or isocratic composition should be optimized to achieve the best resolution between all peaks of interest.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column to ensure efficient separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmRepaglinide and its impurities exhibit significant UV absorbance at this wavelength, allowing for sensitive detection.[11]
Injection Volume 10 µLA small injection volume helps to maintain sharp peaks and good resolution.

3. System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a solution containing Repaglinide and its key impurities and verifying parameters such as:

  • Resolution: The resolution between Repaglinide and the closest eluting impurity should be greater than 1.5.

  • Tailing Factor: The tailing factor for the Repaglinide peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of the standard solution should be less than 2.0%.

4. Data Analysis

The amount of each impurity in the sample is calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the corresponding reference standard in the standard chromatogram.

Visualization of the Analytical Workflow

The following diagrams illustrate the key stages of the Repaglinide impurity analysis workflow.

Repaglinide Impurity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solutions (Repaglinide & Impurities) System_Suitability System Suitability Test Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution (Repaglinide Bulk Drug) Sample_Injection Inject Sample & Standard Prep_Sample->Sample_Injection System_Suitability->Sample_Injection Chromatography Chromatographic Separation Sample_Injection->Chromatography Peak_Integration Peak Integration & Identification Chromatography->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for Repaglinide impurity analysis.

Logical Relationships in Impurity Control API_Synthesis Repaglinide Synthesis Impurity_Formation Impurity Formation (Process & Degradation) API_Synthesis->Impurity_Formation Product_Quality Final Product Quality & Safety API_Synthesis->Product_Quality Impacts Impurity_Profiling Impurity Profiling (HPLC) Impurity_Formation->Impurity_Profiling Regulatory_Compliance Regulatory Compliance (EP, USP) Impurity_Profiling->Regulatory_Compliance Ensures Reference_Standards Reference Standards Reference_Standards->Impurity_Profiling Enables Regulatory_Compliance->Product_Quality Dictates

Caption: Logical relationships in impurity control strategy.

Conclusion

The control of impurities in Repaglinide synthesis is a multifaceted challenge that requires a deep understanding of the potential impurities, access to high-quality reference standards, and robust analytical methodologies. This guide has provided a comparative overview of available reference standards and a detailed experimental protocol for impurity profiling. By leveraging this information, researchers and drug development professionals can establish effective control strategies to ensure the quality, safety, and efficacy of Repaglinide.

References

  • Veeprho. Repaglinide Impurity 10 | CAS 2519482-33-6. [Link]

  • ResearchGate. Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide. [Link]

  • Veeprho. Repaglinide EP Impurity B | CAS 99469-99-5. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • PubMed. Impurity profile study of repaglinide. [Link]

  • PubChem. Repaglinide. [Link]

  • Veeprho. Repaglinide Impurity 1. [Link]

  • SynZeal. Repaglinide Impurity C | 1803084-79-8. [Link]

  • ResearchGate. Impurity profile study of repaglinide | Request PDF. [Link]

  • SynZeal. Repaglinide EP Impurity E | 147852-26-4. [Link]

  • International Journal of Environmental Sciences. “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]

  • Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. [Link]

  • Worldwidejournals.com. Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. [Link]

Sources

Cost-benefit analysis of different synthetic pathways for Repaglinide intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Repaglinide Intermediate

Repaglinide, a member of the meglitinide class of oral hypoglycemic agents, plays a significant role in the management of type 2 diabetes. Its efficacy is intrinsically linked to the purity and quality of its starting materials and intermediates. Among these, (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid stands out as a key building block, the synthesis of which is a critical determinant of the overall efficiency and cost-effectiveness of Repaglinide production. The selection of an optimal synthetic route for this intermediate is therefore a decision of paramount importance, balancing factors of yield, purity, cost, safety, and environmental stewardship. This guide will explore and compare the most prevalent synthetic strategies to produce this key intermediate.

Synthetic Pathway Analysis

Two principal synthetic routes have emerged for the industrial production of (S)-3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, each commencing from a different readily available starting material: 3-hydroxyphenylacetic acid and 2-hydroxy-4-methylbenzoic acid.

Pathway 1: Synthesis from 3-Hydroxyphenylacetic Acid

This synthetic approach involves a multi-step process that includes formylation, esterification, oxidation, and etherification to construct the desired molecule.

Logical Workflow for Pathway 1

A 3-Hydroxyphenylacetic Acid B Formylation A->B C 4-Formyl-3-hydroxyphenylacetic acid B->C D Esterification C->D E Ethyl 4-formyl-3-hydroxyphenylacetate D->E F Oxidation E->F G Ethyl 4-carboxy-3-hydroxyphenylacetate F->G H Etherification & Esterification G->H I Diethyl 3-ethoxy-4-ethoxycarbonylphenylacetate H->I J Selective Hydrolysis I->J K (S)-3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid J->K

Caption: Synthetic workflow starting from 3-Hydroxyphenylacetic Acid.

Experimental Protocol:

A representative multi-step synthesis starting from 3-hydroxyphenylacetic acid is described in the literature.[1]

  • Formylation: 3-Hydroxyphenylacetic acid is reacted with a formylating agent, such as a mixture of paraformaldehyde and an amine or diethylformamide, to introduce a formyl group at the 4-position of the aromatic ring.[1] One patent describes reacting 2.9g of 3-hydroxyphenylacetic acid with 1.72g of paraformaldehyde at 60°C for 1 hour, yielding 2.7g (78.5%) of 4-formyl-3-hydroxyphenylacetic acid.[1] Another method using 2.8g of 3-hydroxyphenylacetic acid and 9.32g of diethylformamide at 40°C for 3 hours gives a 77.8% yield.[1]

  • Esterification: The carboxyl group of the phenylacetic acid moiety is then esterified, typically with ethanol in the presence of a catalytic amount of strong acid, to yield ethyl 4-formyl-3-hydroxyphenylacetate. A reported procedure using 2.5g of the formylated intermediate with ethanol and a catalytic amount of concentrated sulfuric acid under reflux for 1 hour resulted in a 95.3% yield.[1]

  • Oxidation: The formyl group is oxidized to a carboxylic acid. This can be achieved using an oxidizing agent like sodium chlorite.

  • Etherification and Second Esterification: The phenolic hydroxyl group is etherified with an ethylating agent, and the newly formed carboxylic acid is also esterified. One patent describes the reaction of the oxidized intermediate with ethyl bromide and sodium ethoxide, resulting in an 89.6% yield of the diethyl ester.[1]

  • Selective Hydrolysis: Finally, the ester of the phenylacetic acid moiety is selectively hydrolyzed to afford the target intermediate.

Cost-Benefit Analysis of Pathway 1:

FactorAnalysisSupporting Data
Cost of Starting Material 3-Hydroxyphenylacetic acid is a commercially available and relatively inexpensive starting material.Pricing for 5g is approximately $90.60.[2]
Reagent Costs This pathway utilizes several reagents, including paraformaldehyde or diethylformamide, ethanol, sulfuric acid, an oxidizing agent like sodium chlorite, and an ethylating agent. The cost of sodium chlorite for industrial use can range from ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

1600 per ton.[3] Hexamethylenetetramine (HMTA), another potential formylating agent, is priced at around €39.48 for 500g.[4]
Yield and Purity The reported yields for individual steps are generally good, with some steps exceeding 90%.[1] However, the overall yield of a multi-step synthesis will be lower. The purity of the final product is crucial and may require significant purification steps.A patent reports step-wise yields of 78.5%, 95.3%, and 89.6% for the initial steps.[1]
Process Safety and Environmental Impact The use of strong acids and oxidizing agents requires careful handling and specialized equipment. The waste generated from the oxidation and other steps will require appropriate treatment and disposal.Sodium chlorite is a strong oxidizing agent and requires careful handling to avoid contact with combustible materials. Waste containing chlorite must be disposed of as hazardous waste.[5]
Scalability Multi-step syntheses can present challenges in scaling up, including managing reaction conditions and purification at each stage. However, the described reaction conditions appear to be relatively mild, which is favorable for industrial production.[1]
Pathway 2: Synthesis from 2-Hydroxy-4-methylbenzoic Acid

This alternative route involves the carboxylation of a derivative of 2-hydroxy-4-methylbenzoic acid. A key feature of this pathway is the use of a strong base, such as lithium diisopropylamide (LDA), to deprotonate the methyl group, followed by quenching with carbon dioxide.

Logical Workflow for Pathway 2

A 2-Hydroxy-4-methylbenzoic Acid B Alkylation A->B C Ethyl 2-ethoxy-4-methylbenzoate B->C D Deprotonation with LDA C->D E Carbanion Intermediate D->E F Carboxylation with CO2 E->F G (S)-3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid F->G

Sources

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine Against Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For a novel synthesized compound like (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine[1][2][3], a thorough and rigorous assessment of its purity profile is a critical, non-negotiable step. Impurities, which are any components other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual solvents.[4][5] These unwelcome guests can have unintended pharmacological or toxicological effects, making their identification and quantification paramount.

This guide provides an in-depth, technically grounded framework for establishing the purity of a newly synthesized batch of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine. We will move beyond simple procedural lists to explore the causality behind our analytical choices, ensuring a robust, self-validating approach to purity benchmarking. Our methodology is rooted in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH), whose guidelines provide a systematic approach to controlling impurities in new drug substances.[4][6][7][8]

The Foundation: Establishing a Reference Standard

Before any comparative analysis can begin, a benchmark must be established. This benchmark is the Reference Standard , a highly purified and well-characterized substance that serves as the basis for all analytical comparisons.[9][10] For a novel compound, a commercial reference standard from a pharmacopeia (e.g., USP, EP) may not exist.[11][12] Therefore, the first task is to prepare and qualify an in-house primary reference standard.

Qualifying an In-House Primary Standard:

This involves subjecting a select batch of the synthesized compound to exhaustive purification and characterization to confirm its identity and establish its purity with the highest possible confidence. This process is not a single experiment but a confluence of orthogonal (i.e., based on different principles) analytical techniques.[13]

The Strategy: An Orthogonal Analytical Approach

Relying on a single analytical technique for purity determination is a scientifically flawed approach. A given method may not be able to detect all potential impurities; for example, an impurity might co-elute with the main peak in an HPLC analysis.[14] To build a comprehensive and trustworthy purity profile, we must employ a suite of orthogonal analytical methods .[13][14][15] Each technique interrogates the sample based on different physicochemical properties, providing a more complete and validated picture of its composition.

The following diagram illustrates the overall workflow for purity benchmarking.

Purity_Benchmarking_Workflow cluster_synthesis Compound Synthesis & Initial Purification cluster_standard Reference Standard Qualification cluster_analysis Orthogonal Purity Analysis cluster_results Data Consolidation & Reporting Synthesized_Batch Synthesized Batch of This compound HPLC HPLC-UV/DAD (Organic Impurities, Assay) Synthesized_Batch->HPLC Test Sample Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesized_Batch->Chiral_HPLC Test Sample GC_MS Headspace GC-MS (Residual Solvents) Synthesized_Batch->GC_MS Test Sample qNMR qNMR (Absolute Purity/Assay) Synthesized_Batch->qNMR Test Sample LC_MS LC-MS (Impurity Identification) Synthesized_Batch->LC_MS Test Sample Reference_Standard Qualified Reference Standard (≥99.5%) Reference_Standard->HPLC Standard Reference_Standard->Chiral_HPLC Standard Reference_Standard->qNMR Standard Comparison_Table Comparative Data Table HPLC->Comparison_Table Chiral_HPLC->Comparison_Table GC_MS->Comparison_Table qNMR->Comparison_Table LC_MS->Comparison_Table Purity_Statement Final Purity Statement & CoA Generation Comparison_Table->Purity_Statement

Caption: A workflow diagram for comprehensive purity benchmarking.

Core Analytical Techniques for Purity Profiling

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Principle & Causality: HPLC is the workhorse for pharmaceutical purity analysis due to its high resolution and sensitivity for non-volatile organic compounds.[16] We employ a reversed-phase method, where separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This is the primary technique for quantifying process-related impurities and degradation products.[17] Using a photodiode array (PDA) or diode array detector (DAD) allows for the simultaneous acquisition of spectra across a range of wavelengths, which helps in assessing peak purity and identifying potential co-eluting impurities.

Experimental Protocol: HPLC-UV/DAD Method

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized batch and the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. According to ICH Q3A guidelines, impurities present at a level of 0.05% or higher should generally be reported.[7]

Chiral HPLC for Enantiomeric Purity

Principle & Causality: The target molecule, (S)-3-Methyl-1-(2-piperidino-phenyl)-1-butylamine, possesses a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers).[1] Since different enantiomers can have vastly different pharmacological and toxicological profiles, quantifying the enantiomeric excess (ee) is critical. Chiral HPLC uses a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers.[18][19]

Experimental Protocol: Chiral HPLC

  • System Preparation: HPLC system suitable for normal phase chromatography.

  • Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

Data Interpretation: The enantiomeric purity is expressed as enantiomeric excess (% ee), calculated from the peak areas of the (S)- and (R)-enantiomers.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Principle & Causality: Manufacturing processes for APIs invariably use solvents, which must be removed to the extent possible.[20] Residual solvents are volatile organic impurities that pose potential toxicity risks.[16] Headspace GC is the standard method for their analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace), which is then injected into the GC system.[21] The mass spectrometer provides definitive identification of the solvents.[22] The ICH Q3C guideline classifies solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[20]

Experimental Protocol: Headspace GC-MS

  • System Preparation: Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 20 min.

  • MS Parameters: Scan mode from 35 to 350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).

Quantitative NMR (qNMR) for Absolute Purity (Assay)

Principle & Causality: Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[23][24] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[25] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the exact purity of the analyte can be calculated.[26] This makes qNMR a powerful orthogonal technique to HPLC for assay determination.[27]

Experimental Protocol: ¹H-qNMR

  • System Preparation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated methanol (Methanol-d₄).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in ~0.75 mL of Methanol-d₄.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (e.g., D1 = 30s) to ensure full signal relaxation.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique signal from the analyte and the singlet from maleic acid.

Purity Calculation: The purity (P) is calculated using the following formula[25]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, 'analyte' refers to the compound of interest, and 'std' refers to the internal standard.

Data Presentation and Comparison

To objectively benchmark the synthesized batch, the data from all analytical techniques should be consolidated into a clear, comparative table.

Analytical Test Acceptance Criteria Reference Standard (Lot #) Synthesized Batch (Lot #) Method
Appearance White to Off-White SolidConformsConformsVisual Inspection
Assay (by HPLC) 98.0% - 102.0%99.8%99.5%HPLC-UV
Purity (by HPLC, Area %) ≥ 99.0%99.9%99.7%HPLC-UV
Largest Unspecified Impurity ≤ 0.10%0.04%0.08%HPLC-UV
Total Impurities ≤ 1.0%0.1%0.3%HPLC-UV
Enantiomeric Purity (% ee) ≥ 99.5% (S)-enantiomer> 99.8%99.6%Chiral HPLC
Assay (by qNMR) ≥ 98.0%99.7% (w/w)99.4% (w/w)¹H-qNMR
Residual Solvents:
Methanol≤ 3000 ppm< 50 ppm150 ppmHeadspace GC-MS
Acetonitrile≤ 410 ppm< 10 ppm< 10 ppmHeadspace GC-MS
Conclusion - Meets Specifications Meets Specifications -

Conclusion: A Self-Validating System

By employing a multi-faceted, orthogonal approach, we create a self-validating system for purity assessment. The strong agreement between the assay values obtained from two distinct techniques—relative-purity HPLC and absolute-purity qNMR—provides a high degree of confidence in the final result. This rigorous benchmarking process ensures that the synthesized batch of this compound not only meets predefined specifications but is also thoroughly understood in terms of its impurity profile, a critical requirement for its progression in the drug development pipeline.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]

  • Types of Reference Standards Used in the Pharmaceutical Industry. (2024, June 16). Pharmaffiliates. Retrieved from [Link]

  • Webster, G., et al. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. Retrieved from [Link]

  • K.K. Stenerson, et al. (2019). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Retrieved from [Link]

  • What is meant by reference standard in pharmaceuticals? (2023, January 5). GMP SOP. Retrieved from [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved from [Link]

  • 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. (n.d.). PubChem. Retrieved from [Link]

  • Wang, L., et al. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. (2017). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • Perkins, M. J., & Langford, V. S. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Molecules, 28(11), 4493. Retrieved from [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(1), 54-62. Retrieved from [Link]

  • Pharmaceutical Analysis—Drug Purity Determination. (2020). ResearchGate. Retrieved from [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). YouTube. Retrieved from [Link]

  • Revision of Purity Criteria for Tested Compounds. (2009, January 2). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. (2024, July 18). News-Medical.Net. Retrieved from [Link]

  • USP 1225 Validation Procedures. (n.d.). USP. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32. Retrieved from [Link]

  • <1225> Validation of Compendial Procedures. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206675. Retrieved from [Link]

  • Method Development Guide. (2004). ZirChrom. Retrieved from [Link]

  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. (n.d.). Shimadzu. Retrieved from [Link]

  • <1225> Validation of Compendial Procedures. (2011, December 3). USP. Retrieved from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. (2025, June 4). PubMed Central. Retrieved from [Link]

  • Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine (CAS RN: 147769-93-5). As a substituted butylamine derivative, this compound requires careful handling and adherence to established protocols for chemical waste management to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures.

I. Hazard Assessment and Chemical Profile

Based on its chemical structure, this compound is anticipated to exhibit properties characteristic of organic amines, which include:

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage upon contact.[4][6]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][4]

  • Flammability: While the flammability of this specific compound is not documented, many related amines are flammable liquids and vapors.[5]

  • Environmental Hazard: Expected to be harmful to aquatic life.[7]

Chemical and Physical Properties Summary:

PropertyValueSource
Molecular Formula C₁₆H₂₆N₂PubChem[8]
Molar Mass 246.39 g/mol PubChem[8]
Appearance Solid (usually)Methylamine Supplier[9]
Solubility in Water Low solubilityMethylamine Supplier[9]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., ethanol, acetone)Methylamine Supplier[9]
II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[4][6]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, consider flame-retardant and antistatic protective clothing.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company.[10][11] Evaporation is not an acceptable method of disposal.[12]

Step 1: Waste Segregation and Collection

  • Do Not Mix: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, and metals.[2][3]

  • Dedicated Container: Collect the waste in a clearly labeled, dedicated container. The container must be in good condition, leak-proof, and made of a compatible material (e.g., high-density polyethylene - HDPE).[13] If possible, use the original container.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate quantity and date of accumulation.[13][14]

Step 2: Temporary Storage

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[12][14]

  • Segregation: Ensure the container is segregated from incompatible chemicals.[12]

  • Temperature Control: Store in a cool, dry place away from heat, sparks, and open flames.[2][9][15]

Step 3: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[13]

  • Documentation: Provide the waste disposal company with accurate information about the chemical waste.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[16] Do not use combustible materials like sawdust.[1]

  • Collection: Carefully collect the absorbent material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.[7]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe handling Handle in a Chemical Fume Hood ppe->handling collect Collect waste in a dedicated, compatible container handling->collect spill Spill Occurs handling->spill labeling Label container: 'HAZARDOUS WASTE' Chemical Name Date collect->labeling storage Store in a cool, dry, secure, and ventilated area labeling->storage segregate Segregate from incompatible materials storage->segregate contact_ehs Contact Institutional EH&S or Licensed Waste Contractor segregate->contact_ehs documentation Provide Accurate Waste Information contact_ehs->documentation pickup Arrange for Professional Pickup documentation->pickup end_node End: Proper Disposal Complete pickup->end_node absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb Small Spill collect_spill Collect absorbed material into a labeled hazardous waste container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->contact_ehs

Disposal workflow for this compound.

References

  • PubChem. 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. [Link]

  • Laboratorium Discounter. Safety Data Sheet: n-butylamine 99.9 +% extra pure. (2023). [Link]

  • Chemsrc. (S)-3-methyl-1-(2-piperidino-phenyl)-1-butylamine di-p-toluoyl-D-tartaric acid salt. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. (2019). [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]

  • Clark County School District. Chemical Waste Disposal Guidelines. [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Nitroso-di-n-butylamine, 100µg/ml in Methanol. (2021). [Link]

  • University of Alabama at Birmingham. Chemical Safety and Waste Management Manual. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. (2023). [Link]

  • Cole-Parmer. Material Safety Data Sheet: 1-(4-Methylphenyl)-2-methylpiperazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.